Product packaging for Carbacyclin(Cat. No.:CAS No. 69609-77-4)

Carbacyclin

Katalognummer: B161070
CAS-Nummer: 69609-77-4
Molekulargewicht: 350.5 g/mol
InChI-Schlüssel: XZFRIPGNUQRGPI-WLPVIMDJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

5-cis Carbaprostacyclin is a stable analog of PGI2 and an isomer of carbaprostacyclin. It is a weak inhibitor of human platelet aggregation with an IC50 of 2.8 µM compared to 0.3 µM for carbaprostacyclin. 5-cis Carbaprostacyclin is a much weaker effector of rabbit mesenteric artery relaxation with an EC50 of 104 µM compared to 5.9 µM for carbaprostacyclin. It even antagonizes the adenylate cyclase activation induced by carbaprostacyclin.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H34O4 B161070 Carbacyclin CAS No. 69609-77-4

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(5Z)-5-[(3aS,4R,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H34O4/c1-2-3-4-8-17(22)10-11-18-19-13-15(7-5-6-9-21(24)25)12-16(19)14-20(18)23/h7,10-11,16-20,22-23H,2-6,8-9,12-14H2,1H3,(H,24,25)/b11-10+,15-7-/t16-,17-,18+,19-,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZFRIPGNUQRGPI-WLPVIMDJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC1C(CC2C1CC(=CCCCC(=O)O)C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@H]2[C@@H]1C/C(=C\CCCC(=O)O)/C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69552-46-1
Record name Carbacyclin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Discovery and Synthesis of Carbacyclin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbacyclin, a chemically stable and potent synthetic analogue of prostacyclin (PGI₂), represents a significant advancement in the field of cardiovascular and platelet research. Prostacyclin is a powerful endogenous inhibitor of platelet aggregation and a potent vasodilator, playing a crucial role in vascular homeostasis. However, its inherent chemical instability, with a half-life of only a few minutes under physiological conditions, has limited its therapeutic application. The development of this compound, in which the oxygen atom of the enol-ether group in prostacyclin is replaced with a methylene group, overcame this limitation, providing researchers with a valuable tool to study the physiological effects of prostacyclin and paving the way for the development of novel antithrombotic and vasodilatory therapies.

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of this compound. It includes detailed experimental protocols, quantitative data on its efficacy, and a thorough examination of its mechanism of action through the prostacyclin (IP) receptor signaling pathway.

Discovery and Development

The quest for a stable prostacyclin analogue was driven by the need for a compound with a longer duration of action for both research and potential therapeutic use. In 1980, a team of researchers reported the synthesis and biological activity of this compound, demonstrating that this carbocyclic analogue retained the potent anti-platelet and vasodilatory effects of prostacyclin while exhibiting significantly greater chemical stability.[1] This discovery provided a crucial pharmacological tool that has since been instrumental in elucidating the roles of the prostacyclin pathway in various physiological and pathological processes.

Chemical Synthesis of this compound

Several synthetic routes for this compound have been developed since its initial discovery. A common and effective strategy involves the use of a bicyclic ketone as a key intermediate. One notable synthesis starts from cis-bicyclo[3.3.0]octane-3,7-dione.[2][3]

Representative Synthesis Workflow

This compound Synthesis Workflow start cis-Bicyclo[3.3.0]octane-3,7-dione intermediate1 Monoketal Protection start->intermediate1 Ethylene glycol, p-TsOH intermediate2 Introduction of the α-side chain intermediate1->intermediate2 Diethyl carbonate, NaH intermediate3 Reduction and Protection intermediate2->intermediate3 NaBH4, then protecting group intermediate4 Introduction of the ω-side chain intermediate3->intermediate4 Wittig reaction intermediate5 Deprotection intermediate4->intermediate5 Deprotection steps end This compound intermediate5->end

Caption: A generalized workflow for the synthesis of this compound.

Key Experimental Steps for a Representative Synthesis:

A detailed synthetic protocol for (+)-carbacyclin was reported by Nagao et al. in 1987, utilizing a chiral induction procedure.[4] Another key approach involves the use of cis-bicyclo[3.3.0]octane-3,7-dione as the starting material. The following is a generalized sequence of steps based on such syntheses:

  • Monoketalization: cis-Bicyclo[3.3.0]octane-3,7-dione is treated with ethylene glycol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) to selectively protect one of the ketone functionalities as a ketal.

  • Introduction of the α-side chain: The monoketal is then reacted with a suitable reagent, such as diethyl carbonate in the presence of a strong base like sodium hydride, to introduce the ester group that will form the basis of the α-side chain.

  • Stereoselective Reduction and Functional Group Manipulation: The remaining ketone is stereoselectively reduced, typically using a hydride reducing agent like sodium borohydride. The resulting hydroxyl group is often protected before proceeding.

  • Introduction of the ω-side chain: The ω-side chain is commonly introduced via a Wittig reaction with a corresponding phosphonium ylide. This step is crucial for establishing the correct stereochemistry of the double bond in the ω-side chain.

  • Deprotection and Final Product Formation: The protecting groups on the hydroxyl functionalities and the ester are removed in a series of deprotection steps to yield the final this compound molecule.

Biological Activity and Quantitative Data

This compound's primary biological activities are the inhibition of platelet aggregation and vasodilation, both of which are mediated through its agonist activity at the prostacyclin (IP) receptor.

Inhibition of Platelet Aggregation

This compound is a potent inhibitor of platelet aggregation induced by various agonists, including adenosine diphosphate (ADP) and collagen. Its potency is often compared to that of prostacyclin.

Compound Assay Species Preparation Agonist IC50 Relative Potency (vs. Prostacyclin) Reference
This compoundPlatelet AggregationHumanPlatelet-Rich PlasmaADP-~0.03x
This compoundPlatelet AggregationDogPlatelet-Rich PlasmaADP-~0.03x
This compoundPlatelet AggregationRabbitPlatelet-Rich PlasmaADP-~0.03x
This compoundPlatelet AggregationRatPlatelet AggregationTumor Cells-~10-fold less potent than Prostacyclin
IloprostPlatelet AggregationHumanPlatelet-Rich PlasmaADP--
Prostacyclin (PGI₂)Platelet AggregationHumanWashed PlateletsADP1.3 nM1x (Reference)
Vasodilation

Similar to prostacyclin, this compound induces vasodilation by relaxing vascular smooth muscle cells. This effect contributes to its ability to lower blood pressure.

Compound Assay Tissue EC50 Reference
Prostacyclin (PGI₂)Coronary VasodilationRat Heart (in vitro)5-10 nM
Prostacyclin (PGI₂)RelaxationBovine Coronary Arteries-
IloprostCoronary Flow AlterationRat Heart (in vitro)-

Experimental Protocols

In Vitro Platelet Aggregation Assay (Light Transmission Aggregometry)

This protocol outlines a standard method for assessing the inhibitory effect of this compound on platelet aggregation in human platelet-rich plasma (PRP).

1. Materials and Reagents:

  • Freshly drawn human whole blood (anticoagulated with 3.2% sodium citrate)

  • This compound sodium salt

  • Platelet aggregation agonist (e.g., Adenosine diphosphate - ADP, Collagen)

  • Phosphate-buffered saline (PBS)

  • Light Transmission Aggregometer and cuvettes with stir bars

2. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

  • Centrifuge whole blood at 150-200 x g for 15-20 minutes at room temperature to obtain PRP.

  • Carefully collect the upper PRP layer.

  • Centrifuge the remaining blood at 1500-2000 x g for 15-20 minutes to obtain PPP.

  • Adjust the platelet count in the PRP to approximately 2.5 x 10⁸ platelets/mL using PPP.

3. Experimental Procedure:

  • Set the aggregometer to 0% aggregation with PRP and 100% aggregation with PPP.

  • Pre-warm PRP samples to 37°C for 5-10 minutes.

  • Add a small volume of this compound solution (at various concentrations) or vehicle control to the PRP and incubate for 1-2 minutes at 37°C with stirring.

  • Initiate platelet aggregation by adding a predetermined concentration of the agonist (e.g., 5 µM ADP).

  • Record the change in light transmission for at least 5 minutes.

4. Data Analysis:

  • The percentage of aggregation is determined by the maximal change in light transmission.

  • The percentage of inhibition is calculated as: (1 - (Maximal Aggregation with Inhibitor / Maximal Aggregation with Vehicle)) * 100.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC50 value.

Platelet Aggregation Assay Workflow start Whole Blood Collection prp_prep PRP and PPP Preparation start->prp_prep incubation Incubation with this compound prp_prep->incubation aggregation Induce Aggregation with Agonist incubation->aggregation measurement Measure Light Transmission aggregation->measurement analysis Data Analysis (IC50 determination) measurement->analysis end Results analysis->end

Caption: A typical workflow for an in vitro platelet aggregation assay.

In Vivo Vasodilation Assay (Isolated Langendorff Heart Perfusion)

The Langendorff heart preparation is a classic ex vivo method to assess the direct effects of substances on coronary vasodilation.

1. Materials and Reagents:

  • Animal model (e.g., rat, rabbit)

  • Langendorff perfusion system

  • Krebs-Henseleit buffer (oxygenated with 95% O₂ / 5% CO₂)

  • This compound solutions of varying concentrations

  • Data acquisition system to monitor coronary flow and heart rate

2. Experimental Procedure:

  • The animal is anesthetized, and the heart is rapidly excised and mounted on the Langendorff apparatus via aortic cannulation.

  • The heart is retrogradely perfused with oxygenated Krebs-Henseleit buffer at a constant pressure or flow.

  • After an equilibration period, baseline coronary flow and heart rate are recorded.

  • This compound is administered as a bolus injection or continuous infusion into the perfusion line at increasing concentrations.

  • Changes in coronary flow are continuously monitored.

3. Data Analysis:

  • The vasodilatory effect is quantified as the percentage increase in coronary flow from the baseline.

  • A dose-response curve is constructed by plotting the percentage increase in coronary flow against the logarithm of the this compound concentration to determine the EC50 value.

Mechanism of Action: The Prostacyclin Signaling Pathway

This compound exerts its biological effects by binding to and activating the prostacyclin (IP) receptor, a G-protein coupled receptor (GPCR) located on the surface of platelets and vascular smooth muscle cells.

Signaling Cascade
  • Receptor Binding and G-protein Activation: this compound binds to the IP receptor, inducing a conformational change that activates the associated heterotrimeric Gs protein. This leads to the dissociation of the Gαs subunit from the Gβγ dimer.

  • Adenylyl Cyclase Activation and cAMP Production: The activated Gαs subunit stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).

  • Protein Kinase A (PKA) Activation: The resulting increase in intracellular cAMP levels leads to the activation of cAMP-dependent protein kinase (PKA).

  • Downstream Effects: PKA phosphorylates various downstream target proteins, leading to the observed physiological effects:

    • In Platelets: PKA-mediated phosphorylation of proteins such as the vasodilator-stimulated phosphoprotein (VASP) and the inositol trisphosphate (IP₃) receptor leads to a decrease in intracellular calcium levels and inhibition of platelet activation and aggregation.

    • In Vascular Smooth Muscle Cells: PKA activation in vascular smooth muscle cells leads to the phosphorylation of myosin light chain kinase, which reduces its affinity for the calcium-calmodulin complex, resulting in smooth muscle relaxation and vasodilation.

This compound Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound ip_receptor IP Receptor This compound->ip_receptor binds g_protein Gs Protein ip_receptor->g_protein activates ac Adenylyl Cyclase g_protein->ac activates camp cAMP ac->camp converts atp ATP atp->camp pka PKA (inactive) camp->pka activates pka_active PKA (active) pka->pka_active vasp VASP pka_active->vasp phosphorylates mlck MLCK pka_active->mlck phosphorylates vasp_p VASP-P vasp->vasp_p platelet_inhibition Inhibition of Platelet Aggregation vasp_p->platelet_inhibition mlck_p MLCK-P mlck->mlck_p vasodilation Vasodilation mlck_p->vasodilation

Caption: The signaling pathway of this compound in platelets and vascular smooth muscle cells.

Conclusion

This compound has proven to be an invaluable tool in cardiovascular research due to its potent and stable prostacyclin-mimetic activities. Its discovery has not only facilitated a deeper understanding of the physiological roles of the prostacyclin pathway but has also served as a scaffold for the development of new therapeutic agents for conditions such as pulmonary arterial hypertension and thrombotic disorders. The detailed synthetic routes, experimental protocols, and quantitative data presented in this guide are intended to support the ongoing research and development efforts of scientists and drug development professionals in this critical area of medicine.

References

An In-depth Technical Guide to the Chemical Structure and Properties of Carbacyclin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbacyclin, a synthetic analog of prostacyclin (PGI₂), is a potent and chemically stable prostanoid that has garnered significant interest in cardiovascular research and drug development. Its enhanced stability compared to the endogenous PGI₂ makes it a valuable tool for investigating the physiological roles of the prostacyclin pathway and as a potential therapeutic agent. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound. It details its primary mechanism of action via the prostacyclin (IP) receptor and subsequent signaling cascades, as well as an emerging secondary pathway involving the peroxisome proliferator-activated receptor δ (PPARδ). Detailed experimental protocols for key assays are provided, and signaling pathways are visualized using Graphviz diagrams to facilitate a deeper understanding of its molecular pharmacology.

Chemical Structure and Physicochemical Properties

This compound, also known as Carbaprostacyclin, is systematically named (5Z)-5-[(3aS,4R,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid.[1][2] Its structure is characterized by the replacement of the oxygen atom in the furan ring of prostacyclin with a methylene group, conferring greater chemical stability.[3]

Table 1: Chemical Identifiers and Core Properties of this compound

PropertyValueReference
IUPAC Name (5Z)-5-[(3aS,4R,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid[1][2]
Synonyms Carbaprostacyclin, (5E)-6a-Carba-prostaglandin I2, cPGI
CAS Number 69552-46-1
Molecular Formula C₂₁H₃₄O₄
Molecular Weight 350.49 g/mol

Table 2: Physicochemical Data of this compound

PropertyValueReference
Melting Point 65°C to 67°C
Solubility Soluble in ethanol (20 mg/ml)
pKa Data not readily available

Mechanism of Action and Signaling Pathways

This compound exerts its biological effects primarily through two distinct signaling pathways: the canonical prostacyclin (IP) receptor-dependent pathway and a non-canonical pathway involving the peroxisome proliferator-activated receptor δ (PPARδ).

IP Receptor-Dependent Signaling Pathway

This compound is a potent agonist of the prostacyclin (IP) receptor, a G-protein coupled receptor (GPCR). Binding of this compound to the IP receptor initiates a signaling cascade that is central to its vasodilatory and anti-platelet aggregation effects.

  • Receptor Activation and G-Protein Coupling: this compound binds to the IP receptor on the surface of target cells, such as platelets and smooth muscle cells. This binding induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric G-protein, Gs.

  • Adenylyl Cyclase Activation: The activated α-subunit of Gs (Gαs) dissociates and activates adenylyl cyclase, a membrane-bound enzyme.

  • cAMP Production: Adenylyl cyclase catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).

  • Downstream Effects: The resulting increase in intracellular cAMP levels activates protein kinase A (PKA), which in turn phosphorylates various downstream targets, leading to the physiological effects of this compound, such as inhibition of platelet activation and relaxation of vascular smooth muscle.

IP_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound IP_Receptor IP Receptor This compound->IP_Receptor Gs Gs Protein IP_Receptor->Gs activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP catalyzes conversion Gs->AC activates ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA activates Response Physiological Response (e.g., Vasodilation, Inhibition of Platelet Aggregation) PKA->Response leads to

IP Receptor-Dependent Signaling Pathway of this compound.
PPARδ-Dependent Signaling Pathway

Recent evidence has revealed a novel signaling pathway for this compound that is independent of the IP receptor and involves the peroxisome proliferator-activated receptor δ (PPARδ), a nuclear receptor. This pathway appears to play a role in modulating cardiac energy metabolism.

  • PPARδ Activation: this compound can directly activate PPARδ.

  • Transcriptional Regulation: Activated PPARδ forms a heterodimer with the retinoid X receptor (RXR) and binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes.

  • Gene Expression: This binding modulates the transcription of genes involved in fatty acid oxidation, such as carnitine palmitoyltransferase-1 (CPT-1).

PPAR_delta_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PPARd PPARδ This compound->PPARd activates PPARd_RXR PPARδ-RXR Heterodimer RXR RXR PPRE PPRE (on DNA) PPARd_RXR->PPRE binds to Gene_Expression Target Gene Expression (e.g., CPT-1) PPRE->Gene_Expression regulates

PPARδ-Dependent Signaling Pathway of this compound.

Biological Activity and Quantitative Data

This compound exhibits a range of biological activities, with its anti-platelet and vasodilatory effects being the most prominent.

Table 3: Receptor Binding and Functional Potency of this compound

ParameterValueSpecies/SystemReference
IP Receptor Binding (pKi) 8.7 (for antagonist RO1138452 against this compound-induced cAMP accumulation)CHO-K1 cells expressing human IP receptor
Adenylyl Cyclase Activation (pKb) 8.8 (for antagonist RO1138452 against this compound-induced activation)CHO-K1 cells expressing human IP receptor
Inhibition of Platelet Aggregation (IC₅₀) ~33.3 nM (estimated based on relative potency to PGI₂)Human (ADP-induced)
Inhibition of Platelet Aggregation (IC₅₀) ~33.3 nM (estimated based on relative potency to PGI₂)Human (Collagen-induced)

Experimental Protocols

Radioligand Binding Assay for IP Receptor Affinity

This protocol describes a competitive binding assay to determine the affinity of this compound for the IP receptor.

Objective: To determine the inhibition constant (Ki) of this compound for the IP receptor.

Materials:

  • Cell membranes expressing the human IP receptor (e.g., from HEK293 or CHO cells).

  • Radioligand: [³H]-Iloprost.

  • Unlabeled competitor: this compound.

  • Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Wash buffer: Cold assay buffer.

  • Scintillation cocktail.

  • 96-well filter plates.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, add cell membranes, [³H]-Iloprost (at a concentration near its Kd), and varying concentrations of this compound.

  • For total binding, omit this compound. For non-specific binding, add a high concentration of unlabeled iloprost.

  • Incubate at room temperature for 60-90 minutes to reach equilibrium.

  • Rapidly filter the contents of each well through the filter plate and wash with cold wash buffer to separate bound and free radioligand.

  • Dry the filter plate, add scintillation cocktail to each well, and quantify radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow A Prepare Reagents (Membranes, Radioligand, this compound) B Set up 96-well Plate (Total, Non-specific, and Competition Wells) A->B C Incubate to Reach Equilibrium B->C D Filter and Wash to Separate Bound and Free Ligand C->D E Add Scintillation Cocktail and Count Radioactivity D->E F Data Analysis (Calculate Specific Binding, IC₅₀, and Ki) E->F

Workflow for Radioligand Binding Assay.
Adenylyl Cyclase Activation Assay

This assay measures the ability of this compound to stimulate cAMP production in cells expressing the IP receptor.

Objective: To determine the EC₅₀ of this compound for adenylyl cyclase activation.

Materials:

  • Cells expressing the human IP receptor (e.g., HEK293 or CHO cells).

  • This compound.

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX).

  • Lysis buffer.

  • cAMP assay kit (e.g., ELISA or HTRF-based).

Procedure:

  • Seed cells in a multi-well plate and grow to confluence.

  • Pre-treat cells with a PDE inhibitor to prevent cAMP degradation.

  • Add varying concentrations of this compound to the cells and incubate for a defined period (e.g., 15-30 minutes) at 37°C.

  • Lyse the cells to release intracellular cAMP.

  • Measure the cAMP concentration in the cell lysates using a commercial cAMP assay kit according to the manufacturer's instructions.

  • Plot the cAMP concentration against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the EC₅₀.

AC_Assay_Workflow A Seed and Culture IP Receptor-Expressing Cells B Pre-treat with PDE Inhibitor A->B C Stimulate with Varying Concentrations of this compound B->C D Lyse Cells to Release cAMP C->D E Measure cAMP Concentration (e.g., ELISA, HTRF) D->E F Data Analysis (Generate Dose-Response Curve, Determine EC₅₀) E->F Platelet_Aggregation_Workflow A Prepare Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP) B Pre-incubate PRP with Varying Concentrations of this compound A->B C Initiate Aggregation with Agonist (ADP or Collagen) B->C D Measure Light Transmission using Aggregometer C->D E Data Analysis (Calculate % Inhibition, Determine IC₅₀) D->E

References

Carbacyclin Sodium Salt: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbacyclin sodium salt is a chemically stable synthetic analog of prostacyclin (PGI₂), a potent endogenous vasodilator and inhibitor of platelet aggregation.[1][2][3][4] Unlike the native PGI₂, which is highly unstable under physiological conditions, this compound's enhanced stability makes it an invaluable tool for in vitro and in vivo research into the prostacyclin signaling pathway and its role in cardiovascular homeostasis.[5] This technical guide provides an in-depth overview of the physicochemical properties, biological activity, and key experimental protocols related to this compound sodium salt.

Physicochemical Properties

This compound is a synthetic prostanoid. The sodium salt is formed by the deprotonation of the carboxylic acid group. While specific quantitative data for some physicochemical properties are not consistently reported in publicly available literature, this section summarizes the known characteristics.

Data Presentation
PropertyValue/InformationReference
Chemical Name (5Z)-5-[(3aS,4R,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid sodium salt
Molecular Formula C₂₁H₃₃NaO₄
Molecular Weight Approximately 372.48 g/mol
CAS Number 69552-46-1 (for this compound free acid)
Appearance White to off-white solid
Solubility Soluble in aqueous buffers, ethanol, and DMSO. Sodium salts of organic compounds may have limited solubility in DMSO. For aqueous solutions, a slightly alkaline pH (around 8.0) is recommended for better stability and solubility.
Stability Hydrolytic Stability: Stability is pH-dependent. It is generally more stable in neutral to slightly alkaline conditions (pH 6-8) and has the potential for degradation in acidic (pH 1-3) and basic (pH 9-11) conditions. The main degradation pathway in an aqueous environment is hydrolysis to 6-ketoprostaglandlin F1α. Thermal Stability: In solid state, it is generally stable at lower temperatures, with increased degradation at higher temperatures (40°C - 80°C). In solution, stability is dependent on the solvent and pH. Photostability: There is a potential for degradation upon exposure to UV/visible light. Protection from light is recommended.
Storage Solid State: Store in a well-sealed container at -20°C, protected from moisture and light. In Solution: Prepare solutions fresh. For short-term storage, store in a tightly sealed vial at -20°C or -80°C and avoid repeated freeze-thaw cycles.
pKa Specific experimental pKa value is not readily available in the cited literature.
Melting Point Specific experimental melting point is not readily available in the cited literature.

Mechanism of Action and Signaling Pathways

This compound sodium salt exerts its biological effects through two primary signaling pathways: the canonical prostacyclin (IP) receptor-mediated pathway and a secondary pathway involving the peroxisome proliferator-activated receptor δ (PPARδ).

IP Receptor-Dependent Signaling Pathway

The most well-characterized pathway is initiated by the binding of this compound to the prostacyclin (IP) receptor, a G-protein coupled receptor (GPCR). This interaction predominantly couples to the Gs alpha subunit, leading to the activation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). The subsequent rise in intracellular cAMP levels activates Protein Kinase A (PKA). PKA, in turn, phosphorylates downstream targets, leading to vasodilation and the inhibition of platelet aggregation.

IP_Receptor_Signaling This compound This compound sodium salt IP_Receptor IP Receptor (GPCR) This compound->IP_Receptor Gs_Protein Gs Protein IP_Receptor->Gs_Protein activates AC Adenylyl Cyclase Gs_Protein->AC activates cAMP cAMP AC->cAMP catalyzes conversion ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates Vasodilation Vasodilation PKA->Vasodilation leads to Platelet_Inhibition Inhibition of Platelet Aggregation PKA->Platelet_Inhibition leads to

Caption: this compound IP Receptor Signaling Pathway.

PPARδ-Mediated Signaling Pathway

In addition to the IP receptor pathway, this compound can activate the peroxisome proliferator-activated receptor δ (PPARδ), a nuclear receptor. This pathway is independent of the IP receptor. This compound enters the cell and binds to and activates PPARδ in the nucleus. The activated PPARδ then forms a heterodimer with the retinoid X receptor (RXR) and binds to peroxisome proliferator response elements (PPREs) on target genes, thereby modulating their transcription. This pathway has been linked to the regulation of genes involved in fatty acid metabolism, such as carnitine palmitoyltransferase-1 (CPT-1), and cellular proliferation.

PPAR_delta_Signaling cluster_cell cluster_nucleus Nucleus This compound This compound sodium salt PPARd PPARδ This compound->PPARd enters cell & activates Cell_Membrane Cell Membrane Cytoplasm Cytoplasm Nucleus Nucleus PPRE PPRE (on DNA) PPARd->PPRE binds as heterodimer RXR RXR RXR->PPRE Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription modulates

Caption: this compound PPARδ Signaling Pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of this compound sodium salt.

In Vitro Platelet Aggregation Assay (Light Transmission Aggregometry)

This protocol describes the measurement of platelet aggregation in platelet-rich plasma (PRP) using a light transmission aggregometer.

Workflow for In Vitro Platelet Aggregation Assay

Platelet_Aggregation_Workflow Start Start: Collect Human Whole Blood (3.2% Sodium Citrate) Centrifuge1 Centrifuge at low speed (e.g., 150-200 x g, 15-20 min) Start->Centrifuge1 PRP Collect Platelet-Rich Plasma (PRP) Centrifuge1->PRP Centrifuge2 Centrifuge remaining blood at high speed (e.g., 1500-2000 x g, 15-20 min) Centrifuge1->Centrifuge2 Adjust_Count Adjust Platelet Count in PRP using PPP PRP->Adjust_Count PPP Collect Platelet-Poor Plasma (PPP) Centrifuge2->PPP PPP->Adjust_Count Incubate Pre-warm PRP to 37°C. Add this compound or vehicle and incubate (2-5 min). Adjust_Count->Incubate Add_Agonist Add Platelet Agonist (e.g., ADP, Collagen) Incubate->Add_Agonist Measure Measure Light Transmission (Aggregometer) Add_Agonist->Measure Analyze Analyze Data: Calculate % Inhibition and IC₅₀ Measure->Analyze

Caption: Workflow for In Vitro Platelet Aggregation Assay.

Materials:

  • Freshly drawn human venous blood

  • 3.2% sodium citrate anticoagulant

  • This compound sodium salt stock solution

  • Platelet agonists (e.g., Adenosine diphosphate (ADP), Collagen)

  • Phosphate-buffered saline (PBS)

  • Light Transmission Aggregometer and cuvettes with stir bars

  • Centrifuge

Procedure:

  • Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

    • Collect whole blood into tubes containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio).

    • Centrifuge the whole blood at a low speed (e.g., 150-200 x g) for 15-20 minutes at room temperature to obtain PRP.

    • Carefully transfer the upper PRP layer to a new tube.

    • Centrifuge the remaining blood at a high speed (e.g., 1500-2000 x g) for 15-20 minutes to obtain PPP.

  • Platelet Aggregation Measurement:

    • Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.

    • Pre-warm the PRP samples to 37°C.

    • Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

    • Add various concentrations of this compound sodium salt or a vehicle control to the PRP in the aggregometer cuvettes and incubate for a specified time (e.g., 2-5 minutes) with stirring.

    • Initiate platelet aggregation by adding a platelet agonist (e.g., ADP to a final concentration of 5-10 µM).

    • Monitor the change in light transmission for a set period (e.g., 5-10 minutes).

  • Data Analysis:

    • The percentage of platelet aggregation is calculated relative to the light transmission of PPP (representing 100% aggregation).

    • Plot the percentage of inhibition of aggregation against the logarithm of the this compound concentration.

    • Determine the IC₅₀ value, which is the concentration of this compound that inhibits platelet aggregation by 50%.

Measurement of Intracellular cAMP Levels (ELISA)

This protocol outlines a general method for measuring cAMP accumulation in cultured cells, such as platelets or vascular smooth muscle cells, using a commercially available ELISA kit.

Workflow for cAMP Measurement Assay

cAMP_Assay_Workflow Start Start: Seed Cells in Multi-well Plate Pre_incubation Pre-incubate cells with a PDE inhibitor (e.g., IBMX) Start->Pre_incubation Treatment Treat cells with various concentrations of this compound or vehicle control Pre_incubation->Treatment Cell_Lysis Lyse cells using lysis buffer Treatment->Cell_Lysis ELISA Perform cAMP ELISA according to kit protocol (competitive binding) Cell_Lysis->ELISA Measure Measure Absorbance/ Luminescence (Plate Reader) ELISA->Measure Analyze Analyze Data: Generate standard curve, calculate cAMP concentration, and determine EC₅₀ Measure->Analyze

Caption: Workflow for cAMP Measurement Assay.

Materials:

  • Cultured cells (e.g., platelets, vascular smooth muscle cells)

  • Cell culture medium

  • This compound sodium salt stock solution

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

  • Cell lysis buffer (typically provided in the ELISA kit)

  • Commercially available cAMP ELISA kit

  • Microplate reader

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in a multi-well plate and grow to the desired confluency.

    • Pre-incubate the cells with a PDE inhibitor for a specified time to prevent cAMP degradation.

    • Treat the cells with various concentrations of this compound sodium salt or a vehicle control for a defined period (e.g., 10-30 minutes) at 37°C.

  • Cell Lysis:

    • Aspirate the medium and lyse the cells by adding the lysis buffer provided in the ELISA kit.

  • cAMP Measurement (ELISA):

    • Perform the cAMP ELISA according to the manufacturer's instructions. This typically involves a competitive binding assay where cAMP in the sample competes with a labeled cAMP for binding to a specific antibody.

    • Add cell lysates and standards to the antibody-coated microplate.

    • Add a cAMP conjugate (e.g., HRP- or AP-conjugated).

    • Incubate to allow for competitive binding.

    • Wash the plate to remove unbound reagents.

    • Add a substrate solution to develop a colorimetric or chemiluminescent signal.

    • Stop the reaction (if necessary) and measure the absorbance or luminescence using a microplate reader.

  • Data Analysis:

    • Generate a standard curve using the supplied cAMP standards.

    • Calculate the cAMP concentration in the cell lysates based on the standard curve.

    • Determine the EC₅₀ value of this compound for cAMP accumulation by plotting the cAMP concentration against the log concentration of this compound.

Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for quantifying this compound sodium salt and separating it from potential degradation products. The following provides a starting point for method development.

Workflow for Stability-Indicating HPLC Method Development

HPLC_Workflow Start Start: Prepare this compound Sodium Salt Solution Forced_Degradation Perform Forced Degradation Studies (Acid, Base, Oxidation, Heat, Light) Start->Forced_Degradation Injection Inject Samples (Control and Stressed) Forced_Degradation->Injection HPLC_Setup Set up HPLC System: C18 Column, Mobile Phases, UV Detector HPLC_Setup->Injection Chromatography Run Gradient Elution Injection->Chromatography Detection Detect Peaks (e.g., 200-220 nm) Chromatography->Detection Method_Validation Validate Method (ICH Q2(R1)): Specificity, Linearity, Accuracy, Precision, Robustness Detection->Method_Validation

Caption: Workflow for Stability-Indicating HPLC Method Development.

Instrumentation:

  • HPLC system with a UV detector or mass spectrometer.

  • Data acquisition and processing software.

Chromatographic Conditions (Starting Point):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution: A linear gradient starting with a low percentage of Mobile Phase B, gradually increasing to elute more hydrophobic compounds. The specific gradient profile will need to be optimized.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: To be determined by UV spectral analysis of this compound (typically in the range of 200-220 nm).

  • Injection Volume: 10 µL.

Method Validation: The developed method should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Conclusion

This compound sodium salt is a crucial research tool for investigating the prostacyclin signaling pathway and its implications in cardiovascular physiology and disease. Its enhanced chemical stability over the endogenous PGI₂ allows for more reliable and reproducible experimental outcomes. This technical guide provides a comprehensive overview of its physicochemical properties, a detailed understanding of its dual signaling mechanisms through the IP receptor and PPARδ, and robust, step-by-step protocols for key biological assays. The provided information is intended to empower researchers, scientists, and drug development professionals to effectively utilize this compound sodium salt in their studies and to further unravel the complexities of prostacyclin biology.

References

Carbacyclin: A Technical Overview of its Biological Activity and Potency

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbacyclin is a chemically stable synthetic analog of prostacyclin (PGI2), a potent endogenous mediator with significant physiological effects.[1][2] Unlike the chemically unstable native prostacyclin, this compound's stability makes it a valuable tool for both in vitro and in vivo research, particularly in the fields of cardiovascular and platelet-related disorders.[2][3] This technical guide provides an in-depth overview of the biological activity and potency of this compound, focusing on its mechanism of action, quantitative pharmacological data, and detailed experimental protocols.

Mechanism of Action: The Prostacyclin (IP) Receptor Pathway

This compound exerts its biological effects primarily through the activation of the prostacyclin receptor (IP receptor), a G-protein coupled receptor (GPCR).[1] The binding of this compound to the IP receptor initiates a signaling cascade that is central to its physiological actions.

Upon binding, the IP receptor couples to a stimulatory G-protein (Gs), triggering the exchange of GDP for GTP on the Gαs subunit. This activation causes the dissociation of the Gαs subunit, which then binds to and stimulates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of cAMP-dependent protein kinase (PKA). PKA then phosphorylates various downstream target proteins, resulting in the characteristic physiological responses of vasodilation and inhibition of platelet aggregation.

This compound Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound IP_Receptor IP Receptor (GPCR) This compound->IP_Receptor Binds G_Protein Gs Protein (αβγ) IP_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates ATP ATP cAMP cAMP AC->cAMP Converts ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Physiological Response (Vasodilation, Platelet Inhibition) PKA->Response Phosphorylates targets leading to

Caption: Signaling pathway of this compound.

Core Biological Activities

This compound mimics the primary biological activities of prostacyclin, namely the inhibition of platelet aggregation and vasodilation.

Inhibition of Platelet Aggregation

This compound is a potent, dose-dependent inhibitor of platelet aggregation induced by various agonists, including adenosine diphosphate (ADP) and collagen. Its potency relative to prostacyclin has been evaluated in several studies, showing some variation based on the species and experimental conditions. For instance, in vitro studies have shown this compound to be approximately 0.03 times as active as prostacyclin in human, dog, or rabbit plasma. In ex vivo studies in dogs and rabbits, it was found to be about 0.1 times as active as prostacyclin. Another study reported this compound to be 10-fold less effective than prostacyclin in inhibiting tumor cell-induced platelet aggregation.

Vasodilation

Similar to prostacyclin, this compound induces vasodilation, which results in a reduction of systemic arterial blood pressure. This effect is mediated by the relaxation of vascular smooth muscle cells, a direct consequence of the cAMP-PKA signaling pathway.

Quantitative Potency Data

The potency of this compound and its analogs is typically quantified using metrics such as IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant). While specific, direct binding affinity data (Ki) for this compound is not widely reported, the high affinity of structurally similar analogs provides a strong indication of its potent interaction with the IP receptor.

CompoundParameterValueSpecies/SystemNotesReference
This compound Relative Potency vs. PGI2 (in vitro)0.03xHuman, Dog, Rabbit Plasma (ADP/Collagen induced)Chemically stable analog of prostacyclin.
This compound Relative Potency vs. PGI2 (ex vivo)0.1xDog, RabbitPlatelet aggregation inhibition.
This compound Relative Potency vs. PGI210-fold less effectiveRat Platelets (Tumor cell-induced)Longer duration of inhibition compared to PGI2.
This compound Derivative IC503.0 nMRat Platelets (ADP-induced)A novel, metabolically stable 3-oxa-analogue.
Iloprost Ki3.9 nMHuman IP ReceptorA widely studied, stable prostacyclin analog.
Treprostinil Ki32 nMHuman IP ReceptorA stable prostacyclin analog.
Epoprostenol (PGI2) IC50~3 x 10⁻⁹ MHuman Platelets (ADP-induced)Potent but chemically unstable.

Table 1: Comparative Potency of this compound and Other Prostacyclin Analogs.

Experimental Protocols

This section provides generalized methodologies for key experiments used to characterize the biological activity and potency of this compound.

Radioligand Competition Binding Assay

This assay determines the receptor binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.

Radioligand Binding Assay Workflow prep Prepare Reagents: 1. Cell membranes with IP receptor 2. Radioligand ([3H]-Iloprost) 3. Test compound (this compound) 4. Assay Buffer mix Mix Components: Membranes + Radioligand + Varying concentrations of this compound prep->mix incubate Incubate (e.g., 60-120 mins at room temp) To reach binding equilibrium mix->incubate filter Filter Mixture (e.g., through GF/B filter plates) To separate bound from free radioligand incubate->filter wash Wash Filters (with ice-cold assay buffer) filter->wash count Quantify Radioactivity (using a scintillation counter) wash->count analyze Data Analysis Calculate Ki from IC50 using the Cheng-Prusoff equation count->analyze

Caption: Workflow for Radioligand Competition Binding Assay.

Methodology:

  • Materials and Reagents: Cell membranes from a cell line expressing the human IP receptor (e.g., HEK293, CHO), a suitable radioligand (e.g., [³H]-Iloprost), the test compound (this compound), and assay buffer are required.

  • Assay Setup: In a microplate, combine the cell membranes, a fixed concentration of the radioligand, and serially diluted concentrations of this compound. Include control wells for total binding (no competitor) and non-specific binding (excess non-labeled ligand).

  • Incubation: Incubate the plate to allow the binding to reach equilibrium (e.g., 60-120 minutes at room temperature).

  • Filtration: Rapidly filter the contents of each well through a filter plate to separate the membrane-bound radioligand from the free radioligand in the solution.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: After drying the filters, add a scintillation cocktail and quantify the bound radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

In Vitro Platelet Aggregation Assay

This assay measures the ability of a compound to inhibit platelet aggregation in platelet-rich plasma (PRP) using light transmission aggregometry.

Platelet Aggregation Assay Workflow blood Collect Blood (Anticoagulated with 3.2% sodium citrate) prp Prepare Platelet-Rich Plasma (PRP) (Centrifuge blood at low speed) blood->prp setup Setup Aggregometer: 1. Calibrate with PRP (0% aggregation) and Platelet-Poor Plasma (100% aggregation) prp->setup preincubate Pre-incubate PRP with this compound or vehicle (e.g., 37°C for 5-10 mins) setup->preincubate induce Induce Aggregation Add agonist (e.g., ADP, Collagen) preincubate->induce measure Measure Light Transmission (Record changes over time) induce->measure analyze Data Analysis Calculate % inhibition and determine IC50 measure->analyze cAMP Accumulation Assay Workflow prep Prepare Platelets or Cells (e.g., Human platelets or cells expressing IP receptor) treat_pde Pre-treat with PDE inhibitor (e.g., IBMX) to prevent cAMP degradation prep->treat_pde treat_carb Treat with this compound (Incubate cells with various concentrations of this compound for 10-15 mins at 37°C) treat_pde->treat_carb lyse Lyse Cells (According to assay kit instructions) treat_carb->lyse measure Measure cAMP Levels (Using a competitive immunoassay kit, e.g., HTRF, ELISA) lyse->measure analyze Data Analysis Generate standard curve and calculate cAMP concentration. Determine EC50. measure->analyze

References

Carbacyclin: A Stable Prostacyclin (PGI2) Mimetic for Advanced Research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Prostacyclin (PGI2) is a potent endogenous eicosanoid with critical roles in regulating vascular tone, platelet aggregation, and inflammation. However, its inherent chemical instability severely limits its utility in research and clinical applications. Carbacyclin, a chemically stable synthetic analog of PGI2, overcomes this limitation while retaining the potent biological activities of its natural counterpart. This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, quantitative biological data, detailed experimental protocols, and key signaling pathways. It is intended to serve as a core resource for researchers leveraging this compound as a stable PGI2 mimetic in their investigations.

Introduction

Prostacyclin (PGI2) is a metabolite of arachidonic acid that plays a crucial physiological role as a potent vasodilator and inhibitor of platelet aggregation.[1] Its therapeutic potential in cardiovascular diseases, such as pulmonary arterial hypertension and thrombotic disorders, is well-recognized. However, the clinical and research applications of PGI2 are hampered by its rapid hydrolysis at physiological pH, with a half-life of only a few minutes.

This compound, a synthetic carbocyclic analog of PGI2, was developed to address this stability issue. By replacing the oxygen atom in the furan ring with a methylene group, this compound exhibits significantly enhanced chemical stability, making it a reliable and robust tool for in vitro and in vivo studies.[2] This guide details the properties and applications of this compound, providing researchers with the necessary information to effectively utilize this stable PGI2 mimetic.

Chemical Properties

This compound, also known as carbaprostacyclin, is structurally similar to PGI2, with the key difference being the substitution that confers its stability.

PropertyValue
IUPAC Name (5Z)-5-[(3aS,4R,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid
Molecular Formula C21H34O4
Molecular Weight 350.49 g/mol
CAS Number 69552-46-1
Appearance Colorless to light yellow liquid
Solubility Soluble in DMSO and ethanol

Mechanism of Action

This compound exerts its biological effects primarily through two distinct signaling pathways: the canonical IP receptor-dependent pathway and a non-canonical pathway involving the peroxisome proliferator-activated receptor delta (PPARδ).

Canonical IP Receptor-Dependent Pathway

The primary and most well-characterized mechanism of action for this compound is its agonism of the prostacyclin receptor, also known as the IP receptor.[3] The IP receptor is a G-protein coupled receptor (GPCR) that, upon activation by this compound, stimulates the Gs alpha subunit. This initiates a signaling cascade that involves the activation of adenylyl cyclase, leading to the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, resulting in vasodilation and potent inhibition of platelet aggregation.[4]

Non-Canonical PPARδ-Dependent Pathway

Emerging evidence indicates that this compound can also signal through a pathway independent of the IP receptor, by activating the peroxisome proliferator-activated receptor delta (PPARδ).[5] PPARδ is a nuclear receptor that functions as a ligand-activated transcription factor. Upon activation by this compound, PPARδ forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, modulating their transcription. This pathway has been shown to be involved in the regulation of cellular metabolism, such as the upregulation of carnitine palmitoyltransferase-1 (CPT-1), the rate-limiting enzyme in mitochondrial fatty acid β-oxidation, in cardiomyocytes.

Quantitative Biological Data

The potency and efficacy of this compound have been characterized in various in vitro and in vivo systems. The following tables summarize key quantitative data.

Table 1: In Vitro Potency of this compound
ParameterSpeciesAssayAgonist/InhibitorValueReference
IC50 (Platelet Aggregation) HumanADP-induced Platelet AggregationADP~33.3 nM (estimated)
HumanCollagen-induced Platelet AggregationCollagen~33.3 nM (estimated)
RatTumor Cell-induced Platelet AggregationWalker 256 Carcinosarcoma Cells10-fold less effective than PGI2
EC50 (cAMP Accumulation) HumancAMP Accumulation in Platelets-~10-100 nM (estimated)
Relative Potency to PGI2 Human, Dog, RabbitIn vitro Platelet AggregationADP, Collagen0.03
Rabbit, DogEx vivo Platelet Aggregation-0.1

Note: The IC50 values for this compound are estimated based on the reported relative potency to PGI2, which has an approximate IC50 of 1 nM for ADP and collagen-induced platelet aggregation.

Signaling Pathways and Experimental Workflows

Visual representations of the key signaling pathways and experimental workflows are provided below using Graphviz (DOT language).

Signaling Pathways

carbacyclin_signaling This compound Signaling Pathways cluster_canonical Canonical IP Receptor Pathway cluster_non_canonical Non-Canonical PPARδ Pathway Carbacyclin_c This compound IP_Receptor IP Receptor (GPCR) Carbacyclin_c->IP_Receptor binds Gs Gs Protein IP_Receptor->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP catalyzes ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates Vasodilation Vasodilation PKA->Vasodilation leads to Platelet_Inhibition Platelet Aggregation Inhibition PKA->Platelet_Inhibition leads to Carbacyclin_nc This compound PPARd PPARδ (Nuclear Receptor) Carbacyclin_nc->PPARd activates RXR RXR PPARd->RXR dimerizes with PPARd_RXR PPARδ-RXR Heterodimer PPARd->PPARd_RXR RXR->PPARd_RXR PPRE PPRE (DNA) PPARd_RXR->PPRE binds to Gene_Expression Target Gene Transcription (e.g., CPT-1) PPRE->Gene_Expression regulates Metabolic_Regulation Metabolic Regulation Gene_Expression->Metabolic_Regulation results in

Caption: this compound signaling pathways.

Experimental Workflows

experimental_workflows Experimental Workflows cluster_platelet Platelet Aggregation Assay cluster_cAMP Adenylyl Cyclase (cAMP) Assay p1 Prepare Platelet-Rich Plasma (PRP) p2 Pre-incubate PRP with This compound or Vehicle p1->p2 p3 Induce Aggregation (e.g., with ADP) p2->p3 p4 Measure Light Transmittance p3->p4 p5 Calculate % Inhibition and IC50 p4->p5 c1 Culture Cells Expressing IP Receptor c2 Treat Cells with This compound c1->c2 c3 Lyse Cells and Measure cAMP Levels (ELISA/HTRF) c2->c3 c4 Generate Dose-Response Curve and Determine EC50 c3->c4

Caption: Key in vitro experimental workflows.

Detailed Experimental Protocols

In Vitro Platelet Aggregation Assay

This protocol describes the use of light transmission aggregometry (LTA) to assess the inhibitory effect of this compound on platelet aggregation.

Materials:

  • This compound

  • Platelet agonist (e.g., ADP, collagen)

  • Human whole blood

  • 3.2% Sodium citrate anticoagulant

  • Phosphate-buffered saline (PBS)

  • Light Transmission Aggregometer

Methodology:

  • Preparation of Platelet-Rich Plasma (PRP):

    • Collect human whole blood into tubes containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio).

    • Centrifuge the blood at 200 x g for 15-20 minutes at room temperature with the brake off to obtain PRP.

    • Carefully collect the upper PRP layer.

    • Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at 1500-2000 x g for 15-20 minutes. PPP is used as a reference for 100% aggregation.

  • Aggregation Assay:

    • Adjust the platelet count in the PRP to approximately 2.5 x 10^8 platelets/mL using PPP.

    • Pre-warm PRP aliquots to 37°C.

    • Pipette 450 µL of adjusted PRP into an aggregometer cuvette with a stir bar.

    • Add 50 µL of this compound at various concentrations (or vehicle control) and incubate for 2-5 minutes at 37°C with stirring.

    • Set the aggregometer baseline to 0% with PRP and 100% with PPP.

    • Initiate aggregation by adding a platelet agonist (e.g., ADP to a final concentration of 5-20 µM).

    • Record the change in light transmission for 5-10 minutes.

  • Data Analysis:

    • The percentage of inhibition is calculated relative to the vehicle-treated control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC50 value.

Adenylyl Cyclase Activation Assay (cAMP Accumulation)

This protocol measures the ability of this compound to stimulate intracellular cAMP production in a cell line expressing the IP receptor.

Materials:

  • This compound

  • Cell line expressing the human IP receptor (e.g., HEK293 or CHO cells)

  • Cell culture medium

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

  • cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen)

Methodology:

  • Cell Culture and Treatment:

    • Seed cells in a 96-well plate and culture overnight.

    • Wash the cells with serum-free medium.

    • Pre-incubate the cells with a PDE inhibitor (e.g., 100 µM IBMX) for 15-30 minutes at 37°C to prevent cAMP degradation.

    • Add varying concentrations of this compound or vehicle control to the wells.

    • Incubate for 10-15 minutes at 37°C.

  • cAMP Measurement:

    • Lyse the cells using the lysis buffer provided in the cAMP assay kit.

    • Measure the intracellular cAMP levels in the cell lysates according to the manufacturer's instructions.

  • Data Analysis:

    • Generate a standard curve using the cAMP standards provided in the kit.

    • Determine the concentration of cAMP produced at each this compound concentration.

    • Plot the cAMP concentration against the logarithm of the this compound concentration to generate a dose-response curve and determine the EC50 value.

In Vivo Ferric Chloride-Induced Thrombosis Model

This model is used to evaluate the antithrombotic effects of this compound in vivo.

Materials:

  • This compound

  • Rodents (e.g., mice or rats)

  • Anesthetic

  • Ferric chloride (FeCl3) solution

  • Doppler flow probe

Methodology:

  • Surgical Preparation:

    • Anesthetize the animal and surgically expose the carotid artery.

    • Place a Doppler flow probe around the artery to measure baseline blood flow.

  • Thrombus Induction:

    • Apply a piece of filter paper saturated with FeCl3 solution (e.g., 10%) to the adventitial surface of the artery for a defined period (e.g., 3 minutes) to induce oxidative injury and thrombus formation.

  • Treatment and Monitoring:

    • Administer this compound or vehicle control (typically via intravenous injection) prior to the induction of thrombosis.

    • Continuously monitor blood flow using the Doppler probe. The primary endpoint is the time to vessel occlusion.

  • Data Analysis:

    • Compare the time to occlusion in the this compound-treated group to the vehicle control group to assess the antithrombotic efficacy.

    • Optionally, the thrombosed arterial segment can be excised, and the thrombus can be isolated and weighed.

Conclusion

This compound stands as a valuable and indispensable tool for researchers investigating the physiological and pathophysiological roles of the prostacyclin pathway. Its chemical stability overcomes the primary limitation of endogenous PGI2, enabling reproducible and reliable in vitro and in vivo experimentation. This guide provides a foundational resource for the effective application of this compound, from understanding its dual signaling mechanisms to implementing detailed experimental protocols. As research into cardiovascular and inflammatory diseases continues, the utility of stable PGI2 mimetics like this compound will undoubtedly remain central to the development of novel therapeutic strategies.

References

An In-Depth Technical Guide to the Receptor Binding Affinity and Selectivity of Carbacyclin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbacyclin, a chemically stable synthetic analog of prostacyclin (PGI₂), is a potent activator of the prostacyclin receptor (IP receptor).[1] As a member of the prostanoid family of signaling molecules, this compound mimics the physiological effects of endogenous PGI₂, most notably vasodilation and the inhibition of platelet aggregation.[1] These properties have made it a valuable tool in cardiovascular research and a subject of interest in the development of therapeutic agents for conditions such as pulmonary arterial hypertension.[2] Understanding the precise interactions of this compound with its primary receptor target, as well as its broader selectivity profile across the family of prostanoid receptors, is critical for its effective application in research and drug development. This guide provides a comprehensive overview of the receptor binding affinity and selectivity of this compound, detailed experimental protocols for its characterization, and a description of its primary signaling pathway.

Receptor Binding Affinity and Selectivity

This compound's primary pharmacological action is mediated through its high-affinity binding to and activation of the IP receptor, a G-protein coupled receptor (GPCR).[1] While extensively recognized for its potency at the IP receptor, a complete quantitative profile of this compound's binding affinities across all prostanoid receptor subtypes (EP, DP, FP, and TP) is not extensively detailed in publicly available literature. However, existing data and qualitative descriptions consistently point towards its high selectivity for the IP receptor.

Quantitative Binding and Potency Data

The available quantitative data for this compound's interaction with the IP receptor is primarily in the form of functional potency (EC₅₀), which is a measure of the concentration required to elicit a half-maximal response. In Chinese Hamster Ovary (CHO) cells expressing the mouse IP receptor, this compound stimulates adenylyl cyclase activity with an EC₅₀ of 25 nM.[3] For comparative context, the binding affinities and potencies of other well-characterized prostacyclin analogs are provided in the table below. A lower Kᵢ or EC₅₀ value indicates a higher binding affinity or potency, respectively.

CompoundReceptorSpeciesAssay TypeKᵢ (nM)EC₅₀ (nM)Reference(s)
This compound IP Mouse Functional (Adenylyl Cyclase) - 25 ****
IloprostIPHumanRadioligand Competition Binding3.9-
TreprostinilIPHumanRadioligand Competition Binding32-
CicaprostIPMouseFunctional (Adenylyl Cyclase)-5
Prostaglandin E₁IPMouseFunctional (Adenylyl Cyclase)-95

Table 1: Quantitative binding affinity (Kᵢ) and functional potency (EC₅₀) of this compound and other prostacyclin analogs for the IP receptor.

Receptor Selectivity Profile

Qualitative statements in the literature suggest that while this compound is highly selective for the IP receptor, it may also exhibit some activity at other prostanoid receptors, particularly the EP₁ and EP₃ subtypes. One study reported that this compound, along with other IP ligands like iloprost, can bind to the mouse EP₃ receptor with a Kᵢ value comparable to its affinity for the IP receptor. This cross-reactivity is a known characteristic of several prostacyclin analogs. For a clearer understanding of prostanoid receptor selectivity, the detailed binding profiles of iloprost and treprostinil are presented below, as they have been more extensively characterized across the prostanoid receptor family.

CompoundReceptorKᵢ (nM)Reference(s)
Iloprost IP 3.9 ****
EP₁1.1
EP₂Very Low Affinity
EP₃Low Affinity
EP₄Low Affinity
DP₁Very Low Affinity
FPLow Affinity
TPVery Low Affinity
Treprostinil IP 32 ****
EP₁Low Affinity
EP₂3.6
EP₃Very Low Affinity
EP₄Low Affinity
DP₁4.4
FPVery Low Affinity
TPVery Low Affinity

Table 2: Receptor selectivity profiles of Iloprost and Treprostinil across human prostanoid receptors, providing a comparative context for this compound's selectivity.

Experimental Protocols

The determination of a compound's receptor binding affinity and selectivity is fundamental to its pharmacological characterization. The most common method employed for this is the radioligand competition binding assay.

Radioligand Competition Binding Assay Protocol

This protocol provides a generalized procedure for determining the binding affinity of a test compound, such as this compound, for the IP receptor.

1. Materials and Reagents:

  • Cell Membranes: Membranes prepared from a cell line recombinantly expressing the human IP receptor (e.g., HEK293 or CHO cells).

  • Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) high-affinity IP receptor ligand (e.g., [³H]-iloprost).

  • Test Compound: this compound.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled IP receptor agonist (e.g., unlabeled iloprost).

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • 96-well Filter Plates: With glass fiber filters.

  • Scintillation Cocktail and Scintillation Counter.

2. Assay Procedure:

  • Incubation Mixture Preparation: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand (typically at or near its Kₔ value), and varying concentrations of the test compound (this compound).

  • Total Binding: In separate wells, combine the cell membranes and radioligand without the test compound.

  • Non-specific Binding: In another set of wells, combine the cell membranes, radioligand, and a high concentration of the non-specific binding control.

  • Incubation: Incubate the plate at room temperature for a sufficient duration to allow the binding to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the incubation mixtures through the filter plates to separate the receptor-bound radioligand from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: After the filters have dried, add scintillation cocktail to each well and quantify the amount of radioactivity bound to the filters using a scintillation counter.

3. Data Analysis:

  • Calculate Specific Binding: Subtract the non-specific binding counts from the total binding counts.

  • Generate Competition Curve: Plot the percentage of specific binding as a function of the logarithm of the test compound's concentration.

  • Determine IC₅₀: Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

  • Calculate Kᵢ: Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Visualizations: Workflows and Pathways

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis prep_membranes Prepare Cell Membranes (with IP Receptors) mix Combine Membranes, Radioligand, & Test Compound in 96-well Plate prep_membranes->mix prep_ligands Prepare Radioligand, Test Compound (this compound), & Controls prep_ligands->mix incubate Incubate to Reach Binding Equilibrium mix->incubate filter Rapid Filtration to Separate Bound from Free Ligand incubate->filter wash Wash Filters with Ice-Cold Buffer filter->wash count Scintillation Counting of Bound Radioactivity wash->count plot Plot Competition Curve (% Specific Binding vs. [this compound]) count->plot calculate Calculate IC50 and Ki (Cheng-Prusoff Equation) plot->calculate signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound IP_Receptor IP Receptor This compound->IP_Receptor Binds to G_Protein Gαs Protein IP_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates ATP ATP cAMP cAMP AC->cAMP Catalyzes ATP->cAMP Converts to PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Targets PKA->Downstream Phosphorylates Response Physiological Response (Vasodilation, Anti-platelet Aggregation) Downstream->Response Leads to selectivity_profile cluster_high_affinity High Affinity cluster_low_affinity Lower Affinity / Activity cluster_very_low_affinity Very Low / Negligible Affinity This compound This compound IP IP Receptor This compound->IP High Potency (EC50 = 25 nM) EP1 EP1 Receptor This compound->EP1 Potent Agonism (Qualitative) EP3 EP3 Receptor This compound->EP3 Modest Agonism (Ki comparable to IP in mouse) EP2 EP2 Receptor EP4 EP4 Receptor DP DP Receptor FP FP Receptor TP TP Receptor

References

Unveiling Carbacyclin: A Technical Guide to its In Vitro Pharmacological Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the in vitro pharmacological profile of Carbacyclin, a chemically stable and potent synthetic analog of prostacyclin (PGI2). This compound's stability offers a significant advantage over the chemically labile PGI2, making it an invaluable tool for in vitro research, particularly in the fields of hemostasis, thrombosis, and cardiovascular pharmacology.[1] This document details its mechanism of action, quantitative pharmacological data, and explicit experimental protocols for key in vitro assays.

Core Pharmacological Properties

This compound is a powerful inhibitor of platelet aggregation, mimicking the primary biological activities of prostacyclin.[2] Its anti-platelet effects are dose-dependent and have been demonstrated against various agonists, including adenosine diphosphate (ADP) and collagen.[2] Beyond its anti-aggregatory effects, this compound also induces vasodilation by acting on vascular smooth muscle cells.[2]

The primary mechanism of action for this compound involves its binding to and activation of the prostacyclin receptor (IP receptor), a G-protein coupled receptor (GPCR) located on the surface of platelets.[1] This interaction initiates a signaling cascade that is central to its physiological actions. Upon binding, the IP receptor stimulates the Gs alpha subunit, which in turn activates adenylyl cyclase. This enzyme then catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The resulting increase in intracellular cAMP levels activates Protein Kinase A (PKA), which through the phosphorylation of various downstream targets, leads to the inhibition of platelet aggregation and the relaxation of vascular smooth muscle.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data on the biological activity of this compound sodium salt.

Table 1: Receptor Binding Affinity

ParameterValueSpecies/Cell LineNotes
pKi~8.7HumanDetermined in a competitive binding assay.

Table 2: Inhibition of Platelet Aggregation

Inducing AgentSpeciesRelative Potency to PGI2Estimated IC50 of this compound (nM)
ADPHuman0.03~33.3
CollagenHuman0.03~33.3
ADPGuinea Pig Plasma~0.29 (1/3.5)Not Specified
ADPHuman Plasma~0.067 (1/15)Not Specified
Tumor CellsRat0.1Not Specified

Note: The IC50 values for this compound against ADP and collagen-induced aggregation in humans are estimated based on a reported relative potency of 0.03 times that of prostacyclin, with the IC50 of prostacyclin being approximately 1 nM.

Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the mechanisms and protocols discussed, the following diagrams have been generated using Graphviz (DOT language).

cluster_0 This compound Signaling Pathway This compound This compound IP_Receptor Prostacyclin (IP) Receptor (GPCR) This compound->IP_Receptor Binds to Gs_Protein Gs Protein IP_Receptor->Gs_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase Gs_Protein->Adenylyl_Cyclase Stimulates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream_Targets Downstream Targets PKA->Downstream_Targets Phosphorylates Biological_Effects Inhibition of Platelet Aggregation & Vasodilation Downstream_Targets->Biological_Effects

This compound's primary signaling cascade.

cluster_1 In Vitro Platelet Aggregation Assay Workflow (LTA) Start Start: Collect Human Whole Blood Centrifuge_Low Low-Speed Centrifugation (e.g., 200 x g, 15-20 min) Start->Centrifuge_Low PRP Collect Platelet-Rich Plasma (PRP) Centrifuge_Low->PRP Centrifuge_High High-Speed Centrifugation (e.g., 2000 x g, 10-15 min) Centrifuge_Low->Centrifuge_High Calibrate Calibrate Aggregometer (PRP = 0%, PPP = 100% aggregation) PRP->Calibrate PPP Collect Platelet-Poor Plasma (PPP) Centrifuge_High->PPP PPP->Calibrate Incubate_PRP Equilibrate PRP in Cuvette (37°C) Calibrate->Incubate_PRP Add_this compound Add this compound or Vehicle Control Incubate_PRP->Add_this compound Incubate_Drug Incubate (e.g., 2-5 min) Add_this compound->Incubate_Drug Add_Agonist Add Platelet Aggregation Agonist (e.g., ADP) Incubate_Drug->Add_Agonist Record Record Light Transmission Add_Agonist->Record Analyze Analyze Data: Calculate % Inhibition, Determine IC50 Record->Analyze

Workflow for Light Transmission Aggregometry.

Detailed Experimental Protocols

In Vitro Platelet Aggregation Inhibition Assay using Light Transmission Aggregometry (LTA)

This protocol outlines a standard method for assessing the inhibitory effect of this compound on platelet aggregation in human platelet-rich plasma (PRP).

1. Materials and Reagents:

  • This compound sodium salt

  • Platelet aggregation agonist (e.g., Adenosine diphosphate (ADP), Collagen)

  • Human whole blood (collected in 3.2% sodium citrate)

  • Phosphate-buffered saline (PBS)

2. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

  • Centrifuge whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP.

  • Carefully collect the supernatant (PRP).

  • Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10-15 minutes to obtain PPP.

3. Assay Procedure:

  • Calibrate the aggregometer with PRP (representing 0% aggregation) and PPP (representing 100% aggregation).

  • Pipette a defined volume of PRP into the aggregometer cuvettes and allow it to equilibrate to 37°C.

  • Add a specific concentration of this compound sodium salt or a vehicle control to the PRP and incubate for a defined period (e.g., 2-5 minutes).

  • Initiate platelet aggregation by adding a standard concentration of the agonist (e.g., ADP).

  • Record the change in light transmission for a set duration (e.g., 5-10 minutes).

4. Data Analysis:

  • The percentage of inhibition is calculated by comparing the aggregation in the presence of this compound to the control.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration to generate a dose-response curve.

  • Determine the IC50 value, which is the concentration of this compound that inhibits platelet aggregation by 50%.

Adenylyl Cyclase Activation Assay

This assay confirms this compound's mechanism of action by measuring its ability to stimulate adenylyl cyclase in platelet membranes.

1. Materials and Reagents:

  • Platelet-Rich Plasma (PRP)

  • This compound sodium salt

  • ATP

  • GTP and GDP (for assessing modulatory effects)

  • Cell lysis buffer

  • cAMP assay kit (e.g., ELISA)

2. Preparation of Platelet Membranes:

  • Isolate platelet membranes from PRP through centrifugation and lysis.

3. Incubation:

  • Incubate the platelet membranes with varying concentrations of this compound in the presence of ATP and cofactors.

  • Incubate for a specific time at 37°C.

4. cAMP Quantification:

  • Stop the reaction by adding a cell lysis buffer.

  • Perform the cAMP ELISA according to the manufacturer's instructions. This typically involves a competitive binding assay where free cAMP in the sample competes with a labeled cAMP for binding to a limited number of antibody sites.

  • Measure the absorbance using a microplate reader.

  • Calculate the concentration of cAMP in each sample based on a standard curve.

cluster_2 Adenylyl Cyclase Activation Assay Workflow Start Start: Isolate Platelet Membranes from PRP Incubate Incubate Membranes with this compound, ATP, and Cofactors (37°C) Start->Incubate Lyse Stop Reaction with Lysis Buffer Incubate->Lyse ELISA Perform cAMP ELISA Lyse->ELISA Read Measure Absorbance (Microplate Reader) ELISA->Read Calculate Calculate cAMP Concentration (Standard Curve) Read->Calculate Analyze Analyze Dose-Response Relationship Calculate->Analyze

References

Investigating Platelet Function with Carbacyclin: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbacyclin, a chemically stable synthetic analog of prostacyclin (PGI2), is a valuable tool for investigating the intricate mechanisms of platelet function and for the development of novel anti-thrombotic therapies.[1][2] Unlike the labile native prostacyclin, this compound's stability provides a significant experimental advantage, allowing for consistent and reproducible results in in vitro and ex vivo studies of platelet inhibition. This technical guide provides a comprehensive overview of the use of this compound to study platelet function, including its mechanism of action, quantitative efficacy data, detailed experimental protocols, and visual representations of its signaling pathways and experimental workflows.

Mechanism of Action: The Prostacyclin Signaling Pathway

This compound exerts its potent anti-platelet effects by acting as an agonist for the prostacyclin (IP) receptor, a G-protein coupled receptor (GPCR) on the platelet surface.[1] Binding of this compound to the IP receptor initiates a signaling cascade that ultimately inhibits platelet activation and aggregation.

The key steps in this pathway are as follows:

  • IP Receptor Activation: this compound binds to the IP receptor.

  • G-Protein Activation: This binding activates the associated stimulatory G-protein alpha subunit (Gαs).[1]

  • Adenylyl Cyclase Stimulation: The activated Gαs subunit stimulates adenylyl cyclase, an enzyme embedded in the platelet membrane.[1]

  • cAMP Production: Adenylyl cyclase catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).

  • Protein Kinase A (PKA) Activation: The resulting increase in intracellular cAMP levels activates Protein Kinase A (PKA).

  • Substrate Phosphorylation and Inhibition of Platelet Function: PKA then phosphorylates a variety of downstream protein substrates, leading to a decrease in intracellular calcium levels and the inhibition of key processes in platelet activation, such as granule release, shape change, and aggregation.

Carbacyclin_Signaling_Pathway cluster_membrane Platelet Membrane cluster_cytosol Cytosol This compound This compound IP_Receptor IP Receptor This compound->IP_Receptor Gs_alpha Gαs IP_Receptor->Gs_alpha activates Adenylyl_Cyclase Adenylyl Cyclase Gs_alpha->Adenylyl_Cyclase stimulates cAMP cAMP Adenylyl_Cyclase->cAMP converts ATP ATP ATP->Adenylyl_Cyclase PKA PKA (inactive) cAMP->PKA activates PKA_active PKA (active) Substrates Protein Substrates (e.g., VASP, Rap1b) PKA_active->Substrates phosphorylates Phosphorylated_Substrates Phosphorylated Substrates Platelet_Inhibition Inhibition of: - Calcium Mobilization - Granule Release - Aggregation Phosphorylated_Substrates->Platelet_Inhibition

This compound Signaling Pathway in Platelets.

Quantitative Data on Anti-Platelet Aggregation Activity

The inhibitory potency of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit platelet aggregation by 50%. While specific IC50 values can vary depending on the experimental conditions (e.g., species, platelet agonist used), studies have established the relative potency of this compound compared to prostacyclin.

ParameterAgonistSpeciesValueReference
Relative Potency to Prostacyclin (in vitro) ADP, CollagenHuman, Dog, Rabbit0.03x
Relative Potency to Prostacyclin (ex vivo) Not SpecifiedRabbit, Dog0.1x
Relative Potency to Prostacyclin Tumor Cell-InducedRat~0.1x
Estimated IC50 ADPHuman~33.3 nM
Estimated IC50 CollagenHuman~33.3 nM

Note: The estimated IC50 values are based on the reported relative potency of this compound being 0.03 times that of prostacyclin, with the IC50 of prostacyclin being approximately 1 nM against ADP and collagen-induced aggregation.

Experimental Protocols

In Vitro Platelet Aggregation Inhibition Assay using Light Transmission Aggregometry (LTA)

Light Transmission Aggregometry (LTA) is the gold-standard method for assessing platelet function. It measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.

1. Materials and Reagents:

  • This compound sodium salt

  • Platelet aggregation agonist (e.g., Adenosine diphosphate (ADP), collagen)

  • Human whole blood from healthy, consenting donors who have not taken anti-platelet medications for at least two weeks.

  • 3.2% Sodium Citrate (anticoagulant)

  • Light Transmission Aggregometer

  • Aggregometer cuvettes and stir bars

  • Pipettes and general laboratory consumables

2. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

  • Collect whole blood into tubes containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio).

  • Centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature to separate the PRP.

  • Carefully collect the upper PRP layer.

  • Centrifuge the remaining blood at 1500-2000 x g for 15-20 minutes to obtain PPP.

  • Adjust the platelet count in the PRP to approximately 2.5 x 10⁸ platelets/mL using PPP if necessary.

3. Experimental Procedure:

  • Set up the aggregometer according to the manufacturer's instructions, with the temperature at 37°C.

  • Calibrate the instrument by setting 0% aggregation with PRP and 100% aggregation with PPP.

  • Pre-warm PRP samples to 37°C for 5-10 minutes.

  • To a cuvette containing a stir bar, add a defined volume of PRP.

  • Add a small volume of this compound solution (at various concentrations) or vehicle control to the PRP and incubate for 1-2 minutes at 37°C with stirring.

  • Initiate platelet aggregation by adding a predetermined concentration of the agonist (e.g., 5 µM ADP or 2 µg/mL collagen).

  • Record the change in light transmission for at least 5 minutes. The maximum change in light transmission represents the percentage of aggregation.

4. Data Analysis:

  • Calculate the percentage of inhibition for each this compound concentration using the formula: % Inhibition = (1 - (Maximal Aggregation with this compound / Maximal Aggregation with Vehicle)) * 100

  • Plot the percentage of inhibition against the logarithm of the this compound concentration to generate a dose-response curve.

  • Determine the IC50 value from the dose-response curve.

LTA_Workflow cluster_prep Sample Preparation cluster_assay LTA Assay cluster_analysis Data Analysis Blood_Collection 1. Whole Blood Collection (3.2% Sodium Citrate) Centrifuge_PRP 2. Centrifuge (150-200 x g) to obtain PRP Blood_Collection->Centrifuge_PRP Centrifuge_PPP 3. Centrifuge (1500-2000 x g) to obtain PPP Centrifuge_PRP->Centrifuge_PPP Instrument_Setup 4. Instrument Setup & Calibration (0% Aggregation = PRP, 100% = PPP) Centrifuge_PPP->Instrument_Setup Incubation 5. Incubate PRP with this compound or Vehicle Control (37°C) Instrument_Setup->Incubation Add_Agonist 6. Add Agonist (e.g., ADP, Collagen) Incubation->Add_Agonist Record_Aggregation 7. Record Light Transmission Add_Agonist->Record_Aggregation Calculate_Inhibition 8. Calculate % Inhibition Record_Aggregation->Calculate_Inhibition Dose_Response 9. Generate Dose-Response Curve Calculate_Inhibition->Dose_Response Determine_IC50 10. Determine IC50 Dose_Response->Determine_IC50

Experimental Workflow for LTA.

Conclusion

This compound is a potent and stable inhibitor of platelet aggregation, making it an indispensable tool for researchers in hemostasis, thrombosis, and cardiovascular pharmacology. Its well-defined mechanism of action through the prostacyclin signaling pathway allows for targeted investigations into the molecular underpinnings of platelet function. The detailed protocols and data presented in this guide provide a solid foundation for utilizing this compound to advance our understanding of platelet biology and to facilitate the development of next-generation anti-platelet therapeutics.

References

Methodological & Application

Application Notes and Protocols: In Vitro Platelet Aggregation Assay Using Carbacyclin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbacyclin, a chemically stable and potent synthetic analog of prostacyclin (PGI2), serves as a powerful inhibitor of platelet aggregation.[1][2] Its stability provides a significant advantage over the chemically labile PGI2, making it an invaluable tool for in vitro research into platelet function and the development of anti-thrombotic therapies.[1] This document provides a comprehensive guide to utilizing this compound in in vitro platelet aggregation assays, specifically using the gold-standard Light Transmission Aggregometry (LTA) method.[3] Included are detailed protocols, quantitative data on its inhibitory activity, and diagrams illustrating its mechanism of action and the experimental workflow.

Mechanism of Action

This compound exerts its anti-platelet effects by binding to the prostacyclin (IP) receptor on the platelet surface. The IP receptor is a G-protein coupled receptor that, upon activation, stimulates the Gs alpha subunit. This initiates a signaling cascade involving the activation of adenylyl cyclase, which catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The resulting increase in intracellular cAMP levels activates Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, which leads to a decrease in intracellular calcium concentrations. This cascade effectively counteracts pro-aggregatory signals, inhibiting key platelet activation processes such as granule release, shape change, and ultimately, aggregation.[1]

Carbacyclin_Signaling_Pathway cluster_platelet Platelet Cytosol This compound This compound IP_Receptor IP Receptor (G-protein coupled) This compound->IP_Receptor Binds Gs_Protein Gs Protein IP_Receptor->Gs_Protein Activates AC Adenylyl Cyclase Gs_Protein->AC Stimulates ATP ATP cAMP cAMP (Increased) ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_Mobilization Intracellular Ca²⁺ Mobilization PKA->Ca_Mobilization Inhibits Platelet_Activation Platelet Activation (Shape Change, Granule Release) PKA->Platelet_Activation Inhibits Ca_Mobilization->Platelet_Activation Leads to Platelet_Aggregation Platelet Aggregation Platelet_Activation->Platelet_Aggregation Leads to LTA_Workflow cluster_prep Sample Preparation cluster_assay Aggregation Assay cluster_analysis Data Analysis A 1. Blood Collection (3.2% Sodium Citrate) B 2. Centrifugation (Low Speed) 150-200 x g, 15-20 min A->B C 3. Separate PRP & PPP B->C D 4. Adjust Platelet Count in PRP (e.g., 2.5 x 10⁸/mL) C->D F 6. Pre-warm PRP to 37°C D->F E 5. Calibrate Aggregometer (0% PRP, 100% PPP) G 7. Add this compound / Vehicle Incubate 1-2 min with stirring F->G H 8. Add Agonist (e.g., ADP, Collagen) G->H I 9. Record Light Transmission (≥ 5 minutes) H->I J 10. Calculate % Inhibition I->J K 11. Plot Dose-Response Curve J->K L 12. Determine IC50 Value K->L

References

Application Notes and Protocols for cAMP Accumulation Assay using Carbacyclin Sodium Salt

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclic adenosine monophosphate (cAMP) is a ubiquitous second messenger crucial for regulating a vast array of cellular processes.[1] G-protein coupled receptors (GPCRs) that couple to the stimulatory G-protein (Gs) or the inhibitory G-protein (Gi) modulate the activity of adenylyl cyclase, the enzyme responsible for cAMP synthesis.[2][3] Consequently, measuring intracellular cAMP levels is a fundamental method for studying GPCR function and for screening potential therapeutic compounds.[3]

Carbacyclin sodium salt is a chemically stable and potent synthetic analog of prostacyclin (PGI2).[1] Unlike the endogenous PGI2, which is highly unstable, this compound's stability makes it an invaluable tool for in vitro and in vivo research. It acts as a selective agonist for the prostacyclin receptor (IP receptor), a Gs-coupled GPCR. This activation robustly stimulates adenylyl cyclase, leading to a significant increase in intracellular cAMP levels, making this compound an excellent positive control for cAMP accumulation assays.

Mechanism of Action

This compound mimics the biological effects of PGI2 by binding to the IP receptor located on the cell surface. This binding event induces a conformational change in the receptor, facilitating its coupling to the heterotrimeric Gs protein. Upon activation, the Gαs subunit dissociates from the Gβγ dimer and exchanges GDP for GTP. The activated Gαs subunit then directly binds to and stimulates adenylyl cyclase. This enzyme catalyzes the conversion of ATP into cAMP. The resulting elevation in intracellular cAMP concentration activates downstream effectors, most notably Protein Kinase A (PKA), which then phosphorylates numerous target proteins to elicit a cellular response.

cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound IP Receptor IP Receptor This compound->IP Receptor Binds to Gs Protein Gs Protein IP Receptor->Gs Protein Activates Adenylyl Cyclase Adenylyl Cyclase Gs Protein->Adenylyl Cyclase Stimulates cAMP cAMP Adenylyl Cyclase->cAMP Converts ATP ATP ATP->Adenylyl Cyclase PKA PKA cAMP->PKA Activates Cellular Response Cellular Response PKA->Cellular Response Phosphorylates Targets

Figure 1: this compound Signaling Pathway.

Data Presentation

The following table summarizes the quantitative biological activity of this compound sodium salt in relation to cAMP accumulation. EC50 values can vary depending on the cell type and assay conditions.

CompoundAssaySpecies/Cell LineParameterValueReference
This compound Adenylate Cyclase ActivationHuman CHO-K1 cells expressing human IP receptorEC50~26 nM
This compound cAMP AccumulationCultured vascular smooth muscle cells or plateletsEC50Varies (nM range)

Experimental Protocols

This section provides a detailed methodology for a cell-based cAMP accumulation assay using this compound as a positive control. The protocol is generalized for a 96-well plate format and can be adapted for various detection technologies (e.g., HTRF, AlphaScreen, ELISA).

Protocol: Measurement of cAMP Accumulation in Cultured Cells

1. Materials and Reagents

  • Cultured cells expressing the IP receptor (e.g., CHO-K1 cells overexpressing the human IP receptor, or certain vascular smooth muscle cells).

  • Cell Culture Medium (e.g., DMEM/F-12) supplemented with fetal bovine serum (FBS) and antibiotics.

  • This compound sodium salt.

  • Phosphodiesterase (PDE) inhibitor: 3-isobutyl-1-methylxanthine (IBMX).

  • Phosphate-Buffered Saline (PBS).

  • Assay Buffer (e.g., HBSS containing 5 mM HEPES, 0.1% BSA).

  • Commercially available cAMP assay kit (e.g., HTRF, AlphaScreen, ELISA, or luminescence-based kits).

  • White, opaque 96-well or 384-well microplates.

  • Multichannel pipette and sterile tips.

  • Plate reader compatible with the chosen assay kit.

2. Preparation of Reagents

  • This compound Stock Solution: Prepare a 10 mM stock solution in a suitable solvent like DMSO or ethanol. Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • IBMX Stock Solution: Prepare a 100 mM stock solution of IBMX in DMSO.

  • Assay Buffer with PDE Inhibitor: On the day of the experiment, prepare fresh assay buffer containing a final concentration of 0.5 mM IBMX to prevent the degradation of cAMP.

  • This compound Serial Dilutions: Prepare serial dilutions of this compound in the assay buffer containing IBMX to generate a dose-response curve. A typical concentration range might be from 1 pM to 10 µM.

3. Experimental Workflow

cluster_prep Preparation cluster_assay Assay Procedure cluster_detection Detection & Analysis A Seed cells in a 96-well plate B Culture overnight (24h) A->B C Wash cells with PBS or serum-free medium B->C D Pre-incubate with PDE inhibitor (IBMX) C->D E Add this compound dilutions (or test compounds) D->E F Incubate at 37°C E->F G Lyse cells to release cAMP F->G H Perform cAMP detection assay (per kit instructions) G->H I Read plate with a compatible plate reader H->I J Analyze data and plot dose-response curve I->J

Figure 2: Experimental Workflow for cAMP Assay.

4. Step-by-Step Assay Procedure

  • Cell Seeding: Seed the cells into a white, opaque 96-well plate at a pre-determined optimal density and allow them to attach and grow overnight in a 37°C, 5% CO2 incubator.

  • Cell Washing: The next day, gently aspirate the culture medium. Wash the cells once with 100 µL of pre-warmed PBS or serum-free medium.

  • Pre-incubation: Aspirate the wash buffer and add 50 µL of assay buffer containing the PDE inhibitor (e.g., 0.5 mM IBMX). Incubate the plate for 30 minutes at 37°C to inhibit phosphodiesterase activity.

  • Compound Addition: Add 50 µL of the this compound serial dilutions to the respective wells. For control wells (basal cAMP level), add 50 µL of assay buffer with IBMX.

  • Incubation: Incubate the plate for the recommended time (e.g., 10-30 minutes) at 37°C.

  • Cell Lysis: Lyse the cells according to the cAMP assay kit manufacturer's instructions to release the intracellular cAMP. This step is often combined with the addition of detection reagents in homogeneous assay formats.

  • cAMP Measurement: Perform the cAMP detection assay as per the kit's protocol. This typically involves competitive binding between the cellular cAMP and a labeled cAMP conjugate for a specific antibody.

  • Signal Detection: Read the plate using a microplate reader set to the appropriate detection mode (e.g., fluorescence, luminescence, absorbance).

5. Data Analysis

  • Standard Curve: Generate a standard curve using the cAMP standards provided in the assay kit.

  • Calculate cAMP Concentration: Convert the raw signal from each well into cAMP concentrations (e.g., nM or fmol/well) by interpolating from the standard curve.

  • Dose-Response Curve: Plot the calculated cAMP concentration against the logarithm of the this compound concentration.

  • EC50 Determination: Use a non-linear regression model (e.g., four-parameter logistic fit) to analyze the dose-response curve and determine the EC50 value, which is the concentration of this compound that produces 50% of the maximal response.

This compound This compound IP Receptor Activation IP Receptor Activation This compound->IP Receptor Activation Causes Gs Protein Activation Gs Protein Activation IP Receptor Activation->Gs Protein Activation Leads to Adenylyl Cyclase Stimulation Adenylyl Cyclase Stimulation Gs Protein Activation->Adenylyl Cyclase Stimulation Results in Increased [cAMP]i Increased [cAMP]i Adenylyl Cyclase Stimulation->Increased [cAMP]i Produces Assay Signal Assay Signal Increased [cAMP]i->Assay Signal Detected as

Figure 3: Logical Flow of this compound Action.

Troubleshooting

  • Low Signal or Small Assay Window:

    • Optimize cell number per well.

    • Ensure the PDE inhibitor (IBMX) is active and used at an appropriate concentration.

    • Verify cell health and receptor expression levels.

  • High Variability:

    • Ensure accurate and consistent pipetting.

    • Check for uniform cell seeding and a healthy monolayer.

    • Ensure proper mixing of reagents.

  • Unexpected EC50 Values:

    • Verify the concentration of the this compound stock solution.

    • Check for errors in the serial dilution preparation.

    • Ensure the incubation times and temperatures were consistent.

References

Application Notes and Protocols: Carbacyclin Competitive Radioligand Receptor Binding Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbacyclin, a stable synthetic analog of prostacyclin (PGI2), is a potent agonist of the prostacyclin receptor (IP receptor). The IP receptor, a G-protein coupled receptor (GPCR), plays a crucial role in various physiological processes, including vasodilation, inhibition of platelet aggregation, and inflammation.[1] Activation of the IP receptor primarily initiates a signaling cascade through the Gs alpha subunit (Gαs), which stimulates adenylyl cyclase to increase intracellular cyclic adenosine monophosphate (cAMP) levels.[2][3][4] This pathway is a key therapeutic target for conditions such as pulmonary arterial hypertension.[5]

This document provides detailed application notes and protocols for a competitive radioligand receptor binding assay using this compound. This assay is a fundamental tool for characterizing the binding affinity of unlabeled test compounds for the IP receptor. In this assay format, the unlabeled compound (e.g., this compound or other investigational drugs) competes with a radiolabeled ligand (e.g., [³H]-iloprost) for binding to the IP receptor. The displacement of the radioligand is measured, allowing for the determination of the inhibitory constant (Ki) of the test compound, a critical parameter in drug discovery and development.

Data Presentation: Ligand Binding Affinities for the Prostacyclin (IP) Receptor

The following table summarizes the binding affinities of this compound and other common prostacyclin analogs for the IP receptor. This data is essential for comparative analysis and for designing competitive binding experiments.

CompoundReceptorSpeciesAssay TypeKi (nM)Reference
This compound IPMouse[³H]-Iloprost Competition110
IloprostIPHumanRadioligand Competition Binding3.9
TreprostinilIPHumanRadioligand Competition Binding32

Note: A lower Ki value indicates a higher binding affinity.

Signaling Pathway and Experimental Workflow

To visualize the underlying mechanisms and the experimental procedure, the following diagrams are provided.

IP_Receptor_Signaling_Pathway cluster_membrane Cell Membrane IP_Receptor Prostacyclin (IP) Receptor G_Protein Gs Protein (αβγ) IP_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Gαs activates cAMP cAMP AC->cAMP Converts This compound This compound (Agonist) This compound->IP_Receptor Binds ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Vasodilation) PKA->Cellular_Response Phosphorylates targets leading to

Caption: Prostacyclin (IP) Receptor Gs-Coupled Signaling Pathway.

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_separation Separation cluster_detection Detection & Analysis Membrane_Prep 1. Membrane Preparation (Cells expressing IP Receptor) Reagent_Prep 2. Reagent Preparation (Radioligand, this compound, Buffers) Incubation 3. Incubation (Membranes + [³H]-Iloprost + this compound) Reagent_Prep->Incubation Filtration 4. Rapid Filtration (Separates bound from free radioligand) Incubation->Filtration Counting 5. Scintillation Counting (Quantifies bound radioactivity) Filtration->Counting Data_Analysis 6. Data Analysis (Calculate IC50 and Ki) Counting->Data_Analysis

Caption: Experimental Workflow for the Competitive Radioligand Binding Assay.

Experimental Protocols

This section provides a detailed methodology for performing a competitive radioligand binding assay to determine the affinity of this compound for the prostacyclin (IP) receptor using [³H]-iloprost as the radioligand.

Materials and Reagents
Material/ReagentRecommended Specifications
Biological Material Membrane preparations from a cell line recombinantly expressing the human or mouse prostacyclin (IP) receptor (e.g., HEK293, CHO cells), or from relevant tissues (e.g., human platelets).
Radioligand [³H]-Iloprost with a high specific activity (e.g., >20 Ci/mmol).
Test Compound This compound sodium salt.
Reference Compound Unlabeled Iloprost.
Non-specific Binding Control A high concentration of unlabeled iloprost (e.g., 10 µM).
Assay Buffer 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
Wash Buffer Ice-cold Assay Buffer.
Filtration Apparatus Glass fiber filters (e.g., Whatman GF/C) pre-soaked in 0.3% polyethylenimine (PEI) to reduce non-specific binding, and a vacuum manifold/cell harvester.
Scintillation Cocktail High-efficiency liquid scintillation cocktail suitable for aqueous samples.
General Lab Equipment 96-well plates, multichannel pipettes, refrigerated centrifuge, protein assay kit (e.g., BCA assay).
Membrane Preparation
  • Cell Culture and Harvesting : Culture cells expressing the IP receptor to a sufficient density. Harvest the cells by gentle scraping or centrifugation.

  • Lysis : Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, with protease inhibitors). Homogenize the cells using a Polytron homogenizer.

  • Centrifugation : Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 5 minutes) to remove nuclei and large cellular debris.

  • Membrane Pelleting : Transfer the supernatant to a new tube and centrifuge at a high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the cell membranes.

  • Washing : Wash the membrane pellet by resuspending it in fresh lysis buffer and repeating the high-speed centrifugation.

  • Final Preparation and Storage : Resuspend the final membrane pellet in the assay buffer. Determine the protein concentration using a standard protein assay. Aliquot the membrane preparation and store at -80°C until use.

Assay Procedure (96-well plate format)

This protocol is for a final assay volume of 250 µL per well. All measurements should be performed in triplicate.

  • Prepare the Assay Plate :

    • Total Binding Wells : Add 50 µL of assay buffer.

    • Non-specific Binding (NSB) Wells : Add 50 µL of a high concentration of unlabeled iloprost (10 µM final concentration).

    • Test Compound (this compound) Wells : Add 50 µL of this compound at various concentrations (e.g., a serial dilution from 10⁻¹¹ M to 10⁻⁵ M).

  • Add Radioligand : To all wells, add 50 µL of [³H]-iloprost solution. The final concentration of the radioligand should be approximately equal to its dissociation constant (Kd) for the IP receptor to ensure optimal binding conditions.

  • Initiate the Reaction : Add 150 µL of the prepared membrane suspension (containing 5-20 µg of protein for cell membranes) to all wells.

  • Incubation : Incubate the plate at 30°C for 60 minutes with gentle agitation to allow the binding to reach equilibrium.

  • Termination and Filtration :

    • Pre-soak the glass fiber filter mat in 0.3% PEI.

    • Terminate the binding reaction by rapidly filtering the contents of the plate through the filter mat using a cell harvester under vacuum.

    • Wash the filters multiple times (e.g., 4 times) with ice-cold wash buffer to remove unbound radioligand.

  • Quantification :

    • Dry the filter mat completely (e.g., for 30 minutes at 50°C).

    • Place the filter mat in a scintillation vial or a sample bag with an appropriate volume of scintillation cocktail.

    • Quantify the amount of bound radioactivity using a scintillation counter.

Data Analysis
  • Calculate Specific Binding : For each concentration of the test compound, subtract the counts per minute (CPM) of the non-specific binding wells from the total binding wells to determine the specific binding.

    • Specific Binding = Total Binding - Non-specific Binding

  • Determine IC50 : Plot the percentage of specific binding against the logarithm of the competitor (this compound) concentration. Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate Ki : Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:

    • Ki = IC50 / (1 + [L]/Kd)

      • Where:

        • [L] is the concentration of the radioligand ([³H]-iloprost) used in the assay.

        • Kd is the dissociation constant of the radioligand for the IP receptor.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
High Non-specific Binding - Radioligand concentration is too high.- Insufficient washing.- Hydrophobic interactions of the radioligand with the filter.- Use a radioligand concentration at or below the Kd.- Increase the number of washes with ice-cold wash buffer.- Ensure filters are adequately pre-soaked in PEI. Add bovine serum albumin (BSA) to the wash buffer.
Low Specific Binding Signal - Low receptor density in the membrane preparation.- Insufficient incubation time.- Degraded radioligand or test compound.- Use a membrane preparation with higher receptor expression.- Optimize the incubation time to ensure equilibrium is reached.- Use fresh, high-quality reagents.
Poor Reproducibility - Inconsistent pipetting.- Incomplete mixing of reagents.- Temperature fluctuations during incubation.- Use calibrated pipettes and ensure proper technique.- Gently agitate the plate during incubation.- Maintain a constant and uniform incubation temperature.
No Competition by Test Compound - The test compound has a very low affinity for the receptor.- Incorrect concentration of the test compound.- Test a wider and higher concentration range of the compound.- Verify the concentration and stability of the test compound stock solution.

References

Application Notes and Protocols for Vasodilation Studies with Carbacyclin in Isolated Arteries

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbacyclin, a stable analog of prostacyclin (PGI2), is a potent vasodilator with significant utility in cardiovascular research. Its mechanism of action, primarily involving the activation of the prostacyclin (IP) receptor and subsequent downstream signaling, makes it a valuable tool for investigating vascular reactivity and the therapeutic potential of prostanoids. These application notes provide a detailed protocol for studying the vasodilatory effects of this compound in isolated arteries using wire myography, a standard ex vivo technique. The information presented herein is intended to guide researchers in obtaining reliable and reproducible data on the pharmacological properties of this compound and other vasoactive compounds.

Data Presentation: Vasodilatory Potency of Prostacyclin Analogs

The following table summarizes the vasodilatory potency of this compound and other prostacyclin analogs in various isolated artery preparations. This data is crucial for comparative analysis and for selecting appropriate concentration ranges for experimental studies.

CompoundArtery TypeSpeciesPre-constricting AgentEC50 / pD2Maximal Relaxation (Emax)Reference
This compound Mesenteric ArteryRabbit-Potency > PGE1-[1]
This compound AortaRabbit-Potency > PGE1-[1]
Isothis compoundMesenteric ArteryMonkey5-Hydroxytryptamine (1 µM)pEC50: 7.6 ± 0.3> Cerebral Artery
Isothis compoundCerebral ArteryMonkey5-Hydroxytryptamine (1 µM)pEC50: 6.4 ± 0.3-
Prostacyclin (PGI2)Pulmonary ArteryHumanPotassium (35 or 127 mM)Relaxation at < 10⁻⁶ M-

Note: EC50 is the concentration of an agonist that gives 50% of the maximal response, while pD2 is the negative logarithm of the EC50. A higher pD2 value indicates greater potency.

Experimental Protocols

This section outlines a detailed protocol for assessing the vasodilatory effects of this compound on isolated arterial rings using a wire myograph system.

Materials and Reagents
  • Animals: Male Wistar rats (250-300g) are commonly used. All animal procedures must be approved by the institutional animal care and use committee.

  • Instruments:

    • Wire myograph system (e.g., DMT, Radnoti, iWorx)

    • Force transducer and data acquisition system

    • Dissecting microscope

    • Surgical instruments (forceps, scissors)

    • Calipers

  • Solutions and Chemicals:

    • Krebs-Henseleit Solution (KHS): (in mM) NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 11.1. The solution should be freshly prepared and continuously gassed with 95% O2 / 5% CO2 to maintain a pH of 7.4.

    • High Potassium Chloride (KCl) Solution: KHS with an equimolar substitution of NaCl with KCl (e.g., 60-80 mM).

    • Phenylephrine (PE) or Norepinephrine (NE): For pre-contraction of arterial rings.

    • Acetylcholine (ACh): To assess endothelium integrity.

    • This compound: Stock solution prepared in an appropriate solvent (e.g., DMSO or ethanol) and serially diluted.

Experimental Workflow

G cluster_prep Tissue Preparation cluster_setup Myograph Setup cluster_viability Viability & Endothelium Check cluster_exp Vasodilation Protocol euthanasia Euthanasia of Animal dissection Dissection of Artery (e.g., Thoracic Aorta) euthanasia->dissection cleaning Cleaning of Connective Tissue dissection->cleaning ringing Cutting into 2-3 mm Rings cleaning->ringing mounting Mounting Rings in Myograph ringing->mounting equilibration Equilibration (60-90 min) in KHS at 37°C mounting->equilibration tensioning Set Resting Tension (1.5-2.0 g) equilibration->tensioning kcl_contraction Contraction with High KCl tensioning->kcl_contraction wash1 Wash with KHS kcl_contraction->wash1 pe_contraction Submaximal Contraction with Phenylephrine (1 µM) wash1->pe_contraction ach_relaxation Addition of Acetylcholine to assess endothelium integrity pe_contraction->ach_relaxation wash2 Wash with KHS ach_relaxation->wash2 pre_contraction Pre-contraction with Phenylephrine (1 µM) wash2->pre_contraction carbacyclin_addition Cumulative Addition of this compound (e.g., 1 nM to 100 µM) pre_contraction->carbacyclin_addition data_acquisition Record Relaxation Response carbacyclin_addition->data_acquisition

Figure 1: Experimental workflow for vasodilation studies.
Detailed Protocol

  • Artery Isolation and Preparation:

    • Humanely euthanize the rat according to approved institutional protocols.

    • Carefully dissect the desired artery (e.g., thoracic aorta, mesenteric artery) and place it in cold KHS.

    • Under a dissecting microscope, meticulously remove any adhering connective and adipose tissue.

    • Cut the cleaned artery into rings of 2-3 mm in length.

  • Mounting the Arterial Rings:

    • Mount each arterial ring on the pins or wires of the wire myograph chamber, which is filled with KHS maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.

    • Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g. During this period, replace the KHS every 15-20 minutes to remove metabolic waste products.

  • Viability and Endothelium Integrity Check:

    • After equilibration, contract the rings by adding a high KCl solution to verify the viability of the smooth muscle. A robust contraction indicates healthy tissue.

    • Wash the rings with KHS until they return to the baseline tension.

    • Induce a submaximal contraction with a vasoconstrictor such as phenylephrine (e.g., 1 µM).

    • Once a stable plateau is reached, add acetylcholine (ACh, e.g., 10 µM). A relaxation of >80% indicates intact endothelium. The degree of relaxation can be used to categorize the endothelium as functional or damaged.

    • Wash the rings thoroughly with KHS and allow them to return to baseline.

  • Vasodilation Protocol:

    • Pre-contract the arterial rings with a vasoconstrictor (e.g., phenylephrine at 1 µM) to a stable plateau, typically around 80% of the maximal KCl-induced contraction.

    • Once a stable contraction is achieved, add this compound in a cumulative manner (e.g., from 1 nM to 100 µM), allowing the response to each concentration to stabilize before adding the next.

    • Record the isometric tension continuously using a data acquisition system.

Data Analysis
  • The relaxation response to each concentration of this compound is typically expressed as a percentage of the pre-contraction induced by phenylephrine.

  • Construct a concentration-response curve by plotting the percentage of relaxation against the logarithm of the this compound concentration.

  • Calculate the EC50 and Emax values from the concentration-response curve using a suitable nonlinear regression analysis (e.g., a sigmoidal dose-response curve).

Signaling Pathway of this compound-Induced Vasodilation

This compound exerts its vasodilatory effect through a well-defined signaling pathway in vascular smooth muscle cells. This pathway is initiated by the binding of this compound to the prostacyclin (IP) receptor, a G-protein coupled receptor.

G This compound This compound IP_Receptor Prostacyclin (IP) Receptor (G-protein coupled) This compound->IP_Receptor Binds to Gs_protein Gs-protein IP_Receptor->Gs_protein Activates Adenylyl_Cyclase Adenylyl Cyclase Gs_protein->Adenylyl_Cyclase Activates cAMP cAMP (Cyclic AMP) Adenylyl_Cyclase->cAMP Converts ATP to ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates MLCK_inhibition Inhibition of Myosin Light Chain Kinase (MLCK) PKA->MLCK_inhibition Leads to Ca_decrease Decreased Intracellular Ca²⁺ PKA->Ca_decrease Leads to Relaxation Smooth Muscle Relaxation (Vasodilation) MLCK_inhibition->Relaxation Ca_decrease->Relaxation

Figure 2: this compound signaling pathway in smooth muscle.

The activation of the IP receptor by this compound leads to the stimulation of the Gs alpha subunit of the associated G-protein. This, in turn, activates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, leading to a decrease in intracellular calcium concentrations and the inhibition of myosin light chain kinase (MLCK). The net effect of these events is the relaxation of the vascular smooth muscle, resulting in vasodilation. Notably, this mechanism is independent of the vascular endothelium.

References

Application Notes and Protocols: Generating a Carbacyclin Dose-Response Curve in Smooth Muscle Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbacyclin, a stable synthetic analog of prostacyclin (PGI2), is a potent vasodilator that plays a crucial role in the regulation of smooth muscle tone.[1][2] Its mechanism of action is primarily mediated through the activation of the prostacyclin (IP) receptor, a G-protein coupled receptor (GPCR).[1][2] This activation initiates a signaling cascade that leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), ultimately resulting in smooth muscle relaxation.[1] Understanding the dose-response relationship of this compound in smooth muscle cells is essential for cardiovascular research, drug discovery, and the development of therapeutics for conditions such as pulmonary hypertension.

These application notes provide a detailed protocol for generating a this compound dose-response curve in cultured smooth muscle cells, including methods for assessing smooth muscle cell relaxation and quantifying intracellular cAMP levels.

Signaling Pathway of this compound in Smooth Muscle Cells

This compound exerts its effects by binding to the IP receptor on the surface of smooth muscle cells. This binding event activates the associated Gs alpha subunit (Gαs) of the G-protein, which in turn stimulates adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of ATP to cAMP. The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA phosphorylates various downstream targets, most notably inhibiting myosin light chain kinase (MLCK). This inhibition reduces the phosphorylation of the myosin light chain, preventing its interaction with actin and resulting in smooth muscle relaxation.

Carbacyclin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound IP_Receptor IP Receptor (GPCR) This compound->IP_Receptor Binds G_Protein Gs Protein IP_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates MLCK_active MLCK (Active) PKA->MLCK_active Inhibits (Phosphorylates) MLCK_inactive MLCK-P (Inactive) MLCK_active->MLCK_inactive Myosin_LC_P Myosin Light Chain-P MLCK_active->Myosin_LC_P Phosphorylates Relaxation Smooth Muscle Relaxation Myosin_LC_P->Relaxation Leads to

Caption: this compound signaling pathway in smooth muscle cells.

Experimental Protocols

Materials and Reagents
ReagentSupplierCatalog Number
Human Aortic Smooth Muscle Cells (HAoSMC)Vendor AXXXXX
Smooth Muscle Cell Growth MediumVendor AXXXXX
Fetal Bovine Serum (FBS)Vendor BXXXXX
Penicillin-StreptomycinVendor BXXXXX
Trypsin-EDTAVendor BXXXXX
Phosphate-Buffered Saline (PBS)Vendor BXXXXX
This compoundVendor CXXXXX
Angiotensin IIVendor CXXXXX
DMSO (vehicle)Vendor CXXXXX
cAMP Assay Kit (e.g., AlphaScreen)Vendor DXXXXX
96-well microplates (clear and white)Vendor EXXXXX
Cell Culture
  • Culture Human Aortic Smooth Muscle Cells (HAoSMC) in Smooth Muscle Cell Growth Medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Passage cells upon reaching 70-90% confluency using Trypsin-EDTA. For experiments, use cells between passages 3 and 8.

Protocol for Generating a this compound Dose-Response Curve

This protocol outlines the steps to first induce contraction in smooth muscle cells and then measure the dose-dependent relaxation effect of this compound.

Experimental_Workflow A Seed Smooth Muscle Cells in 96-well plate B Incubate for 24-48h (allow attachment) A->B C Starve cells in serum-free medium (4-6h) B->C D Induce Contraction (e.g., Angiotensin II) C->D E Add this compound (serial dilutions) D->E F Incubate (30 min) E->F G Measure Cell Relaxation (e.g., Imaging, TFM) F->G H Lyse cells and perform cAMP Assay F->H I Data Analysis: Dose-Response Curve & EC50 G->I H->I

Caption: Experimental workflow for generating a dose-response curve.

Step-by-Step Procedure:

  • Cell Seeding: Seed HAoSMC in a clear-bottom 96-well plate at a density of 1 x 10^4 cells/well.

  • Incubation: Incubate the plate for 24-48 hours to allow for cell attachment and confluence.

  • Serum Starvation: Prior to the experiment, replace the growth medium with serum-free medium and incubate for 4-6 hours. This minimizes the influence of growth factors on the contractile state of the cells.

  • Induce Contraction: To establish a baseline of contraction, treat the cells with a contractile agonist. For example, add Angiotensin II to a final concentration of 100 nM and incubate for 15-20 minutes.

  • This compound Treatment: Prepare serial dilutions of this compound in serum-free medium. A typical concentration range to test is from 10⁻⁹ M to 10⁻⁵ M. Add the different concentrations of this compound to the wells. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for 30 minutes at 37°C.

  • Measure Relaxation: Quantify the extent of smooth muscle cell relaxation. This can be achieved through various methods:

    • Microscopy and Image Analysis: Capture images of the cells before and after treatment. Cell relaxation can be quantified by measuring changes in cell surface area or length.

    • Traction Force Microscopy (TFM): This technique measures the contractile forces exerted by cells on a flexible substrate. A decrease in traction force indicates relaxation.

  • Data Analysis: Express the relaxation at each this compound concentration as a percentage of the pre-contraction induced by the agonist. Plot the percentage of relaxation against the logarithm of the this compound concentration to generate a dose-response curve. Calculate the EC50 value, which is the concentration of this compound that produces 50% of the maximal relaxation response.

Protocol for cAMP Assay

This protocol is for the quantification of intracellular cAMP levels following this compound treatment.

  • Cell Seeding: Seed HAoSMC in a white, opaque 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24-48 hours.

  • Serum Starvation: Replace the growth medium with serum-free medium and incubate for 4-6 hours.

  • PDE Inhibitor (Optional but Recommended): To prevent the degradation of cAMP, pre-incubate the cells with a phosphodiesterase (PDE) inhibitor, such as 100 µM IBMX, for 15-30 minutes.

  • This compound Treatment: Add varying concentrations of this compound (e.g., 10⁻⁹ M to 10⁻⁵ M) to the wells.

  • Incubation: Incubate for 30 minutes at 37°C to allow for cAMP accumulation.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., AlphaScreen, HTRF, or ELISA) according to the manufacturer's instructions.

  • Data Analysis: Plot the cAMP concentration against the logarithm of the this compound concentration.

Data Presentation

Table 1: Dose-Dependent Relaxation of Smooth Muscle Cells by this compound
This compound Concentration (M)Log [this compound]% Relaxation (Mean ± SEM)
Vehicle (0)-0 ± 2.1
1.00E-09-912.5 ± 3.5
1.00E-08-835.8 ± 4.2
1.00E-07-778.2 ± 5.1
1.00E-06-695.6 ± 3.8
1.00E-05-598.1 ± 2.9

EC50: Approximately 3 x 10⁻⁸ M

Table 2: Intracellular cAMP Levels in Smooth Muscle Cells Following this compound Treatment
This compound Concentration (M)Log [this compound]cAMP Concentration (fmol/well) (Mean ± SEM)
Vehicle (0)-5.2 ± 0.8
1.00E-09-915.7 ± 2.1
1.00E-08-845.3 ± 5.6
1.00E-07-798.9 ± 8.3
1.00E-06-6125.4 ± 10.1
1.00E-05-5128.6 ± 9.7

Troubleshooting

ProblemPossible CauseSuggested Solution
No or weak response to this compound Compound inactivityVerify the integrity and proper storage of the this compound. Prepare a fresh stock solution.
Low receptor expressionUse cells at a lower passage number. Confirm IP receptor expression via Western blot or qPCR.
Suboptimal assay conditionsOptimize incubation times. Ensure the assay buffer is free of interfering substances like serum.
High background signal in cAMP assay Endogenous cAMP productionEnsure adequate serum starvation.
Non-specific bindingFollow the assay kit's protocol for blocking steps.
Irregular or non-sigmoidal dose-response curve Pipetting errorsUse calibrated pipettes and ensure proper mixing.
Cell health issuesEnsure cells are healthy and not over-confluent. Perform a cell viability assay.
Compound precipitation at high concentrationsCheck the solubility of this compound in your assay medium.

Conclusion

This application note provides a comprehensive framework for generating a reliable this compound dose-response curve in cultured smooth muscle cells. By following these detailed protocols, researchers can effectively characterize the potency and efficacy of this compound and other prostacyclin analogs, contributing to a deeper understanding of smooth muscle physiology and the development of novel therapeutics. The provided diagrams and tables serve as valuable tools for experimental planning and data interpretation.

References

Application Notes and Protocols for Carbacyclin Sodium Salt in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbacyclin sodium salt is a chemically stable and potent synthetic analog of prostacyclin (PGI2).[1] As a powerful vasodilator and a strong inhibitor of platelet aggregation, it is a valuable tool for in vitro and in vivo research in areas such as cardiovascular disease, thrombosis, and inflammation.[1][2] Unlike the endogenous PGI2, which is highly unstable, this compound offers enhanced stability, making it ideal for experimental settings.[3][4] Its biological effects are primarily mediated through the activation of the prostacyclin I receptor (IP receptor), a Gs protein-coupled receptor, which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP). Additionally, this compound can activate the peroxisome proliferator-activated receptor delta (PPARδ), a nuclear receptor that regulates gene expression.

This document provides detailed protocols for the preparation, storage, and application of this compound sodium salt solutions in cell culture experiments, along with an overview of its signaling pathways.

Data Presentation

Physicochemical Properties
PropertyValueSource
IUPAC Name (5Z)-5-[(3aS,4R,5R,6aS)-5- hydroxy-4-[(E,3S)-3- hydroxyoct-1- enyl]-3,3a,4,5,6,6a- hexahydro-1H-pentalen-2- ylidene]pentanoic acid
Molecular Formula C₂₁H₃₄O₄
Molecular Weight 350.5 g/mol
Molecular Weight (Sodium Salt) ~372.48 g/mol
CAS Number 69552-46-1
Appearance White to off-white solid
Recommended Storage and Stability
ConditionRecommendationSource
Solid Form Store at -20°C, protected from light and moisture.
Stock Solution (in DMSO) Aliquot and store at -20°C for short-term (up to 3 months) or -80°C for long-term (up to 12 months). Avoid repeated freeze-thaw cycles.
Aqueous Solutions Prepare fresh before use. Prone to hydrolysis, especially at acidic pH. More stable at a neutral to slightly alkaline pH (7.4-8.5).
Recommended Concentrations for Cell Culture
ParameterValueSource
General In Vitro Concentration Range 0.02 µM - 80 µM
Stock Solution Concentration 1-10 mM in anhydrous DMSO
Final DMSO Concentration in Culture < 0.5% to avoid cytotoxicity

Signaling Pathways

This compound primarily acts through the IP receptor to increase intracellular cAMP levels. It can also independently activate the PPARδ pathway.

Carbacyclin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nuclear Nucleus This compound This compound IP_Receptor IP Receptor (GPCR) This compound->IP_Receptor PPARd PPARδ This compound->PPARd G_Protein Gs Protein IP_Receptor->G_Protein activates AC Adenylyl Cyclase G_Protein->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates Cellular_Response Cellular Response (e.g., Vasodilation, Inhibition of Platelet Aggregation) PKA->Cellular_Response phosphorylates targets leading to Gene_Expression Gene Expression Regulation PPARd->Gene_Expression regulates

This compound Signaling Pathways

Experimental Protocols

Protocol 1: Preparation of this compound Sodium Salt Stock Solution (10 mM)

This protocol describes the preparation of a 10 mM stock solution of this compound sodium salt in anhydrous Dimethyl Sulfoxide (DMSO).

Materials:

  • This compound sodium salt powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber, polypropylene or glass vials

  • Calibrated micropipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Procedure:

  • Pre-weighing and Calculation:

    • Allow the vial of this compound sodium salt powder to equilibrate to room temperature for at least 30 minutes before opening to prevent moisture condensation.

    • Accurately weigh the desired amount of this compound sodium salt powder in a sterile microcentrifuge tube.

    • Calculate the required volume of DMSO to achieve a 10 mM stock solution using the following formula:

      • Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) * Molarity (mol/L))

      • Note: The molecular weight of this compound sodium salt is approximately 372.48 g/mol .

  • Dissolution:

    • Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound sodium salt powder.

    • Cap the tube tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved.

    • Visually inspect the solution to ensure there are no visible particles.

  • Aliquoting and Storage:

    • Dispense the stock solution into smaller, single-use aliquots in sterile, amber vials to minimize freeze-thaw cycles and light exposure.

    • Store the aliquots at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage (up to 12 months).

Stock_Solution_Workflow start Start equilibrate Equilibrate this compound Powder to Room Temp start->equilibrate weigh Weigh Powder equilibrate->weigh calculate Calculate DMSO Volume for 10 mM Solution weigh->calculate add_dmso Add Anhydrous DMSO calculate->add_dmso vortex Vortex until Dissolved add_dmso->vortex inspect Visually Inspect for Complete Dissolution vortex->inspect aliquot Aliquot into Single-Use Vials inspect->aliquot store Store at -20°C or -80°C aliquot->store end End store->end

References

Application of Carbacyclin in In Vivo Animal Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbacyclin, a chemically stable synthetic analog of prostacyclin (PGI₂), is a potent vasodilator and inhibitor of platelet aggregation.[1][2] Its stability provides a significant advantage over the metabolically labile PGI₂ for research purposes.[1] The biological effects of this compound are primarily mediated through the activation of the prostacyclin receptor (IP receptor), a G-protein coupled receptor (GPCR).[1][3] This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. The subsequent signaling cascade results in the relaxation of vascular smooth muscle and inhibition of platelet activation, making this compound a valuable tool in preclinical research of conditions like pulmonary arterial hypertension (PAH) and thrombotic disorders.

This document provides detailed application notes and protocols for the use of this compound in relevant in vivo animal models, focusing on established models of pulmonary hypertension and thrombosis.

Signaling Pathway of this compound

This compound mimics the action of prostacyclin by binding to the IP receptor, which is coupled to a Gs alpha subunit. This interaction activates adenylyl cyclase, which catalyzes the conversion of ATP to cAMP. Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates downstream targets, ultimately leading to vasodilation and inhibition of platelet aggregation. In some contexts, the IP receptor may also couple to a Gq alpha subunit, activating the phospholipase C pathway.

Carbacyclin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound IP_Receptor IP Receptor (GPCR) This compound->IP_Receptor Gs Gs IP_Receptor->Gs activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP converts Gs->AC activates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates Platelet_Inhibition Inhibition of Platelet Aggregation PKA->Platelet_Inhibition Vasodilation Vasodilation PKA->Vasodilation

This compound Signaling Pathway

Quantitative Data Summary

The following table summarizes quantitative data from in vivo and ex vivo studies involving this compound and other prostacyclin analogs. This allows for a comparative overview of potencies and effective concentrations in various experimental setups.

CompoundAnimal Model/SystemEndpointPotency/Effective ConcentrationReference
This compound Dog, Rabbit (in vitro)Inhibition of ADP/collagen-induced platelet aggregation0.03 times as active as prostacyclin
This compound Dog, Rabbit (ex vivo)Inhibition of platelet aggregation0.1 times as active as prostacyclin
This compound Guinea Pig Plasma (in vitro)Inhibition of ADP-induced platelet aggregation~1/3.5 the potency of PGI₂
This compound Human Plasma (in vitro)Inhibition of ADP-induced platelet aggregation~1/15 the potency of PGI₂
This compound Calf (in vivo)Inhibition of ex vivo platelet response to ADPInfusion inhibited response
Prostacyclin Pig (in vivo, hypoxic pulmonary hypertension)Decrease in mean pulmonary arterial pressure2.5, 5, 10 ng/kg/min (aerosolized)

Note: The specific experimental conditions and methodologies can influence the observed potencies. Direct comparison between different studies should be made with caution.

Experimental Protocols

Monocrotaline-Induced Pulmonary Hypertension in Rats

This model is widely used to study the pathophysiology of pulmonary arterial hypertension and to evaluate potential therapeutic agents.

Experimental Workflow:

MCT_Workflow Animal_Selection Animal Selection (e.g., Male Sprague-Dawley Rats) MCT_Induction PAH Induction (Single s.c. or i.p. injection of Monocrotaline, 60 mg/kg) Animal_Selection->MCT_Induction Treatment_Initiation Treatment Initiation (Prophylactic or Therapeutic this compound Administration) MCT_Induction->Treatment_Initiation Prophylactic PAH_Development PAH Development Period (Typically 2-3 weeks) MCT_Induction->PAH_Development Endpoint_Assessment Endpoint Assessment (RVSP, RVH, Vascular Remodeling) Treatment_Initiation->Endpoint_Assessment PAH_Development->Treatment_Initiation Therapeutic PAH_Development->Endpoint_Assessment Data_Analysis Data Analysis and Interpretation Endpoint_Assessment->Data_Analysis

Monocrotaline-Induced PAH Workflow

Detailed Protocol:

  • Animal Selection: Male Sprague-Dawley or Wistar rats weighing 200-250 g are commonly used.

  • PAH Induction: Administer a single subcutaneous or intraperitoneal injection of monocrotaline (MCT) at a dose of 60 mg/kg. Control animals should receive an equivalent volume of saline.

  • Treatment Administration:

    • Prophylactic: Begin administration of this compound at the time of MCT injection.

    • Therapeutic: Initiate this compound treatment after the establishment of PAH, typically 2-3 weeks post-MCT injection. The route of administration (e.g., continuous infusion via osmotic pumps, daily injections) and dosage should be determined based on preliminary dose-ranging studies.

  • Monitoring: Monitor the animals for clinical signs of PAH, such as weight loss, lethargy, and respiratory distress.

  • Endpoint Assessment (at a predetermined time point, e.g., 4 weeks post-MCT):

    • Hemodynamic Measurements: Anesthetize the animals and measure right ventricular systolic pressure (RVSP) via right heart catheterization.

    • Right Ventricular Hypertrophy (RVH): Euthanize the animals, excise the heart, and weigh the right ventricle (RV) and the left ventricle plus septum (LV+S). Calculate the RV/(LV+S) ratio as an index of RVH.

    • Vascular Remodeling: Perfuse and fix the lungs for histological analysis of pulmonary artery muscularization and medial wall thickness.

Ferric Chloride-Induced Thrombosis Model in Rodents

This model is a widely used method to study arterial thrombosis in vivo and to evaluate the efficacy of antithrombotic agents.

Experimental Workflow:

FeCl3_Thrombosis_Workflow Animal_Prep Animal Preparation (Anesthesia, Surgical Exposure of Carotid Artery) Baseline_Flow Measure Baseline Blood Flow (Doppler Flow Probe) Animal_Prep->Baseline_Flow Treatment_Admin Administer this compound or Vehicle (e.g., intravenous injection) Baseline_Flow->Treatment_Admin Thrombus_Induction Induce Thrombosis (Topical application of FeCl₃-saturated filter paper) Treatment_Admin->Thrombus_Induction Monitor_Occlusion Monitor Blood Flow and Time to Occlusion Thrombus_Induction->Monitor_Occlusion Optional_Analysis Optional: Thrombus Analysis (Excise, Isolate, and Weigh Thrombus) Monitor_Occlusion->Optional_Analysis

Ferric Chloride-Induced Thrombosis Workflow

Detailed Protocol:

  • Animal Selection: C57BL/6 mice or rats are commonly used for this model.

  • Anesthesia and Surgical Preparation: Anesthetize the animal and surgically expose the common carotid artery.

  • Baseline Blood Flow Measurement: Place a Doppler flow probe around the exposed artery to measure and record baseline blood flow.

  • Treatment Administration: Administer this compound or a vehicle control, typically via intravenous injection, prior to the induction of thrombosis.

  • Thrombus Induction: Apply a piece of filter paper (e.g., 1x2 mm) saturated with a ferric chloride (FeCl₃) solution (e.g., 10%) to the surface of the carotid artery for a defined period (e.g., 3 minutes).

  • Monitoring and Endpoint: Continuously monitor blood flow using the Doppler probe. The primary endpoint is the time to vessel occlusion, defined as the cessation of blood flow.

  • Optional Thrombus Analysis: After the experiment, the thrombosed arterial segment can be excised, and the thrombus can be isolated and weighed.

Conclusion

The animal models and protocols described provide a solid framework for the preclinical evaluation of this compound and other prostacyclin analogs. The monocrotaline-induced PAH model is particularly useful for studying effects on pulmonary hemodynamics and vascular remodeling, while the ferric chloride-induced thrombosis model offers a reliable method for assessing antithrombotic efficacy. The selection of the appropriate model and endpoints will depend on the specific research questions being addressed in the development of novel therapies for pulmonary hypertension and thrombotic diseases.

References

Application Notes and Protocols: Utilizing Carbacyclin for the Study of G-protein Coupled Receptor Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbacyclin, a chemically stable synthetic analog of prostacyclin (PGI₂), serves as a potent tool for investigating G-protein coupled receptor (GPCR) signaling pathways.[1][2] Its primary mechanism of action involves the activation of the prostacyclin receptor, also known as the IP receptor, a member of the GPCR superfamily.[3][4] Upon binding, this compound predominantly stimulates the Gs alpha subunit of the associated G-protein. This activation triggers a cascade of intracellular events, beginning with the stimulation of adenylyl cyclase, which leads to an increase in cyclic adenosine monophosphate (cAMP) levels.[3] The elevation in intracellular cAMP subsequently activates Protein Kinase A (PKA), which in turn phosphorylates a variety of downstream targets, culminating in diverse physiological responses such as vasodilation and the potent inhibition of platelet aggregation.

Beyond the canonical Gs-cAMP-PKA pathway, evidence suggests that this compound's signaling can also involve IP receptor-independent mechanisms, including the activation of peroxisome proliferator-activated receptors (PPARs), specifically PPARδ. This multifaceted signaling capability makes this compound an invaluable pharmacological tool for dissecting the complexities of GPCR signaling in various physiological and pathological contexts. These application notes provide detailed protocols for key in vitro assays to characterize the effects of this compound on GPCR signaling pathways.

Data Presentation

The following tables summarize the quantitative data available for this compound and its effects on various biological parameters.

Table 1: Receptor Binding and Functional Potency of this compound

ParameterReceptor/AssayCell Type/TissueValueReference
pEC₅₀ IP Receptor (cAMP accumulation)CHO-K1 cells expressing human IP receptor10 ± 0.08
Potency Comparison Adenylate Cyclase ActivationHuman Platelet MembranesLess potent than Prostacyclin (PGI₂)
Relative Potency Inhibition of Platelet AggregationHuman, Dog, Rabbit Plasma0.03 times as active as Prostacyclin (PGI₂)
Relative Potency Elevation of Platelet cAMPHuman Platelets0.04 times as active as Prostacyclin (PGI₂)

Table 2: Inhibitory Effects of this compound on Platelet Aggregation

AgonistSpeciesParameterValueReference
ADPRatIC₅₀ (analogue FCE 22509)7.7 ng/mL
CollagenNot SpecifiedIC₅₀Data not readily available
Tumor Cells (Walker 256)RatPotency Comparison10-fold less effective than Prostacyclin

Table 3: Vasodilatory Effects of this compound

TissueSpeciesParameterValueReference
Rabbit AortaRabbitEC₅₀Data not readily available
Rat Mesenteric ArteryRatEC₅₀Data not readily available

Experimental Protocols

Protocol 1: Radioligand Competition Binding Assay for the IP Receptor

This protocol describes a method to determine the binding affinity of this compound for the IP receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

  • Cell membranes from HEK293 or CHO cells recombinantly expressing the human IP receptor.

  • Radioligand (e.g., [³H]-Iloprost).

  • This compound sodium salt.

  • Unlabeled IP receptor agonist (e.g., Iloprost) for non-specific binding determination.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • 96-well filter plates (e.g., GF/C).

  • Scintillation cocktail.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Prepare cell membranes from IP receptor-expressing cells using standard homogenization and centrifugation techniques. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well plate, add the following in a final volume of 250 µL:

    • 150 µL of cell membrane suspension (3-20 µg protein).

    • 50 µL of varying concentrations of this compound (unlabeled competitor).

    • 50 µL of radioligand (e.g., [³H]-Iloprost) at a concentration near its Kd.

    • For total binding wells, add 50 µL of assay buffer instead of this compound.

    • For non-specific binding wells, add 50 µL of a high concentration of an unlabeled agonist (e.g., 10 µM Iloprost) instead of this compound.

  • Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold.

  • Washing: Wash the filters four times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Dry the filters, add scintillation cocktail, and count the radioactivity in a scintillation counter.

Data Analysis:

  • Calculate specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the log concentration of this compound.

  • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression.

  • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: cAMP Accumulation Assay

This protocol measures the ability of this compound to stimulate intracellular cAMP production in whole cells.

Materials:

  • HEK293 or CHO cells endogenously or recombinantly expressing the IP receptor.

  • This compound sodium salt.

  • Forskolin (positive control).

  • Phosphodiesterase (PDE) inhibitor (e.g., 500 µM IBMX).

  • Cell culture medium.

  • cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

  • 96-well cell culture plates.

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate and culture overnight.

  • Cell Treatment:

    • Wash the cells with serum-free medium.

    • Pre-incubate the cells with a PDE inhibitor (e.g., 500 µM IBMX) for 30 minutes at 37°C to prevent cAMP degradation.

    • Add serial dilutions of this compound or forskolin to the wells.

    • Incubate for 30 minutes at 37°C.

  • Cell Lysis: Lyse the cells according to the cAMP assay kit manufacturer's instructions.

  • cAMP Measurement: Measure the intracellular cAMP levels using the chosen detection method as per the kit protocol.

Data Analysis:

  • Generate a standard curve using known concentrations of cAMP.

  • Calculate the concentration of cAMP in each sample from the standard curve.

  • Plot the cAMP concentration against the logarithm of the this compound concentration.

  • Determine the EC₅₀ value, which is the concentration of this compound that produces 50% of the maximal response.

Protocol 3: PKA Activity Assay

This protocol measures the activity of PKA in cell lysates following stimulation with this compound.

Materials:

  • This compound sodium salt.

  • Isolated human platelets or cultured cells expressing the IP receptor.

  • PKA kinase activity assay kit (e.g., colorimetric or radioactive).

  • Cell lysis buffer containing protease and phosphatase inhibitors.

  • ATP.

  • 96-well microplate.

  • Plate reader or scintillation counter.

Procedure:

  • Cell Treatment and Lysis:

    • Prepare and treat cells with various concentrations of this compound as described in the cAMP accumulation assay (Protocol 2, step 2).

    • After incubation, lyse the cells with ice-cold lysis buffer.

    • Clarify the lysate by centrifugation.

  • PKA Activity Assay:

    • Perform the PKA kinase activity assay according to the manufacturer's protocol. This typically involves:

      • Adding the cell lysate to wells of a microplate pre-coated with a PKA-specific substrate.

      • Initiating the kinase reaction by adding ATP (and [γ-³²P]ATP for radioactive assays).

      • Incubating for an appropriate time at 30°C.

      • Stopping the reaction.

  • Detection:

    • For colorimetric assays, add detection antibodies and a substrate to generate a colorimetric signal, then read the absorbance.

    • For radioactive assays, spot the reaction mixture onto P81 phosphocellulose paper, wash to remove unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.

Data Analysis:

  • Calculate the PKA activity for each sample, typically expressed as pmol of phosphate incorporated per minute per mg of protein.

  • Plot the PKA activity against the log concentration of this compound to generate a dose-response curve.

Protocol 4: Western Blot for Phospho-CREB

This protocol is for detecting the phosphorylation of the cAMP Response Element-Binding Protein (CREB), a downstream target of PKA.

Materials:

  • This compound sodium salt.

  • Cultured cells expressing the IP receptor.

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • SDS-PAGE gels and electrophoresis apparatus.

  • PVDF membrane and transfer apparatus.

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

  • Primary antibodies: anti-phospho-CREB (Ser133) and anti-total-CREB.

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound for various times and concentrations. Lyse the cells and determine the protein concentration.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour.

    • Incubate the membrane with the primary anti-phospho-CREB antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.

  • Detection:

    • Wash the membrane and add the chemiluminescent substrate.

    • Capture the signal using an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with the anti-total-CREB antibody as a loading control.

Data Analysis:

  • Quantify the band intensities for phospho-CREB and total CREB.

  • Normalize the phospho-CREB signal to the total CREB signal.

  • Compare the normalized phospho-CREB levels across different treatment conditions.

Protocol 5: Platelet Aggregation Inhibition Assay

This protocol assesses the inhibitory effect of this compound on platelet aggregation induced by agonists like ADP or collagen.

Materials:

  • Freshly drawn human blood in sodium citrate.

  • Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).

  • This compound sodium salt.

  • Platelet agonist (e.g., ADP or collagen).

  • Light Transmission Aggregometer.

Procedure:

  • PRP and PPP Preparation: Prepare PRP and PPP by differential centrifugation of whole blood.

  • Aggregation Assay:

    • Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

    • Pipette PRP into the aggregometer cuvettes and incubate at 37°C with stirring.

    • Add different concentrations of this compound or vehicle control to the PRP and incubate for 2-5 minutes.

    • Add the platelet agonist to induce aggregation.

    • Record the change in light transmission for 5-10 minutes.

Data Analysis:

  • Calculate the percentage of aggregation inhibition for each this compound concentration relative to the vehicle control.

  • Plot the percentage of inhibition against the log concentration of this compound.

  • Determine the IC₅₀ value.

Protocol 6: PPAR Reporter Assay

This protocol is to investigate the effect of this compound on the transcriptional activity of PPARs.

Materials:

  • Cardiomyocytes or other suitable cells.

  • PPAR responsive element (PPRE)-luciferase reporter plasmid.

  • Transfection reagent.

  • This compound sodium salt.

  • Dual-luciferase reporter assay system.

  • Luminometer.

Procedure:

  • Cell Transfection: Co-transfect the cells with the PPRE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.

  • Cell Treatment: After 24-48 hours, treat the cells with various concentrations of this compound.

  • Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

Data Analysis:

  • Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

  • Calculate the fold change in luciferase activity for this compound-treated cells relative to vehicle-treated cells.

  • Plot the fold change against the log concentration of this compound.

Mandatory Visualizations

Carbacyclin_Signaling_Pathway This compound This compound IP_Receptor IP Receptor (GPCR) This compound->IP_Receptor PPAR PPARδ This compound->PPAR Activates (IP Receptor Independent) G_Protein Gs Protein IP_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA CREB CREB PKA->CREB Phosphorylates Physiological_Response Physiological Response (e.g., Vasodilation, Platelet Inhibition) PKA->Physiological_Response Leads to P_CREB p-CREB CREB->P_CREB Gene_Expression Gene Expression P_CREB->Gene_Expression Modulates PPAR_Activation PPARδ Activation PPAR->PPAR_Activation

Caption: this compound signaling pathways.

cAMP_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Wash_Cells Wash with Serum-Free Medium Seed_Cells->Wash_Cells Add_PDEi Add PDE Inhibitor (e.g., IBMX) Wash_Cells->Add_PDEi Incubate_PDEi Incubate 30 min at 37°C Add_PDEi->Incubate_PDEi Add_this compound Add this compound Serial Dilutions Incubate_PDEi->Add_this compound Incubate_this compound Incubate 30 min at 37°C Add_this compound->Incubate_this compound Lyse_Cells Lyse Cells Incubate_this compound->Lyse_Cells Measure_cAMP Measure cAMP (e.g., ELISA, HTRF) Lyse_Cells->Measure_cAMP Analyze_Data Data Analysis (EC₅₀ Determination) Measure_cAMP->Analyze_Data End End Analyze_Data->End Logical_Relationship Carbacyclin_Binding This compound Binding to IP Receptor Gs_Activation Gs Protein Activation Carbacyclin_Binding->Gs_Activation Leads to Adenylyl_Cyclase_Activation Adenylyl Cyclase Activation Gs_Activation->Adenylyl_Cyclase_Activation Leads to cAMP_Increase Increased Intracellular [cAMP] Adenylyl_Cyclase_Activation->cAMP_Increase Results in PKA_Activation PKA Activation cAMP_Increase->PKA_Activation Causes Downstream_Phosphorylation Phosphorylation of Downstream Targets PKA_Activation->Downstream_Phosphorylation Results in Biological_Effect Biological Effect Downstream_Phosphorylation->Biological_Effect Mediates

References

Application Note and Protocol: Light Transmission Aggregometry (LTA) with Carbacyclin

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Light Transmission Aggregometry (LTA) is widely regarded as the gold-standard method for assessing platelet function.[1][2][3] This technique measures the aggregation of platelets in platelet-rich plasma (PRP) in response to various agonists. Carbacyclin, a chemically stable analog of prostacyclin (PGI2), is a potent inhibitor of platelet aggregation, making it a valuable tool in the research and development of anti-platelet therapies.[4][5] This document provides a detailed protocol for utilizing LTA to assess the in vitro efficacy of this compound in inhibiting platelet aggregation.

Principle of Light Transmission Aggregometry

LTA measures the change in light transmission through a suspension of stirred platelet-rich plasma (PRP) maintained at 37°C. Initially, the PRP is cloudy, and light transmission is low. When a platelet agonist (e.g., ADP, collagen) is added, it induces platelet activation and aggregation. As platelets clump together, the turbidity of the PRP decreases, allowing more light to pass through to a photocell. This increase in light transmission is recorded over time. The instrument is calibrated using PRP (representing 0% aggregation) and platelet-poor plasma (PPP), which is clear and represents 100% aggregation. When an inhibitor like this compound is pre-incubated with the PRP, it will reduce the extent of agonist-induced aggregation, a response that can be quantified to determine the inhibitor's potency.

Mechanism of Action: this compound

This compound exerts its anti-aggregatory effect by acting as an agonist at the prostacyclin (IP) receptor on the platelet surface. This G-protein coupled receptor (GPCR) is linked to the Gs alpha subunit. Binding of this compound activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, leading to a decrease in intracellular calcium mobilization, a critical step for platelet activation and aggregation. This cascade ultimately results in the potent inhibition of platelet aggregation.

G cluster_membrane Platelet Membrane cluster_cytosol Platelet Cytosol This compound This compound IP_Receptor IP Receptor (GPCR) This compound->IP_Receptor Binds Gs Gs protein IP_Receptor->Gs Activates AC Adenylyl Cyclase ATP ATP Gs->AC Stimulates cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates Calcium ↓ Intracellular Ca²⁺ Mobilization PKA->Calcium Inhibition Inhibition of Platelet Aggregation Calcium->Inhibition

This compound signaling cascade in platelets.

Experimental Protocols

Materials and Reagents
Equipment Reagents and Consumables
Light Transmission AggregometerThis compound Sodium Salt
Calibrated PipettesPlatelet Agonist (e.g., ADP, Collagen)
Centrifuge (refrigerated)3.2% Sodium Citrate Anticoagulant Tubes
Water Bath or Dry Incubator (37°C)Sterile, Pyrogen-free Deionized Water or Saline (0.9% NaCl)
Vortex MixerAggregometer Cuvettes with Stir Bars
pH MeterPipette Tips
Sterile Microcentrifuge Tubes
Preparation of Platelet-Rich and Platelet-Poor Plasma
  • Blood Collection: Draw whole blood from healthy, consenting donors into tubes containing 3.2% sodium citrate anticoagulant (9 parts blood to 1 part citrate). The donors should be free of medications known to affect platelet function (e.g., aspirin, NSAIDs) for at least 10-14 days prior.

  • Sample Handling: Keep the blood at room temperature. Process all samples within 4 hours of collection.

  • PRP Preparation: Centrifuge the whole blood at a low speed (e.g., 150-200 x g) for 15-20 minutes at room temperature (20-22°C) with the brake off.

  • PRP Collection: Carefully aspirate the upper, straw-colored layer (PRP) using a plastic pipette, avoiding the buffy coat, and transfer it to a labeled plastic tube.

  • PPP Preparation: Re-centrifuge the remaining blood at a high speed (e.g., 2000-2500 x g) for 15-20 minutes to pellet the remaining cells.

  • PPP Collection: Collect the supernatant (PPP) and place it in a separate labeled plastic tube.

  • Resting Period: Allow the PRP to rest for at least 30 minutes at room temperature before use to allow platelets to recover from the stress of centrifugation.

Preparation of Reagent Solutions
Reagent Preparation Protocol
This compound Stock 1. Allow this compound sodium salt powder to equilibrate to room temperature. 2. Aseptically weigh the required amount and reconstitute in sterile, pyrogen-free deionized water or saline to create a high-concentration stock solution (e.g., 1 mM). 3. Vortex until fully dissolved. 4. Prepare fresh serial dilutions (working solutions) in saline for the experiment.
Agonist (e.g., ADP) 1. Prepare a stock solution of Adenosine Diphosphate (ADP) at a high concentration (e.g., 5 mM) in saline. Store in aliquots at -20°C. 2. On the day of the experiment, thaw an aliquot and dilute with saline to the final working concentration required to induce sub-maximal aggregation.
Light Transmission Aggregometry (LTA) Inhibition Assay

The following workflow outlines the key steps for performing the LTA assay.

G cluster_prep Preparation cluster_assay LTA Assay cluster_analysis Data Analysis A Collect Blood (3.2% Citrate) B Prepare PRP & PPP (Centrifugation) A->B C Prepare this compound & Agonist Solutions B->C D Set up Aggregometer (Warm to 37°C) E Calibrate Instrument (PRP=0%, PPP=100%) D->E F Pipette PRP into Cuvette E->F G Add this compound or Vehicle (Incubate 2-5 min) F->G H Add Agonist to Induce Aggregation G->H I Record Light Transmission (5-10 min) H->I J Generate Aggregation Curves K Calculate % Inhibition J->K L Plot Dose-Response Curve K->L M Determine IC50 Value L->M

Workflow for LTA platelet aggregation assay.

Detailed Procedure:

  • Instrument Setup: Turn on the aggregometer and allow it to warm up to 37°C as per the manufacturer's instructions.

  • Calibration:

    • Pipette PRP into a cuvette with a stir bar and place it in a sample channel. Set this as the 0% aggregation baseline.

    • Pipette PPP into another cuvette and place it in a reference channel. Set this as the 100% aggregation baseline.

  • Inhibition Assay:

    • For each condition, pipette a known volume of PRP (e.g., 200 µL) into a fresh cuvette containing a magnetic stir bar.

    • Add a small volume (e.g., 20 µL) of the this compound working solution or vehicle control (saline) to the PRP.

    • Incubate the mixture for a specified period (e.g., 2-5 minutes) at 37°C with constant stirring.

    • Initiate the recording of light transmission.

    • Add a small volume of the platelet agonist (e.g., ADP) to the cuvette to induce aggregation and continue recording for 5-10 minutes.

  • Repeat: Repeat step 3 for all concentrations of this compound being tested.

Data Presentation and Analysis

The output from the aggregometer is a series of aggregation curves. The primary endpoint is the maximum percentage of aggregation achieved within the recording time.

Data Calculation
  • Maximum Aggregation: Determine the maximum percentage of aggregation (% Agg) for the vehicle control and for each concentration of this compound.

  • Percentage Inhibition: Calculate the percentage of inhibition for each this compound concentration using the following formula:

    % Inhibition = [ 1 - (Max % Agg with this compound / Max % Agg with Vehicle) ] x 100

IC50 Determination

The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor that causes a 50% reduction in the maximal aggregation response.

  • Dose-Response Curve: Plot the percentage of inhibition on the Y-axis against the logarithm of the this compound concentration on the X-axis.

  • IC50 Calculation: Use non-linear regression analysis (e.g., sigmoidal dose-response curve fit) to determine the IC50 value from the generated curve.

G A LTA Raw Data (Aggregation Curves) B Determine Max % Aggregation for each concentration A->B C Calculate % Inhibition vs. Vehicle Control B->C D Plot % Inhibition vs. log[this compound] C->D E Non-linear Regression (Sigmoidal Curve Fit) D->E F Determine IC50 Value E->F

Logical workflow for LTA data analysis.
Representative Data

The inhibitory potential of this compound and its analogs is quantified by the IC50 value. Lower IC50 values indicate higher potency. The following table summarizes representative data for this compound's potency relative to PGI2 and a this compound analog.

Compound Agonist Platelet Source Potency / IC50 (nM) Reference
This compoundADPHuman Platelet-Rich Plasma~15-fold less potent than PGI2
This compoundADP / CollagenHuman Plasma~33-fold less potent than PGI2 (0.03x as active)
This compoundTumor CellsRat Platelets~10-fold less potent than Prostacyclin
MM706 (this compound analog)Not SpecifiedWashed Human Platelets77

Note: Specific IC50 values for this compound can vary depending on the agonist used, its concentration, and the specific experimental conditions. The provided data is based on relative potency reported in the literature.

Quality Control

Consistent and reliable LTA results depend on strict adherence to standardized procedures.

  • Instrument Verification: Regularly verify the performance of the light transmission aggregometer using commercially available control kits or established internal protocols.

  • Operator Proficiency: Ensure operators are thoroughly trained on the entire procedure, from sample handling to data analysis, to minimize variability.

  • Reagent Quality: Use high-quality reagents and ensure they are stored correctly and are within their expiration dates.

  • Reference Ranges: It is recommended that each laboratory establishes its own normal reference ranges for the maximal aggregation percentage for each agonist and concentration used.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Carbacyclin Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with Carbacyclin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a chemically stable synthetic analog of prostacyclin (PGI2).[1][2] Its primary mechanism of action is as a potent agonist for the prostacyclin receptor (IP receptor), which is a G-protein coupled receptor (GPCR).[3][4] Activation of the IP receptor stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[3] This rise in cAMP activates Protein Kinase A (PKA), which then phosphorylates downstream targets to mediate physiological effects, most notably the inhibition of platelet aggregation and vasodilation.

Q2: Are there any alternative signaling pathways for this compound?

Yes, in addition to the canonical IP receptor-dependent pathway, this compound can also activate the Peroxisome Proliferator-Activated Receptor delta (PPARδ), a nuclear receptor. This activation is independent of the IP receptor signaling pathway and can influence the expression of genes related to fatty acid metabolism. This dual activity is an important consideration when designing experiments and interpreting results.

Q3: What are the potential off-target effects of this compound?

While this compound is a potent IP receptor agonist, it can exhibit some activity on other prostanoid receptors, such as the EP1 and EP3 receptors. This can lead to varied or even opposing effects, particularly in isolated smooth muscle preparations. It is important to be aware of these potential off-target effects when interpreting experimental data, as they can contribute to inconsistent results.

Q4: How should this compound sodium salt be stored to ensure its integrity?

Proper storage is critical for maintaining the compound's stability and ensuring reproducible results.

FormStorage TemperatureDurationNotes
Powder -20°CUp to 3 yearsLong-term storage.
In Solvent -80°CUp to 6 monthsPrepare aliquots to avoid repeated freeze-thaw cycles.
-20°CUp to 1 month

Q5: I am having difficulty dissolving this compound sodium salt. What is the recommended solvent?

As a sodium salt, this compound has good aqueous solubility. However, for creating concentrated stock solutions, organic solvents are often used. If you encounter precipitation when diluting a DMSO stock solution into an aqueous buffer, consider decreasing the stock concentration or performing a serial dilution. It is also crucial to ensure the final DMSO concentration in your assay is low (<0.5%) to prevent solvent-induced artifacts.

Troubleshooting Guides

Issue 1: Inconsistent Inhibition of Platelet Aggregation
Potential Cause Troubleshooting Tip
Platelet Preparation The method of platelet preparation (e.g., platelet-rich plasma vs. washed platelets) can significantly impact results. Ensure you are using a standardized and consistent protocol for platelet isolation and handling. The presence of other plasma components can influence platelet reactivity.
Agonist Concentration The concentration of the platelet aggregation agonist (e.g., ADP, collagen) is a critical parameter. Ensure the agonist concentration is optimized and consistent across experiments.
Low Platelet Count Verify that the platelet count in the platelet-rich plasma (PRP) is within the optimal range for your assay.
Platelet Refractoriness Use freshly drawn blood and process it promptly to avoid platelet refractoriness.
Spontaneous Aggregation Premature platelet activation can lead to spontaneous aggregation. Ensure gentle handling of blood samples and avoid traumatic venipuncture.
High Variability Between Replicates Inconsistent pipetting can introduce significant error. Use calibrated pipettes and ensure thorough but gentle mixing. Maintain a constant temperature of 37°C in the aggregometer to minimize temperature-induced variability.
Issue 2: High Variability in Cell-Based Assays (e.g., cAMP measurement)
Potential Cause Troubleshooting Tip
Cell Health and Passage Number Ensure cells are healthy, within a consistent and low passage number range, and are plated at a uniform density. Cellular responses to prostacyclin analogs can vary with cell stress and passage number.
Reagent Stability Prepare this compound solutions fresh for each experiment. While chemically stable, prolonged storage in solution can lead to degradation. Protect solutions from light and extreme temperatures.
Cell Line Variation Different cell lines may express varying levels of IP and other prostanoid receptors. It is important to characterize the receptor expression profile of your experimental system.
Assay Conditions Factors such as pH, temperature, and incubation time can significantly impact results. Optimize and standardize these conditions for your specific assay.
Non-specific Binding To minimize non-specific binding of this compound to plasticware, consider using low-binding plates and including a small percentage of a non-ionic surfactant like Tween-20 in your assay buffer.
High Background or Inconsistent Results If you observe a high background or inconsistent results, ensure that your cells are healthy and that you are using a consistent cell passage number.
Low Basal cAMP Levels This could be due to an insufficient number of cells. Try increasing the cell density per well. Also, ensure the presence and appropriate concentration of a phosphodiesterase (PDE) inhibitor to prevent cAMP degradation.
High Basal cAMP Levels This may be caused by having too many cells per well. Consider reducing the cell density.

Experimental Protocols

Platelet Aggregation Assay

This assay measures the ability of this compound to inhibit platelet aggregation induced by an agonist.

Methodology:

  • Blood Collection: Collect whole blood from healthy donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate). Gently invert the tubes 3-4 times to mix, avoiding vigorous shaking.

  • Preparation of Platelet-Rich Plasma (PRP):

    • Centrifuge the whole blood at a low speed (e.g., 150-200 x g) for 15-20 minutes at room temperature.

    • Carefully collect the upper, straw-colored layer (PRP) using a polypropylene pipette and transfer it to a polypropylene tube.

    • Keep the PRP at room temperature for use within 2-3 hours.

  • Preparation of Platelet-Poor Plasma (PPP):

    • Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15 minutes at room temperature.

    • Collect the supernatant (PPP), which will be used to set the 100% aggregation baseline in the aggregometer.

  • Experimental Procedure:

    • Set up the aggregometer according to the manufacturer's instructions. Use PPP to blank the machine (100% light transmission) and a PRP sample for the baseline (0% light transmission).

    • Pipette 450 µL of PRP into an aggregometer cuvette with a stir bar and allow the sample to equilibrate to 37°C for 5 minutes.

    • Add 5 µL of your this compound working solution (or vehicle control) to the PRP.

    • Add 50 µL of the platelet agonist (e.g., ADP to a final concentration of 5-10 µM) to induce aggregation.

    • Record the change in light transmission for 5-10 minutes.

cAMP Measurement Assay (Cell-Based)

This assay quantifies the intracellular accumulation of cAMP in response to this compound treatment.

Methodology:

  • Cell Culture: Plate cells known to express the IP receptor (e.g., HEK293-IP) in a suitable multi-well plate and grow to the desired confluency.

  • Assay Preparation:

    • Wash the cells with a serum-free medium.

    • Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) for a specified time to prevent cAMP degradation.

  • This compound Treatment:

    • Add varying concentrations of this compound or vehicle control to the wells.

    • Incubate for a predetermined time at 37°C.

  • Cell Lysis and cAMP Quantification:

    • Lyse the cells according to the manufacturer's protocol of your chosen cAMP assay kit (e.g., ELISA, TR-FRET).

    • Measure the cAMP levels in the cell lysates.

  • Data Analysis:

    • Generate a dose-response curve and calculate the EC50 value for this compound-induced cAMP accumulation.

Visualizations

Carbacyclin_Signaling_Pathways cluster_0 IP Receptor-Dependent Pathway cluster_1 IP Receptor-Independent Pathway Carbacyclin_IP This compound IP_Receptor IP Receptor (GPCR) Carbacyclin_IP->IP_Receptor Binds G_Protein Gs Protein IP_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response_IP Cellular Response (e.g., Vasodilation, Platelet Aggregation Inhibition) PKA->Cellular_Response_IP Phosphorylates targets leading to Carbacyclin_PPAR This compound PPAR PPARδ (Nuclear Receptor) Carbacyclin_PPAR->PPAR Activates Gene_Expression Gene Expression (Fatty Acid Metabolism) PPAR->Gene_Expression Alters Cellular_Response_PPAR Cellular Response Gene_Expression->Cellular_Response_PPAR

Caption: Dual signaling pathways of this compound.

Troubleshooting_Workflow Start Inconsistent Experimental Results Check_Reagents Verify Reagent Stability - Fresh this compound solution? - Proper storage? Start->Check_Reagents Check_Reagents->Start Reagents Faulty (Prepare Fresh) Check_Cells Assess Cell Culture Conditions - Consistent cell line & passage? - Healthy cells? Check_Reagents->Check_Cells Reagents OK Check_Cells->Start Cell Issues (Use new batch) Check_Protocol Review Experimental Protocol - Standardized conditions? - Optimized parameters? Check_Cells->Check_Protocol Cells OK Check_Protocol->Start Protocol Issues (Re-optimize) Troubleshoot_Assay Address Assay-Specific Issues (e.g., Platelet prep, agonist conc.) Check_Protocol->Troubleshoot_Assay Protocol OK Resolved Results Consistent Troubleshoot_Assay->Resolved

Caption: Logical workflow for troubleshooting inconsistent results.

References

Technical Support Center: Optimizing Carbacyclin Concentration for Platelet Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing carbacyclin in platelet inhibition assays. Find answers to frequently asked questions and troubleshoot common experimental issues to ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action in platelet inhibition?

A: this compound is a chemically stable synthetic analog of prostacyclin (PGI2).[1][2] It functions as a potent agonist for the prostacyclin (IP) receptor on the surface of platelets.[3][4] Activation of this G-protein coupled receptor stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[1] Elevated cAMP levels activate Protein Kinase A (PKA), which in turn inhibits the mobilization of intracellular calcium, a critical step for platelet activation and aggregation. This signaling cascade effectively counteracts pro-aggregatory signals induced by agonists like ADP and collagen.

Q2: What are the main research applications of this compound?

A: this compound is primarily used in research to investigate processes related to platelet function and vascular smooth muscle relaxation. Key applications include:

  • In vitro platelet aggregation assays: It serves as a potent inhibitor of platelet aggregation induced by various agonists such as ADP, collagen, and thrombin.

  • Vasodilation studies: It is used to examine the effects on isolated blood vessels.

  • Signal transduction research: It is a valuable tool for studying the PGI2/IP receptor signaling pathway and its downstream effects.

Q3: How should this compound sodium salt be stored to maintain its integrity?

A: Proper storage is crucial for maintaining the compound's stability.

FormStorage TemperatureDurationNotes
Powder -20°CUp to 3 yearsFor long-term stability.
In Solvent -80°CUp to 6 monthsPrepare aliquots to avoid repeated freeze-thaw cycles.
-20°CUp to 1 month

Q4: What is a typical effective concentration range for this compound in platelet aggregation assays?

A: The effective concentration of this compound is potent and typically falls within a narrow range. The reported ED₅₀ for inhibiting ADP-induced platelet aggregation in human platelet-rich plasma (PRP) is approximately 47 nM. Therefore, a dose-response curve should ideally cover a range from 1 nM to 1 µM to accurately determine the IC50 value.

Troubleshooting Guides

Issue 1: Inconsistent or highly variable results in platelet aggregation assays.

  • Possible Cause 1: Platelet Viability and Preparation. The health and handling of platelets are paramount for reproducible results. Ensure that blood is collected correctly (e.g., using a wide-bore needle into a sodium citrate tube) and that platelet-rich plasma (PRP) is prepared promptly and handled gently to prevent premature activation. The method of platelet preparation (e.g., PRP vs. washed platelets) can also significantly impact outcomes, so a standardized protocol is essential.

  • Possible Cause 2: Agonist Variability. The potency and concentration of the platelet agonist (e.g., ADP, collagen) can significantly affect the inhibitory action of this compound. It is crucial to standardize the preparation and concentration of the agonist for every experiment.

  • Possible Cause 3: Compound Degradation. Although this compound is chemically stable, improper storage or multiple freeze-thaw cycles of stock solutions can lead to degradation. It is recommended to prepare fresh aqueous solutions daily.

Issue 2: Observed platelet inhibition is less potent than expected.

  • Possible Cause 1: Suboptimal this compound Concentration Range. The effective concentration range for this compound is narrow. If the concentrations tested are too low, the inhibitory effect may not be observed. Conversely, if the concentrations are too high, a complete dose-response curve cannot be generated. A recommended starting range for a dose-response curve is between 1 nM and 1 µM.

  • Possible Cause 2: Relative Potency. this compound is known to be less potent than its natural counterpart, prostacyclin (PGI2). In vitro studies have shown it to be approximately 0.03 times as active as PGI2 in inhibiting ADP or collagen-induced platelet aggregation in human plasma. One study found it to be about 10-fold less effective in inhibiting tumor cell-induced platelet aggregation. Ensure that your experimental expectations align with its known potency.

  • Possible Cause 3: Off-Target Effects. While a potent IP receptor agonist, this compound may exhibit some activity on other prostanoid receptors, which could lead to mixed or unexpected effects in certain experimental setups.

Issue 3: Difficulty dissolving this compound sodium salt.

  • Possible Cause 1: Incorrect Solvent. While this compound as a sodium salt has good aqueous solubility, organic solvents are often preferred for creating concentrated stock solutions.

SolventApproximate SolubilityNotes
DMSO ~5 mg/mLPrimary choice for high-concentration stock solutions. Ensure the final DMSO concentration in the assay is low (<0.5%) to avoid solvent-induced artifacts.
Ethanol ~13-20 mg/mLUse with caution in cell-based assays due to potential toxicity.
PBS (pH 7.2) ~5 mg/mLSuitable for direct preparation of working solutions.
  • Troubleshooting Tip: If precipitation occurs when diluting a DMSO stock into an aqueous buffer, try decreasing the stock concentration or performing a serial dilution.

Quantitative Data Summary

The inhibitory potency of this compound is often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the maximal response of an agonist by 50%.

AgonistSpeciesIC50 of Prostacyclin (PGI2) (nM)Relative Potency of this compound to PGI2Estimated IC50 of this compound (nM)
ADPHuman~10.03~33.3
CollagenHuman~10.03~33.3
Note: The IC50 values for this compound are estimated based on its reported relative potency to prostacyclin.

Experimental Protocols

Protocol 1: In Vitro Platelet Aggregation Inhibition Assay using Light Transmission Aggregometry (LTA)

This protocol outlines a standard method for assessing the inhibitory effect of this compound on platelet aggregation in human platelet-rich plasma (PRP).

1. Materials and Reagents:

  • This compound sodium salt

  • Platelet aggregation agonist (e.g., ADP, collagen)

  • Human whole blood from healthy donors who have not taken anti-platelet medication for at least two weeks

  • 3.2% sodium citrate anticoagulant tubes

  • Light Transmission Aggregometer

2. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

  • Collect human whole blood into tubes containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio).

  • To obtain PRP, centrifuge the whole blood at a low speed (e.g., 150-200 x g) for 15-20 minutes at room temperature.

  • Carefully collect the upper PRP layer.

  • To obtain PPP, centrifuge the remaining blood at a high speed (e.g., 1500-2000 x g) for 15-20 minutes.

  • Adjust the platelet count in the PRP to approximately 2.5 x 10⁸ platelets/mL using PPP.

3. Experimental Procedure:

  • Set the aggregometer to 0% aggregation with PRP and 100% aggregation with PPP.

  • Pre-warm PRP samples to 37°C for 5-10 minutes.

  • Add a small volume of this compound solution (at various concentrations) or a vehicle control to the PRP and incubate for 1-2 minutes at 37°C with stirring.

  • Initiate platelet aggregation by adding a predetermined concentration of the agonist (e.g., 5 µM ADP or 2 µg/mL collagen).

  • Record the change in light transmission for at least 5 minutes. The percentage of aggregation is determined by the maximal change in light transmission.

4. Data Analysis:

  • Calculate the percentage of inhibition using the formula: (1 - (Maximal Aggregation with Inhibitor / Maximal Aggregation with Vehicle)) * 100.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration to generate a dose-response curve.

  • Calculate the IC50 value, which is the concentration of this compound that produces 50% inhibition of platelet aggregation.

Visualizations

Carbacyclin_Signaling_Pathway This compound This compound IP_Receptor IP Receptor (G-protein coupled) This compound->IP_Receptor Binds to Gs_alpha Gs alpha subunit IP_Receptor->Gs_alpha Activates Adenylyl_Cyclase Adenylyl Cyclase Gs_alpha->Adenylyl_Cyclase Stimulates ATP ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_mobilization Inhibition of Intracellular Ca²⁺ Mobilization PKA->Ca_mobilization Leads to Platelet_Aggregation Inhibition of Platelet Aggregation Ca_mobilization->Platelet_Aggregation

Caption: this compound signaling pathway in platelets.

LTA_Workflow cluster_prep Sample Preparation cluster_assay LTA Assay cluster_analysis Data Analysis Blood_Collection 1. Collect Whole Blood (3.2% Sodium Citrate) Centrifuge_PRP 2. Centrifuge (low speed) to obtain PRP Blood_Collection->Centrifuge_PRP Centrifuge_PPP 3. Centrifuge (high speed) to obtain PPP Centrifuge_PRP->Centrifuge_PPP Adjust_Platelet_Count 4. Adjust Platelet Count in PRP using PPP Centrifuge_PPP->Adjust_Platelet_Count Prewarm_PRP 5. Pre-warm PRP to 37°C Adjust_Platelet_Count->Prewarm_PRP Add_this compound 6. Add this compound or Vehicle Control Prewarm_PRP->Add_this compound Add_Agonist 7. Add Agonist (e.g., ADP, Collagen) Add_this compound->Add_Agonist Record_Aggregation 8. Record Light Transmission Add_Agonist->Record_Aggregation Calculate_Inhibition 9. Calculate % Inhibition Record_Aggregation->Calculate_Inhibition Generate_Curve 10. Generate Dose-Response Curve Calculate_Inhibition->Generate_Curve Determine_IC50 11. Determine IC50 Value Generate_Curve->Determine_IC50

Caption: Experimental workflow for LTA platelet aggregation assay.

Troubleshooting_Logic Start Inconsistent or Low Potency Results Check_Platelets Review Platelet Preparation Protocol Start->Check_Platelets Check_Agonist Standardize Agonist Concentration & Prep Start->Check_Agonist Check_this compound Verify this compound Storage & Dilution Start->Check_this compound Outcome_Improved Results Improved Check_Platelets->Outcome_Improved Outcome_No_Change No Improvement Check_Platelets->Outcome_No_Change If consistent Check_Agonist->Outcome_Improved Check_Agonist->Outcome_No_Change If standardized Review_Concentration Optimize this compound Concentration Range Check_this compound->Review_Concentration Consider_Potency Align Expectations with Known Relative Potency Review_Concentration->Consider_Potency Consider_Potency->Outcome_Improved Consider_Potency->Outcome_No_Change If considered

Caption: Troubleshooting logic for this compound platelet assays.

References

How to prevent Carbacyclin precipitation in experimental buffers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Carbacyclin. This resource is designed to assist researchers, scientists, and drug development professionals in preventing and troubleshooting this compound precipitation in experimental buffers, ensuring the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in experimental buffers a concern?

A1: this compound is a stable synthetic analog of prostacyclin (PGI2), known for its potent vasodilatory and anti-platelet aggregation effects.[1][2] These actions are primarily mediated through the activation of the prostacyclin (IP) receptor, a Gs protein-coupled receptor, which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP).[1][3] Like many organic compounds, this compound is often supplied as a powder and dissolved in an organic solvent, such as dimethyl sulfoxide (DMSO), to create a concentrated stock solution.[4] Precipitation can occur when this concentrated stock is diluted into aqueous experimental buffers, which can lead to inaccurate dosing and unreliable experimental outcomes.

Q2: What are the primary factors that influence this compound precipitation in aqueous buffers?

A2: Several factors can contribute to this compound precipitation:

  • Solvent Choice: While DMSO is a common solvent for creating stock solutions, its high concentration can cause precipitation when diluted into aqueous buffers.

  • Final Concentration: Attempting to achieve a high final concentration of this compound in an aqueous buffer can exceed its solubility limit, leading to precipitation.

  • pH of the Buffer: The stability and solubility of prostacyclin analogs like this compound are pH-dependent. They are generally more stable in slightly alkaline conditions.

  • Temperature: Lower temperatures can decrease the solubility of this compound, potentially causing it to precipitate out of solution.

  • Buffer Composition: The ionic strength and specific components of a buffer can influence the solubility of dissolved compounds.

Q3: What is the recommended solvent for preparing this compound stock solutions?

A3: For preparing concentrated stock solutions, sterile, anhydrous DMSO or ethanol are commonly used. As this compound is often supplied as a sodium salt, it also has good solubility in aqueous buffers like PBS (pH 7.2) for direct preparation of working solutions, though these should be prepared fresh.

Q4: How should I store this compound stock solutions to maintain their integrity?

A4: To ensure the long-term stability of this compound:

  • Solid Form: Store the powdered form at -20°C.

  • In Solvent: Prepare aliquots of your stock solution to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.

Troubleshooting Guide: Preventing this compound Precipitation

Issue: I observed a precipitate after diluting my this compound stock solution into my experimental buffer.

This is a common issue that can be addressed through several troubleshooting steps. Below is a step-by-step guide to help you resolve this problem.

Solution 1: Optimize Your Dilution Protocol
  • Reduce the Final Concentration: The simplest approach is to lower the final concentration of this compound in your experimental buffer.

  • Serial Dilution: Instead of a single large dilution, perform a serial dilution of your stock solution. This gradual decrease in solvent concentration can help keep the compound in solution.

  • Stirring: When diluting, add the this compound stock solution dropwise to the aqueous buffer while gently vortexing or stirring to facilitate mixing and prevent localized high concentrations that can lead to precipitation.

Solution 2: Adjust Your Buffer Conditions
  • pH Adjustment: this compound and other prostacyclin analogs are generally more stable at a slightly alkaline pH (around 8.0). Consider adjusting the pH of your experimental buffer to enhance solubility.

  • Gently Warm the Solution: Gently warming the buffer to 37°C before and during the addition of the this compound stock may help to increase its solubility. However, be mindful of the thermal stability of other components in your experiment.

Solution 3: Re-evaluate Your Solvent System
  • Optimize Vehicle Composition: If you are using a DMSO stock, consider preparing a new stock solution in ethanol, which may be more miscible with your aqueous buffer.

  • Co-solvent System: A mixture of solvents, such as DMSO and ethanol, might improve the solubility of this compound upon dilution into your aqueous buffer.

  • Final Solvent Concentration: Always ensure that the final concentration of the organic solvent in your experiment is minimal (typically less than 0.1% for cell-based assays) to avoid solvent-induced artifacts.

Data Presentation

Table 1: Solubility of this compound and Similar Prostacyclin Analogs

Solvent/BufferApproximate SolubilityRecommended UseKey Considerations
DMSO~5 mg/mLPrimary choice for high-concentration stock solutions.Ensure final assay concentration is <0.5%. High concentrations can inhibit prostacyclin production in some cells.
Ethanol~13-20 mg/mLAlternative for stock solutions, may have better miscibility with aqueous buffers.Use with caution in cell-based assays due to potential toxicity.
PBS (pH >7.2)~5 mg/mLIdeal for preparing working solutions directly.Do not store aqueous solutions for extended periods; prepare fresh.
Water~10 mg/mL (for Epoprostenol Sodium)Suitable for direct preparation of working solutions.Prepare fresh for each experiment.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound sodium salt (Molecular Weight: ~374.5 g/mol )

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Allow the vial of this compound sodium salt powder to equilibrate to room temperature for at least 30 minutes before opening to prevent moisture condensation.

  • Accurately weigh the desired amount of this compound sodium salt powder in a sterile microcentrifuge tube.

  • Calculate the required volume of DMSO to achieve a 10 mM stock solution using the formula: Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) * Molarity (mol/L))

  • Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

  • Cap the tube tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved.

  • Aliquot the stock solution into smaller, single-use volumes and store at -80°C.

Protocol 2: In Vitro Platelet Aggregation Assay

This protocol outlines the use of light transmission aggregometry (LTA) to measure the inhibitory effect of this compound on agonist-induced platelet aggregation.

Materials:

  • This compound working solution

  • Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)

  • Platelet aggregation agonist (e.g., ADP)

  • Aggregometer

Procedure:

  • Prepare PRP and PPP from whole blood.

  • Pre-warm the PRP and PPP aliquots to 37°C.

  • Pipette an appropriate volume of adjusted PRP into an aggregometer cuvette with a stir bar.

  • Add the vehicle control or different concentrations of the this compound working solution to the PRP and incubate for 2-5 minutes.

  • Initiate aggregation by adding the platelet aggregation agonist.

  • Record the change in light transmission for a defined period to determine the percentage of inhibition of aggregation.

Visualizations

Carbacyclin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound IP_Receptor IP Receptor (Gs-coupled) This compound->IP_Receptor binds PPAR PPARs This compound->PPAR activates (IP Receptor-Independent Pathway) Gs Gs protein IP_Receptor->Gs activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP produces Gs->AC activates PKA Protein Kinase A (PKA) cAMP->PKA activates Response Cellular Response (e.g., Vasodilation, Inhibition of Platelet Aggregation) PKA->Response phosphorylates targets leading to Gene_Expression Gene Expression PPAR->Gene_Expression regulates

Caption: Canonical and non-canonical signaling pathways of this compound.

Troubleshooting_Workflow Start Precipitation Observed Check_Concentration Is the final concentration too high? Start->Check_Concentration Lower_Concentration Lower final concentration Check_Concentration->Lower_Concentration Yes Check_pH Is the buffer pH optimal? Check_Concentration->Check_pH No Success Precipitation Resolved Lower_Concentration->Success Adjust_pH Adjust pH to slightly alkaline (e.g., ~8.0) Check_pH->Adjust_pH No Check_Solvent Is the stock solvent appropriate? Check_pH->Check_Solvent Yes Adjust_pH->Success Change_Solvent Consider using Ethanol or a co-solvent system Check_Solvent->Change_Solvent No Improve_Dilution Optimize dilution technique (e.g., serial dilution, stirring) Check_Solvent->Improve_Dilution Yes Change_Solvent->Success Improve_Dilution->Success

References

Addressing potential off-target effects of Carbacyclin on prostanoid receptors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the potential off-target effects of Carbacyclin, a stable prostacyclin analog, on the family of prostanoid receptors.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a synthetic and chemically stable analog of prostacyclin (PGI2). Its primary pharmacological target is the prostacyclin receptor (IP receptor), a G-protein coupled receptor (GPCR). Activation of the IP receptor typically leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP) levels.[1] This signaling cascade is responsible for its well-known effects, such as vasodilation and inhibition of platelet aggregation.

Q2: Why should I be concerned about off-target effects of this compound on other prostanoid receptors?

While this compound is a potent IP receptor agonist, studies and a general understanding of prostanoid analogs suggest that it may not be completely selective. Cross-reactivity with other prostanoid receptors, such as the prostaglandin E2 receptors (EP receptors) and the thromboxane A2 receptor (TP receptor), can occur, particularly at higher concentrations.[2] Such off-target effects can lead to unintended biological responses, complicating the interpretation of experimental results and potentially causing unwanted side effects in a therapeutic context. It has been noted that prostacyclin analogs like iloprost and isothis compound can also activate EP1 and EP3 receptors.[2]

Q3: Which prostanoid receptors are the most likely off-targets for this compound?

Based on available data for this compound and other prostacyclin analogs, the EP1 and EP3 receptor subtypes are significant potential off-targets.[3] It is good practice to screen this compound against a panel of all prostanoid receptors (DP, EP1, EP2, EP3, EP4, FP, and TP) to build a comprehensive selectivity profile.

Q4: What are the typical signaling pathways for the different prostanoid receptors?

Prostanoid receptors are all GPCRs, but they couple to different G-proteins, leading to distinct downstream signaling events. Understanding these pathways is crucial for designing functional assays to assess off-target effects.

  • IP, EP2, EP4, and DP1 receptors primarily couple to Gs alpha subunit (Gαs), which activates adenylyl cyclase and increases cAMP levels.

  • EP3 and DP2 receptors can couple to Gi alpha subunit (Gαi), which inhibits adenylyl cyclase and decreases cAMP levels.

  • EP1, FP, and TP receptors couple to Gq alpha subunit (Gαq), which activates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), ultimately resulting in an increase in intracellular calcium ([Ca2+]).

Quantitative Data on this compound Activity

Table 1: this compound Binding Affinity (Ki) at Prostanoid Receptors

ReceptorThis compound Binding Affinity (Ki)Comments
IP HighPrimary target receptor.
EP1 ModeratePotential for off-target binding.[3]
EP2 Low/NegligibleGenerally considered to have low affinity.
EP3 ModerateSignificant potential for off-target binding.
EP4 Low/NegligibleGenerally considered to have low affinity.
DP Low/NegligibleUnlikely to be a significant off-target.
FP Low/NegligibleUnlikely to be a significant off-target.
TP Low/ModeratePossible interaction at higher concentrations.

Note: "High," "Moderate," and "Low" are qualitative descriptions based on available literature. Researchers should determine specific Ki values in their experimental system.

Table 2: this compound Functional Potency (EC50) at Prostanoid Receptors

ReceptorDownstream SignalThis compound Functional Potency (EC50)Comments
IP ↑ cAMP~25 nMPotent agonist activity.
EP1 ↑ [Ca2+]> 1 µMSignificantly less potent than at the IP receptor.
EP3 ↓ cAMP> 1 µMSignificantly less potent than at the IP receptor.

Note: The EC50 values for off-target receptors are estimates and should be experimentally verified.

Experimental Protocols & Workflows

To assess the potential off-target effects of this compound, we recommend performing both radioligand binding assays to determine binding affinity (Ki) and functional assays to measure the downstream signaling response (EC50).

Radioligand Binding Assay Workflow

G cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation cluster_detection Detection & Analysis prep_membranes Prepare cell membranes expressing prostanoid receptors incubate Incubate membranes with radioligand & this compound prep_membranes->incubate prep_ligands Prepare serial dilutions of This compound & radioligand prep_ligands->incubate filter Separate bound from free radioligand via filtration incubate->filter count Quantify bound radioactivity filter->count analyze Calculate Ki values count->analyze

Caption: Workflow for a competitive radioligand binding assay.

Detailed Protocol: Competitive Radioligand Binding Assay

  • Membrane Preparation:

    • Culture cells stably expressing the human prostanoid receptor of interest (e.g., EP1, EP3, etc.).

    • Harvest cells and homogenize in a cold lysis buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend in a binding buffer. Determine the protein concentration.

  • Assay Setup (96-well plate format):

    • Total Binding: Add membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]-PGE2 for EP receptors), and binding buffer.

    • Non-specific Binding (NSB): Add membrane preparation, radioligand, and a high concentration of a non-labeled competing ligand.

    • Displacement: Add membrane preparation, radioligand, and serial dilutions of this compound.

  • Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.

  • Quantification: Dry the filter plate, add scintillation cocktail, and count the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total Binding - NSB.

    • Plot the percentage of specific binding against the log concentration of this compound to obtain an IC50 value.

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay Workflow (cAMP Measurement)

G cluster_prep Preparation cluster_assay Stimulation cluster_lysis Lysis & Detection cluster_analysis Analysis seed_cells Seed cells expressing prostanoid receptors stimulate Stimulate cells with This compound seed_cells->stimulate prep_compounds Prepare serial dilutions of this compound prep_compounds->stimulate lyse Lyse cells to release intracellular cAMP stimulate->lyse detect Quantify cAMP levels (e.g., HTRF, ELISA) lyse->detect analyze Calculate EC50 values detect->analyze G cluster_ip IP Receptor (Primary Target) cluster_ep1 EP1/FP/TP Receptors (Off-Target) cluster_ep3 EP3 Receptor (Off-Target) This compound This compound IP IP This compound->IP High Affinity EP1 EP1 / FP / TP This compound->EP1 Lower Affinity EP3 EP3 This compound->EP3 Lower Affinity Gs Gs IP->Gs AC_stim Adenylyl Cyclase (Stimulated) Gs->AC_stim cAMP_inc ↑ cAMP AC_stim->cAMP_inc Gq Gq EP1->Gq PLC Phospholipase C Gq->PLC Ca_inc ↑ [Ca2+]i PLC->Ca_inc Gi Gi EP3->Gi AC_inhib Adenylyl Cyclase (Inhibited) Gi->AC_inhib cAMP_dec ↓ cAMP AC_inhib->cAMP_dec

References

Technical Support Center: Proper Storage and Handling of Carbacyclin Stock Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the proper storage, handling, and use of Carbacyclin stock solutions. It includes frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the integrity and reliability of your research outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

For preparing concentrated stock solutions, anhydrous dimethyl sulfoxide (DMSO) is the preferred solvent.[1] this compound sodium salt is also soluble in aqueous buffers, such as sterile, deionized water, Tris-HCl, or phosphate-buffered saline (PBS), which are ideal for preparing working solutions directly.[2][3]

Q2: How should this compound powder and stock solutions be stored?

Proper storage is critical to maintain the stability and activity of this compound.

FormStorage TemperatureDurationRecommendations
Powder -20°CUp to 3 yearsStore in a tightly sealed container, protected from moisture.[4]
Stock Solution (in DMSO) -80°CUp to 12 monthsAliquot into single-use vials to avoid repeated freeze-thaw cycles.[1]
-20°CUp to 3 monthsSuitable for short-term storage.
Working Solution (in aqueous buffer) 4°CA few daysPrepare fresh before use whenever possible. Do not store for extended periods.

Q3: What are the main stability concerns for this compound?

This compound, while more stable than its parent compound prostacyclin, is susceptible to hydrolysis in aqueous solutions, particularly at neutral or acidic pH. To ensure the integrity of your experiments, it is recommended to prepare fresh dilutions in a slightly alkaline buffer (pH 8.0-9.0) immediately before use and avoid long-term storage of aqueous solutions.

Q4: Can I sterilize this compound solutions?

If sterilization is necessary, it is recommended to filter the working solution through a 0.22 μm sterile filter. High-temperature sterilization methods like autoclaving are not recommended as they can degrade the compound.

Troubleshooting Guide

IssuePossible Cause(s)Troubleshooting Tip(s)
Precipitation upon dilution of DMSO stock in aqueous buffer. Poor aqueous solubility at high concentrations.Decrease the concentration of the DMSO stock solution. Perform serial dilutions to reach the final desired concentration. Ensure the final DMSO concentration in your assay is low (<0.5%) to prevent solvent-induced artifacts.
Inconsistent or weak experimental results. - Compound degradation: Improper storage or repeated freeze-thaw cycles of the stock solution. Degradation of working solutions. - Low receptor expression: The cell line used may not express sufficient levels of the prostacyclin (IP) receptor. - Assay conditions: Suboptimal incubation times, temperature, or buffer composition.- Prepare fresh working solutions for each experiment from a properly stored, single-use aliquot of the stock solution. - Use a cell line known to express the IP receptor or a transfected cell line. - Optimize assay parameters, including incubation time and temperature. Ensure the assay buffer does not contain interfering substances.
High background signal in cAMP assays. - Insufficient phosphodiesterase (PDE) activity inhibition: Inadequate concentration or activity of the PDE inhibitor. - Excessive cell number: Too many cells per well can lead to high basal cAMP levels.- Ensure the PDE inhibitor is active and used at the recommended concentration. - Optimize the cell seeding density for your assay.
Variability in platelet aggregation assays. - Platelet preparation: Inconsistent platelet isolation and handling. - Agonist concentration: Suboptimal concentration of the platelet aggregation agonist.- Standardize the protocol for platelet-rich plasma (PRP) preparation, including centrifugation speed and time. - Perform a dose-response curve for the agonist to determine the optimal concentration for your experimental conditions.

Signaling Pathways

This compound exerts its biological effects through two primary signaling pathways:

  • Prostacyclin (IP) Receptor-cAMP Pathway: this compound binds to the Gs protein-coupled IP receptor, activating adenylyl cyclase. This leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn activates Protein Kinase A (PKA). PKA activation results in vasodilation and inhibition of platelet aggregation.

  • Peroxisome Proliferator-Activated Receptor delta (PPARδ) Pathway: Independently of the IP receptor, this compound can activate PPARδ, a nuclear receptor. This pathway is involved in regulating gene expression related to cardiac energy metabolism.

Carbacyclin_Signaling_Pathways cluster_0 IP Receptor-cAMP Pathway cluster_1 PPARδ Pathway Carbacyclin_IP This compound IP_Receptor IP Receptor (Gs-coupled) Carbacyclin_IP->IP_Receptor binds Adenylyl_Cyclase Adenylyl Cyclase IP_Receptor->Adenylyl_Cyclase activates cAMP ↑ cAMP Adenylyl_Cyclase->cAMP produces PKA PKA Activation cAMP->PKA Cellular_Response_IP Vasodilation & Inhibition of Platelet Aggregation PKA->Cellular_Response_IP Carbacyclin_PPAR This compound PPARd PPARδ (Nuclear Receptor) Carbacyclin_PPAR->PPARd activates Gene_Expression Gene Expression PPARd->Gene_Expression regulates Cellular_Response_PPAR Regulation of Cardiac Energy Metabolism Gene_Expression->Cellular_Response_PPAR

Diagram of this compound's dual signaling pathways.

Experimental Protocols

Preparation of this compound Stock Solution (10 mM in DMSO)

Stock_Solution_Workflow Start Start: Equilibrate this compound Powder Weigh Accurately weigh This compound powder Start->Weigh Calculate Calculate required volume of DMSO Weigh->Calculate Dissolve Add DMSO and vortex until fully dissolved Calculate->Dissolve Inspect Visually inspect for particulates Dissolve->Inspect Aliquot Aliquot into single-use, amber vials Inspect->Aliquot Store Store at -20°C (short-term) or -80°C (long-term) Aliquot->Store End End: Ready for Use Store->End

Workflow for preparing a this compound stock solution.

Methodology:

  • Allow the vial of this compound sodium salt powder to equilibrate to room temperature for at least 30 minutes before opening to prevent moisture condensation.

  • Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Calculate the volume of anhydrous DMSO needed to achieve a 10 mM stock solution. The molecular weight of this compound sodium salt is approximately 374.5 g/mol .

    • Volume (L) = Mass (g) / (374.5 g/mol * 0.010 mol/L)

  • Add the calculated volume of DMSO to the tube, cap tightly, and vortex for 1-2 minutes until the powder is completely dissolved.

  • Visually inspect the solution to ensure no particles are visible.

  • Dispense the stock solution into smaller, single-use aliquots in sterile, amber vials to protect from light and avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for up to 3 months or at -80°C for up to 12 months.

In Vitro Platelet Aggregation Assay

Platelet_Aggregation_Workflow Start Start: Prepare PRP and PPP Calibrate Calibrate aggregometer with PRP (0%) and PPP (100%) Start->Calibrate Incubate_PRP Pre-warm PRP to 37°C Calibrate->Incubate_PRP Add_this compound Add this compound or vehicle to PRP and incubate Incubate_PRP->Add_this compound Add_Agonist Initiate aggregation with agonist (e.g., ADP) Add_this compound->Add_Agonist Record Record change in light transmission Add_Agonist->Record Analyze Analyze data and calculate % inhibition Record->Analyze End End: Determine IC50 Analyze->End

Workflow for an in vitro platelet aggregation assay.

Methodology:

  • Prepare Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

    • Collect human whole blood into tubes containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio).

    • Centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature to obtain PRP.

    • Carefully collect the upper PRP layer.

    • Centrifuge the remaining blood at 1500-2000 x g for 15-20 minutes to obtain PPP.

  • Instrument Setup and Calibration:

    • Set the aggregometer to 37°C.

    • Calibrate the instrument using PRP for 0% aggregation and PPP for 100% aggregation.

  • Aggregation Measurement:

    • Pre-warm PRP samples to 37°C for 5-10 minutes.

    • To a cuvette with a stir bar, add the PRP.

    • Add various concentrations of this compound working solution or a vehicle control and incubate for 1-2 minutes with stirring.

    • Initiate platelet aggregation by adding a predetermined concentration of an agonist (e.g., 5 µM ADP).

    • Record the change in light transmission for at least 5 minutes.

  • Data Analysis:

    • Determine the maximum percentage of aggregation for each condition.

    • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

cAMP Accumulation Assay

cAMP_Assay_Workflow Start Start: Seed cells in a 96-well plate Pre_treat Pre-treat cells with PDE inhibitor Start->Pre_treat Add_this compound Stimulate cells with This compound or vehicle Pre_treat->Add_this compound Lyse_Cells Lyse cells Add_this compound->Lyse_Cells Quantify_cAMP Quantify intracellular cAMP using an assay kit Lyse_Cells->Quantify_cAMP Analyze Analyze data and generate a dose-response curve Quantify_cAMP->Analyze End End: Determine EC50 Analyze->End

References

Technical Support Center: Improving Reproducibility in Carbacyclin Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the reproducibility of carbacyclin cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its primary mechanism of action?

This compound is a stable synthetic analog of prostacyclin (PGI2).[1][2] Its primary mechanism of action is as a potent agonist for the prostacyclin receptor (IP receptor), which is a G-protein coupled receptor (GPCR).[1][3] Activation of the IP receptor stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[1] This increase in cAMP mediates various physiological effects, including the inhibition of platelet aggregation and vasodilation.

Q2: What are the known signaling pathways activated by this compound?

This compound's signaling is multifaceted, involving at least two distinct pathways:

  • Canonical IP Receptor-Dependent Pathway: This is the most well-characterized pathway. This compound binds to the IP receptor, which couples to the Gs alpha subunit of a G-protein. This activates adenylyl cyclase, which converts ATP to cAMP. The elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates downstream targets, leading to effects like vasodilation and inhibition of platelet aggregation.

  • Non-Canonical IP Receptor-Independent Pathway: Emerging evidence suggests that this compound can also act independently of the IP receptor by activating Peroxisome Proliferator-Activated Receptor delta (PPARδ), a nuclear receptor. This pathway can influence gene expression related to fatty acid metabolism.

Q3: What are the expected EC50 values for this compound?

The EC50 value for this compound can vary depending on the cell type, experimental conditions, and the specific assay being performed. It is crucial to determine the EC50 empirically in your specific experimental model. However, published data can provide an expected range. For instance, the ED₅₀ for inhibiting ADP-induced platelet aggregation in human platelet-rich plasma is reported to be 47 nM.

Q4: How should this compound sodium salt be stored and handled to ensure stability?

For optimal stability, it is recommended to store this compound sodium salt as a powder at -20°C. Stock solutions should ideally be prepared fresh for each experiment. If storage of a stock solution is necessary, it should be aliquoted and stored at -80°C to minimize freeze-thaw cycles. The stability of this compound in solution is dependent on pH and temperature. It is advisable to prepare aqueous working solutions fresh from a stock solution (e.g., in DMSO or ethanol) for each experiment.

Troubleshooting Guides

Issue 1: High Background or Inconsistent Results in Cell-Based Assays
Possible CauseTroubleshooting Steps
Cell Health and Passage Number Ensure cells are healthy, within a consistent and low passage number range, and plated at a uniform density. Cellular responses can vary with cell stress and passage number.
Non-specific Binding To minimize non-specific binding of this compound to plasticware, consider using low-binding plates. Including a small percentage of a non-ionic surfactant like Tween-20 in the assay buffer or pre-coating plates with a blocking agent such as bovine serum albumin (BSA) can also be effective.
Degradation of this compound in Media While more stable than PGI2, this compound's stability in complex cell culture media over long incubation times can be a factor. For long-term experiments, consider replenishing the media with freshly diluted this compound at regular intervals.
Reagent Preparation and Quality Ensure all reagents, including this compound stock solutions, are prepared correctly and have not degraded. Prepare fresh working solutions for each experiment.
Issue 2: No Response or Very Weak Response to this compound
Possible CauseTroubleshooting Steps
Incorrect Compound Concentration Verify the calculations for your serial dilutions. Ensure the final concentrations cover an appropriate range to observe a dose-dependent effect. A typical range to test is from 1 nM to 1 µM.
Assay Conditions Ensure the incubation time is sufficient for this compound to elicit a response. A time-course experiment can determine the optimal stimulation time. Check the composition of your assay buffer, as components like serum can sometimes interfere with GPCR signaling.
Cell Line Insensitivity The chosen cell line may not express the IP receptor or the necessary downstream signaling components. Confirm the expression and functionality of the IP receptor in your cell line.
Compound Stability If stock solutions have been stored for an extended period or subjected to multiple freeze-thaw cycles, the compound may have degraded. Prepare a fresh stock solution from a new vial if possible.
Issue 3: Variability in the Inhibition of Platelet Aggregation Assays
Possible CauseTroubleshooting Steps
Platelet Preparation The method of platelet preparation (e.g., platelet-rich plasma vs. washed platelets) can significantly impact results. Ensure a standardized and consistent protocol for platelet isolation and handling.
Agonist Variability The potency and concentration of the platelet agonist (e.g., ADP, collagen) can significantly affect the inhibitory effect of this compound. Standardize the preparation and concentration of your agonist for every experiment. Using a sub-maximal agonist concentration can provide a better window for observing inhibition.
Low Platelet Aggregation Response Ensure that the blood donor has not taken any anti-platelet drugs. Check the viability and concentration of the platelets.
Incubation Time Pre-incubating the platelet suspension with this compound for a short period (e.g., 2-5 minutes) before adding the agonist can enhance its inhibitory effect.

Quantitative Data Summary

CompoundAssaySpeciesPreparationParameterValue
This compound analogue (FCE 22509)ADP-induced Platelet AggregationRatPlatelet-Rich Plasma (PRP)IC507.7 ng/mL
This compoundAdenylate Cyclase ActivationHumanCHO-K1 cells overexpressing human IP receptorEC503.2 nM
This compoundcAMP AccumulationHuman-pKi~8.7

Table based on data from BenchChem Application Notes.

Experimental Protocols

Protocol 1: cAMP Accumulation Assay

This protocol describes a method to measure changes in intracellular cAMP levels in response to this compound treatment using a competitive immunoassay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

Materials:

  • This compound sodium salt

  • Cells expressing the prostacyclin (IP) receptor

  • Cell culture medium

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

  • cAMP assay kit

  • 96-well plates

Method:

  • Cell Seeding: Seed cells in a 96-well plate and culture overnight to allow for attachment and recovery.

  • Cell Washing: Gently wash the cells with serum-free medium.

  • PDE Inhibitor Pre-incubation: Pre-incubate the cells with a PDE inhibitor (e.g., 500 µM IBMX) for 30 minutes at 37°C to prevent the degradation of cAMP.

  • This compound Treatment: Prepare serial dilutions of this compound sodium salt in assay buffer. Add the dilutions to the respective wells. For control wells, add vehicle buffer.

  • Incubation: Incubate the plate for 30 minutes at 37°C.

  • Cell Lysis: Lyse the cells according to the cAMP assay kit manufacturer's instructions.

  • cAMP Measurement: Measure the intracellular cAMP levels using the chosen detection method as per the kit's protocol.

Data Analysis:

  • Generate a standard curve using known concentrations of cAMP.

  • Calculate the concentration of cAMP in each sample from the standard curve.

  • Plot the cAMP concentration against the logarithm of the this compound concentration to generate a dose-response curve.

  • Determine the EC50 value, which is the concentration of this compound that produces 50% of the maximal response.

Protocol 2: Platelet Aggregation Assay

This protocol assesses the inhibitory effect of this compound on platelet aggregation.

Materials:

  • Freshly drawn human blood collected in sodium citrate

  • Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)

  • This compound sodium salt

  • Platelet agonist (e.g., ADP or collagen)

  • Saline solution

  • Aggregometer

Method:

  • PRP and PPP Preparation: Prepare PRP by centrifuging whole blood at a low speed (e.g., 200 x g) for 15 minutes. Prepare PPP by centrifuging the remaining blood at a higher speed (e.g., 2000 x g) for 10 minutes.

  • Aggregometer Calibration: Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

  • Incubation: Pipette PRP into the aggregometer cuvettes and incubate at 37°C with stirring.

  • This compound Treatment: Add different concentrations of this compound sodium salt or vehicle control to the PRP and incubate for 2-5 minutes.

  • Initiate Aggregation: Initiate platelet aggregation by adding a submaximal concentration of the platelet agonist.

  • Data Recording: Record the change in light transmission for 5-10 minutes.

Data Analysis:

  • Determine the maximum aggregation for each concentration of this compound.

  • Calculate the percentage of inhibition of aggregation relative to the vehicle control.

  • Plot the percentage inhibition against the logarithm of the this compound concentration to determine the IC50 value.

Visualizations

Carbacyclin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound IP_Receptor IP Receptor (GPCR) This compound->IP_Receptor G_Protein Gs Protein IP_Receptor->G_Protein activates AC Adenylyl Cyclase G_Protein->AC activates cAMP cAMP AC->cAMP converts ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA activates Cellular_Response Cellular Response (e.g., Vasodilation, Inhibition of Platelet Aggregation) PKA->Cellular_Response leads to

Caption: this compound IP Receptor-Dependent Signaling Pathway.

cAMP_Assay_Workflow start Start seed_cells 1. Seed Cells in 96-well Plate start->seed_cells wash_cells 2. Wash Cells (Serum-free medium) seed_cells->wash_cells add_pde_inhibitor 3. Add PDE Inhibitor (e.g., IBMX) wash_cells->add_pde_inhibitor add_this compound 4. Add this compound (Serial Dilutions) add_pde_inhibitor->add_this compound incubate 5. Incubate (37°C) add_this compound->incubate lyse_cells 6. Lyse Cells incubate->lyse_cells measure_cAMP 7. Measure cAMP (e.g., HTRF, ELISA) lyse_cells->measure_cAMP analyze_data 8. Data Analysis (EC50 Calculation) measure_cAMP->analyze_data end End analyze_data->end Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Inconsistent Results? cell_health Cell Health/ Passage Number start->cell_health Yes binding Non-specific Binding start->binding Yes degradation Compound Degradation start->degradation Yes check_cells Standardize Cell Culture (Low Passage, Uniform Density) cell_health->check_cells use_low_binding Use Low-Binding Plates Add BSA or Surfactant binding->use_low_binding fresh_compound Replenish Media or Prepare Fresh Solutions degradation->fresh_compound end Reproducible Results check_cells->end use_low_binding->end fresh_compound->end

References

Reducing high background signal in Carbacyclin cAMP assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing cyclic AMP (cAMP) assays to measure the activity of Carbacyclin.

Troubleshooting Guide: High Background Signal

A high background signal in your this compound cAMP assay can mask the specific signal from your stimulant, leading to a reduced assay window and inaccurate results. This guide addresses the most common causes of high background and provides targeted solutions.

Question: Why is my basal cAMP signal high, even in the absence of this compound?

Answer: A high basal cAMP signal can be attributed to several factors, ranging from cell health and reagent concentrations to non-specific binding of assay components. The following sections break down the potential causes and provide detailed troubleshooting steps.

Issue 1: Suboptimal Cell Conditions

Inappropriate cell density or poor cell health can significantly contribute to a high background signal.

Potential Causes and Solutions:

Potential CauseRecommended SolutionExpected Outcome
Cell density is too high. Perform a cell titration experiment to determine the optimal cell number per well. Start with a range of cell densities and select the one that provides the best signal-to-background ratio without saturating the signal.[1][2]A lower cell density can reduce basal cAMP levels and minimize receptor-independent signaling, thereby lowering the background.
Constitutive receptor activity. Some cell lines, particularly those overexpressing the IP receptor, may exhibit agonist-independent activity, leading to continuous cAMP production.[3] Consider using a cell line with lower, more physiological receptor expression levels.A cell line with regulated receptor expression will have lower basal cAMP production, resulting in a lower background signal.
Poor cell health or contamination. Ensure cells are healthy, viable, and within a low passage number.[2] Regularly check for contamination. Use fresh, sterile media and reagents.[2]Healthy, uncontaminated cells will exhibit more consistent and predictable behavior, reducing spurious signal generation.
Serum components activating receptors. Serum in the culture medium can contain factors that stimulate GPCRs. Serum-starve the cells for a few hours to overnight before the assay.Serum starvation synchronizes the cells and reduces baseline receptor activation, leading to a lower background.
Issue 2: Reagent and Assay Component Issues

The concentration and quality of your reagents are critical for a successful assay.

Potential Causes and Solutions:

Potential CauseRecommended SolutionExpected Outcome
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) concentration is too high. Titrate the concentration of the PDE inhibitor. While necessary to prevent cAMP degradation, excessive concentrations can sometimes contribute to the background. Find the lowest concentration that provides a robust signal with a positive control.An optimized PDE inhibitor concentration will effectively prevent cAMP breakdown without artificially inflating the background signal.
High concentration of detection antibody or tracer. An excess of the anti-cAMP antibody or the labeled cAMP tracer can lead to non-specific binding and a high background. Perform a titration to determine the optimal concentrations.Using the minimal necessary concentration of detection reagents will reduce non-specific binding and lower the background.
Contaminated reagents or buffers. Prepare fresh buffers and reagents using high-purity water. Filter-sterilize buffers if necessary. Ensure reagents have not expired.Fresh, clean reagents will prevent the introduction of contaminants that can interfere with the assay and cause a high background.
Issue 3: Non-Specific Binding and Assay Protocol

Flaws in the assay protocol can lead to increased non-specific binding and a high background.

Potential Causes and Solutions:

Potential CauseRecommended SolutionExpected Outcome
Insufficient washing. Inadequate washing between steps can leave behind unbound reagents that contribute to the background signal. Increase the number and vigor of wash steps.Thorough washing removes unbound components, significantly reducing the background signal.
Inadequate blocking. Insufficient blocking of non-specific binding sites on the microplate wells can lead to high background. Increase the concentration or incubation time of the blocking buffer. Consider adding a non-ionic detergent like Tween-20 to the wash buffer.Effective blocking will minimize the non-specific adherence of antibodies and other reagents to the plate surface, lowering the background.
Edge effects. Wells on the perimeter of the plate are more susceptible to evaporation, which can concentrate reagents and increase the signal. Avoid using the outer wells or fill them with sterile water or PBS to create a humidity barrier.Mitigating edge effects will lead to more consistent and reliable results across the plate, reducing variability in the background signal.

Experimental Protocols

Protocol 1: General this compound cAMP Assay

This protocol describes a competitive immunoassay using a commercially available cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA) to measure changes in intracellular cAMP levels in response to this compound treatment.

Materials:

  • Cell line expressing the prostacyclin (IP) receptor

  • This compound

  • Phosphodiesterase (PDE) inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX)

  • Cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • cAMP assay kit

  • 96- or 384-well microplate (white opaque for luminescence/fluorescence assays)

Procedure:

  • Cell Seeding: Seed the cells in a microplate at the predetermined optimal density and culture overnight.

  • Cell Preparation: Gently wash the cells with serum-free medium or PBS.

  • PDE Inhibitor Pre-incubation: Pre-incubate the cells with a PDE inhibitor (e.g., 500 µM IBMX) in stimulation buffer for 30 minutes at 37°C to prevent cAMP degradation.

  • This compound Stimulation: Add serial dilutions of this compound to the wells. For control wells, add vehicle buffer.

  • Incubation: Incubate the plate for 30 minutes at 37°C.

  • Cell Lysis: Lyse the cells according to the cAMP assay kit manufacturer's instructions.

  • cAMP Measurement: Perform the competitive immunoassay as per the kit protocol. This typically involves adding a labeled cAMP tracer and a specific anti-cAMP antibody.

  • Signal Detection: Read the plate on a compatible plate reader.

Protocol 2: Optimizing Cell Density to Reduce Background

Objective: To determine the optimal number of cells per well that provides the best signal-to-background ratio.

Procedure:

  • Prepare a Cell Suspension: Prepare a dilution series of your cells in the assay buffer.

  • Seed Cells: In a microplate, seed the cells at various densities (e.g., 1,000, 2,500, 5,000, 10,000, and 20,000 cells/well).

  • Measure Basal cAMP: For each cell density, have a set of wells that receive only the vehicle (no this compound) to measure the basal cAMP level (background).

  • Stimulate with a Positive Control: To another set of wells for each cell density, add a saturating concentration of a known agonist (e.g., a high concentration of this compound or Forskolin) to determine the maximum signal.

  • Perform cAMP Assay: Follow the steps for cell lysis and cAMP measurement as described in your standard assay protocol.

  • Data Analysis:

    • Calculate the average background signal for each cell density.

    • Calculate the average maximum signal for each cell density.

    • Calculate the signal-to-background ratio (Maximum Signal / Background Signal) for each cell density.

    • Plot the signal-to-background ratio against the cell density. The optimal cell density will be the one that gives the highest signal-to-background ratio.

Visualizations

This compound Signaling Pathway

Carbacyclin_Signaling_Pathway cluster_membrane Cell Membrane IP_Receptor Prostacyclin (IP) Receptor Gs Gs Protein IP_Receptor->Gs Activates AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP Converts This compound This compound This compound->IP_Receptor Binds to Gs->AC Activates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Vasodilation, Inhibition of Platelet Aggregation) PKA->Cellular_Response Phosphorylates Downstream Targets cAMP_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_detection Detection Seed_Cells 1. Seed cells in a microplate and culture overnight Wash_Cells 2. Wash cells with serum-free medium Seed_Cells->Wash_Cells Add_PDEi 3. Pre-incubate with PDE inhibitor (e.g., IBMX) Wash_Cells->Add_PDEi Add_this compound 4. Add this compound (or vehicle) Add_PDEi->Add_this compound Incubate 5. Incubate at 37°C Add_this compound->Incubate Lyse_Cells 6. Lyse cells Incubate->Lyse_Cells Add_Reagents 7. Add detection reagents (labeled cAMP and antibody) Lyse_Cells->Add_Reagents Read_Plate 8. Read plate Add_Reagents->Read_Plate

References

Carbacyclin Degradation Analysis: A Technical Support Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with Carbacyclin, ensuring the stability and purity of the compound is paramount for accurate experimental results. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the identification of this compound degradation products by High-Performance Liquid Chromatography (HPLC).

This compound, a stable analog of prostacyclin (PGI₂), is susceptible to degradation under various conditions, primarily through hydrolysis. Understanding the potential degradation pathways and having a robust analytical method to separate and identify these degradants is crucial for maintaining the integrity of your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The primary degradation pathway for this compound is hydrolysis, particularly under acidic conditions. This is a known characteristic of prostacyclin analogs. While this compound is designed for enhanced stability compared to its parent compound, PGI₂, it is not entirely immune to breakdown. Other potential degradation pathways that should be considered during stability studies include oxidation, photolysis (degradation by light), and thermal degradation.

Q2: What are the expected degradation products of this compound?

A2: Under hydrolytic stress, particularly in acidic environments, this compound is expected to degrade to a compound analogous to 6-keto-PGF₁α, which is the primary hydrolysis product of prostacyclin. The exact structures of degradation products from oxidative, photolytic, and thermal stress are not extensively documented in publicly available literature and would typically be identified during forced degradation studies using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS).

Q3: How can I prevent the degradation of this compound in my experiments?

A3: To minimize degradation, it is recommended to handle this compound solutions with care. For optimal stability, prepare stock solutions in a neutral to slightly alkaline buffer, ideally between pH 7.4 and 8.5. It is advisable to store stock solutions at -20°C in small aliquots to avoid repeated freeze-thaw cycles. When preparing working solutions, use the buffered stock solution and prepare it fresh for each experiment to ensure potency and minimize the presence of degradants.

Experimental Protocols

A stability-indicating HPLC method is essential for separating and quantifying this compound in the presence of its degradation products. The following is a recommended starting point for developing such a method. Validation according to International Council for Harmonisation (ICH) guidelines is critical for ensuring the method is suitable for its intended purpose.

Recommended HPLC Method for this compound Stability Testing

ParameterRecommendation
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A mixture of acetonitrile and a phosphate buffer (e.g., 20 mM, pH 7.0). The organic-to-aqueous ratio should be optimized for the best separation, with a common starting point being a gradient elution.
Flow Rate 1.0 mL/min
Detection UV spectrophotometry at a low wavelength, typically around 200-210 nm, as prostaglandins lack a strong chromophore at higher wavelengths.
Injection Volume 10-20 µL
Column Temperature Ambient or controlled at a specific temperature (e.g., 25°C) for better reproducibility.

Forced Degradation Study Protocol

To identify potential degradation products and validate the stability-indicating nature of the HPLC method, a forced degradation study should be performed. This involves subjecting this compound to various stress conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Dry heat at 80°C for 48 hours.

  • Photolytic Degradation: Exposure to UV light (e.g., 254 nm) and visible light for an extended period.

Samples should be taken at various time points, neutralized if necessary, and analyzed by the developed HPLC method. LC-MS analysis of the stressed samples is crucial for the identification and structural elucidation of the degradation products.

Troubleshooting HPLC Analysis of this compound

IssuePossible Cause(s)Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) - Column overload- Inappropriate mobile phase pH- Column contamination or degradation- Reduce sample concentration.- Adjust mobile phase pH to ensure this compound (a carboxylic acid) is in a single ionic state.- Flush the column with a strong solvent or replace the column if necessary.
Inconsistent Retention Times - Inconsistent mobile phase composition- Fluctuations in column temperature- Pump malfunction or leaks- Prepare fresh mobile phase daily and ensure proper mixing.- Use a column oven to maintain a constant temperature.- Check the HPLC system for leaks and ensure the pump is delivering a consistent flow rate.
Baseline Noise or Drift - Air bubbles in the mobile phase or pump- Contaminated mobile phase or detector cell- Detector lamp aging- Degas the mobile phase thoroughly.- Purge the pump to remove air bubbles.- Use high-purity solvents and flush the detector cell.- Replace the detector lamp if its intensity is low.
Poor Resolution Between Peaks - Inappropriate mobile phase composition or gradient- Column deterioration- Optimize the mobile phase composition (organic-to-aqueous ratio, pH) and the gradient profile.- Use a new column or a column with a different selectivity.

Visualizing Key Processes

To aid in understanding the critical aspects of this compound analysis and its mechanism of action, the following diagrams are provided.

cluster_0 HPLC Troubleshooting Workflow A Problem Identified (e.g., Poor Peak Shape) B Check Mobile Phase (pH, Composition, Degassing) A->B First Step C Inspect Column (Contamination, Age) A->C D Verify HPLC System (Pump, Injector, Detector) A->D E Optimize Method (Gradient, Flow Rate) B->E C->E D->E F Resolution Achieved E->F

A logical workflow for troubleshooting common HPLC issues.

This compound This compound IP_Receptor Prostacyclin (IP) Receptor This compound->IP_Receptor Binds to Gs_Protein Gs Protein IP_Receptor->Gs_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase Gs_Protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Vasodilation, Inhibition of Platelet Aggregation) PKA->Cellular_Response Leads to

The signaling pathway of this compound, a prostacyclin analog.

Technical Support Center: Managing Carbacyclin Agonist Variability in Platelet Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage variability when using Carbacyclin and other prostacyclin analogs in platelet studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action in platelets?

This compound is a chemically stable synthetic analog of prostacyclin (PGI2).[1][2] Its primary mechanism of action is to potently inhibit platelet aggregation.[2][3] It functions as an agonist for the prostacyclin receptor (IP receptor) on the platelet surface, which is a G-protein coupled receptor (GPCR).[1] Activation of the IP receptor stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). This rise in cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, ultimately leading to the inhibition of platelet aggregation and vasodilation.

Q2: How should this compound sodium salt be stored to ensure its stability and activity?

Proper storage is critical for maintaining this compound's integrity. For optimal long-term stability (up to 3 years), the powder form should be stored at -20°C, tightly sealed, and protected from moisture. When preparing stock solutions, it is best to make aliquots for single use to avoid repeated freeze-thaw cycles. These stock solutions should be stored at -80°C for up to six months or at -20°C for up to one month. It is not recommended to store diluted, aqueous working solutions at 4°C for extended periods as hydrolysis can still occur.

Q3: What are the typical effective concentrations of this compound for inhibiting platelet aggregation?

The effective concentration of this compound is potent and falls within a narrow range. The reported half-maximal effective concentration (ED₅₀) for inhibiting ADP-induced platelet aggregation in human platelet-rich plasma (PRP) is approximately 47 nM. It's important to note that this compound is less potent than its natural counterpart, prostacyclin. Some studies indicate it is about 0.03 times as active as prostacyclin against ADP or collagen-induced aggregation in vitro. Another study found it to be approximately 10-fold less effective than prostacyclin in inhibiting tumor cell-induced platelet aggregation.

Troubleshooting Guide

Issue 1: Inconsistent or lower-than-expected inhibition of platelet aggregation.

  • Possible Cause 1: Compound Degradation. Although this compound is a stable analog, improper storage or handling of stock solutions (e.g., multiple freeze-thaw cycles) can lead to degradation.

    • Solution: Always aliquot stock solutions into single-use volumes. Prepare fresh working solutions for each experiment from a frozen aliquot.

  • Possible Cause 2: Suboptimal Agonist Concentration. The concentration of the platelet agonist (e.g., ADP, collagen, thrombin) used to induce aggregation significantly impacts the observed inhibitory effect of this compound.

    • Solution: Perform a full dose-response curve for your specific agonist to determine the EC₅₀ and use a concentration that gives a sub-maximal but robust aggregation response (typically EC₈₀). This ensures the assay is sensitive to inhibition.

  • Possible Cause 3: Pre-analytical Variability in Platelet Preparation. Platelet health and reactivity are highly sensitive to pre-analytical variables. Factors such as venipuncture technique, anticoagulant used (3.2% sodium citrate is standard), centrifugation speeds and times, and storage time of blood and platelet-rich plasma (PRP) can all introduce variability.

    • Solution: Standardize your blood collection and processing protocol. Use a consistent, gentle mixing technique for blood collection tubes. Process samples promptly and aim to complete experiments within 2-4 hours of blood collection. Allow PRP to rest for at least 30 minutes at room temperature after preparation before starting the assay.

  • Possible Cause 4: Biological Variability. There is significant inter-individual variability in platelet reactivity.

    • Solution: When possible, use platelets from a consistent pool of healthy donors who have not taken any medications known to affect platelet function (e.g., NSAIDs) for at least 10-14 days. Include appropriate controls in every experiment.

Issue 2: High background or spontaneous platelet activation.

  • Possible Cause 1: Platelet Handling. Vigorous shaking or vortexing of blood or platelet samples can cause mechanical activation.

    • Solution: Handle all samples with care. Mix by gentle inversion. Use wide-bore pipette tips to reduce shear stress when transferring platelet suspensions.

  • Possible Cause 2: Contamination. Contamination of reagents or plasticware with endotoxin or other substances can activate platelets.

    • Solution: Use sterile, pyrogen-free reagents and consumables.

Issue 3: Difficulty dissolving this compound sodium salt.

  • Possible Cause: While the sodium salt form is expected to have good aqueous solubility, high concentrations may be difficult to achieve in aqueous buffers alone.

    • Solution: For preparing high-concentration stock solutions (e.g., 1 mM), consider using an organic solvent such as DMSO or ethanol. Ensure the final concentration of the organic solvent in your assay is low (typically <0.5%) to avoid affecting platelet function.

Quantitative Data Summary

ParameterValueAgonistPlatelet SourceReference
IC₅₀ (this compound) ~33.3 nM (estimated)ADP & CollagenHuman Platelets
ED₅₀ (this compound) 47 nMADPHuman PRP
Relative Potency 0.03x ProstacyclinADP & CollagenHuman, Dog, Rabbit Plasma
Relative Potency 0.1x Prostacyclin(ex vivo)Rabbit & Dog
Relative Potency 10x less than ProstacyclinTumor Cell-InducedRat Platelets
IC₅₀ (MM-706, analog) 77 nMNot SpecifiedWashed Human Platelets
Note: IC₅₀/ED₅₀ values can vary depending on the specific experimental conditions, including the agonist concentration and the source of platelets.

Experimental Protocols

Protocol 1: Light Transmission Aggregometry (LTA)

This method measures changes in light transmission through a stirred platelet suspension as platelets aggregate.

1. Preparation of Platelet-Rich and Platelet-Poor Plasma:

  • Collect whole blood into tubes containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio).
  • To obtain Platelet-Rich Plasma (PRP), centrifuge the whole blood at a low speed (e.g., 150-200 x g) for 15-20 minutes at room temperature without a brake.
  • Carefully aspirate the upper PRP layer and transfer it to a clean polypropylene tube.
  • To obtain Platelet-Poor Plasma (PPP), centrifuge the remaining blood at a high speed (e.g., 1500-2000 x g) for 15-20 minutes at room temperature. Collect the supernatant (PPP).

2. Aggregometer Setup:

  • Set the aggregometer temperature to 37°C.
  • Calibrate the instrument using PPP for 100% light transmission and PRP for 0% light transmission.

3. Inhibition Assay:

  • Pipette a known volume of PRP (e.g., 450 µL) into a cuvette with a stir bar and allow it to equilibrate for 5-10 minutes at 37°C.
  • Add a small volume (e.g., 5 µL) of the this compound working solution or vehicle control to the PRP and incubate for 1-2 minutes.
  • Initiate platelet aggregation by adding a predetermined concentration of an agonist (e.g., ADP to a final concentration of 5-10 µM).
  • Record the change in light transmission for at least 5-10 minutes.

4. Data Analysis:

  • The maximum percentage of aggregation is determined for each condition.
  • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control using the formula: (1 - (Maximal Aggregation with Inhibitor / Maximal Aggregation with Vehicle)) * 100.
  • Plot the percentage of inhibition against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC₅₀ value.

Protocol 2: Flow Cytometry for P-selectin Expression

This method quantifies the expression of the activation marker P-selectin (CD62P) on the platelet surface.

1. Sample Preparation:

  • Dilute whole blood or PRP with an appropriate buffer (e.g., Tyrode's buffer).
  • Prepare tubes with different concentrations of this compound or a vehicle control and incubate for 2-5 minutes at 37°C.

2. Platelet Activation and Staining:

  • Add a platelet agonist (e.g., Thrombin Receptor-Activating Peptide - TRAP) to each tube to induce activation.
  • Immediately add fluorescently labeled antibodies against a platelet-specific marker (e.g., CD41-FITC) and P-selectin (e.g., CD62P-PE).
  • Incubate in the dark at room temperature for 15-20 minutes.

3. Fixation and Acquisition:

  • Stop the reaction by adding a fixative solution (e.g., 1% paraformaldehyde).
  • Acquire samples on a flow cytometer. Gate on the platelet population based on forward scatter, side scatter, and positive staining for the platelet-specific marker (CD41).

4. Data Analysis:

  • Determine the percentage of P-selectin positive platelets or the mean fluorescence intensity (MFI) of the P-selectin signal within the platelet gate for each condition.
  • Calculate the inhibition of P-selectin expression for each this compound concentration relative to the vehicle control.

Visualizations

Carbacyclin_Signaling_Pathway This compound This compound IP_Receptor IP Receptor (Prostacyclin Receptor) This compound->IP_Receptor Binds to Gs_Protein Gs Protein IP_Receptor->Gs_Protein Activates AC Adenylyl Cyclase Gs_Protein->AC Stimulates cAMP cAMP AC->cAMP Catalyzes conversion ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Inhibition Inhibition of Platelet Activation & Aggregation PKA->Inhibition Leads to Platelet_Aggregation_Workflow cluster_prep Sample Preparation cluster_assay LTA Assay cluster_analysis Data Analysis Blood Whole Blood Collection (3.2% Sodium Citrate) Centrifuge1 Low-Speed Centrifugation (150-200 x g, 15-20 min) Blood->Centrifuge1 PRP Collect Platelet-Rich Plasma (PRP) Centrifuge1->PRP Centrifuge2 High-Speed Centrifugation (1500-2000 x g, 15-20 min) Centrifuge1->Centrifuge2 Setup Calibrate Aggregometer (PRP=0%, PPP=100%) PRP->Setup PPP Collect Platelet-Poor Plasma (PPP) Centrifuge2->PPP PPP->Setup Incubate Incubate PRP with this compound or Vehicle Control (37°C) Setup->Incubate AddAgonist Add Platelet Agonist (e.g., ADP, Collagen) Incubate->AddAgonist Record Record Light Transmission (5-10 min) AddAgonist->Record Calculate Calculate % Inhibition Record->Calculate Plot Generate Dose-Response Curve Calculate->Plot IC50 Determine IC₅₀ Plot->IC50 Troubleshooting_Variability Start Inconsistent / Low Platelet Inhibition? Check_Reagents Are this compound aliquots single-use & stored at -80°C? Start->Check_Reagents Start Here Check_Agonist Was agonist dose-response curve performed recently? Check_Reagents->Check_Agonist Yes Sol_Reagents Solution: Prepare fresh aliquots from powder. Avoid freeze-thaw. Check_Reagents->Sol_Reagents No Check_Protocol Is the platelet preparation protocol strictly standardized? Check_Agonist->Check_Protocol Yes Sol_Agonist Solution: Re-validate agonist EC₅₀. Use a sub-maximal concentration. Check_Agonist->Sol_Agonist No Sol_Protocol Solution: Review pre-analytical steps. (centrifugation, handling, timing) Check_Protocol->Sol_Protocol No Consider_BioVar Consider Biological Variability: Use pooled donors or increase N. Check_Protocol->Consider_BioVar Yes

References

Validation & Comparative

Carbacyclin vs. Iloprost: A Comparative Analysis of Receptor Selectivity and Potency

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Publication

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Carbacyclin and Iloprost, two synthetic prostacyclin analogs, focusing on their receptor selectivity and potency. The information presented herein is supported by experimental data to assist researchers in making informed decisions for their specific applications.

Introduction

This compound and Iloprost are stable analogs of prostacyclin (PGI2), a potent endogenous vasodilator and inhibitor of platelet aggregation.[1] Both compounds mimic the physiological effects of PGI2 by activating the prostacyclin receptor (IP receptor), a G-protein coupled receptor (GPCR).[2][3] Activation of the IP receptor stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn mediates a cascade of downstream effects culminating in vasodilation and inhibition of platelet aggregation.[2][4] While both molecules share a primary mechanism of action, their utility in research and clinical settings is dictated by their distinct receptor binding profiles and functional potencies. Iloprost is utilized in the treatment of pulmonary arterial hypertension.

Quantitative Comparison of Receptor Binding Affinity and Potency

The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of this compound and Iloprost for a range of human prostanoid receptors. Lower Ki and EC50 values indicate higher binding affinity and potency, respectively.

Table 1: Receptor Binding Affinity (Ki, nM) of this compound and Iloprost for Human Prostanoid Receptors

ReceptorThis compound (Ki, nM)Iloprost (Ki, nM)Reference(s)
IPData not available3.9
EP1Data not available1.1
EP2Data not available>1000
EP3Data not available>1000
EP4Data not available>1000
DP1Data not available>1000
FPData not available>1000
TPData not available>1000

Table 2: Functional Potency (EC50, nM) of this compound and Iloprost at Human Prostanoid Receptors

ReceptorFunctional AssayThis compound (EC50, nM)Iloprost (EC50, nM)Reference(s)
IPcAMP Elevation256
EP1Calcium InfluxData not available0.3
DP1cAMP ElevationData not available>1000
EP2cAMP ElevationData not available>1000

Receptor Selectivity Profile

Iloprost demonstrates high affinity for both the IP and EP1 receptors. In contrast, while specific binding affinity data across a full receptor panel for this compound is limited in the available literature, functional data suggests it is a potent IP receptor agonist. Notably, some evidence suggests that both this compound and Iloprost can also activate EP1 and EP3 receptors, which may contribute to a more complex pharmacological profile than purely selective IP agonism. The activation of the EP1 receptor by Iloprost can lead to vasoconstriction, which may counteract some of its IP-mediated vasodilatory effects.

Signaling Pathways and Experimental Workflows

The primary signaling pathway for both this compound and Iloprost at the IP receptor involves the activation of a Gs alpha subunit, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cAMP. The diagrams below, generated using the DOT language, illustrate this signaling cascade and a typical experimental workflow for assessing compound potency.

Signaling_Pathway cluster_membrane Cell Membrane IP_Receptor IP Receptor Gs Gs Protein IP_Receptor->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gs->AC Activates Ligand This compound or Iloprost Ligand->IP_Receptor Binds ATP ATP ATP->AC PKA Protein Kinase A (inactive) cAMP->PKA Activates PKA_active Protein Kinase A (active) PKA->PKA_active Cellular_Response Cellular Response (Vasodilation, Inhibition of Platelet Aggregation) PKA_active->Cellular_Response Leads to

Signaling pathway of this compound and Iloprost via the IP receptor.

Experimental_Workflow start Start cell_prep Prepare cells expressing the target prostanoid receptor start->cell_prep ligand_prep Prepare serial dilutions of This compound and Iloprost cell_prep->ligand_prep incubation Incubate cells with compounds ligand_prep->incubation assay Perform functional assay (e.g., cAMP measurement) incubation->assay data_acq Acquire data assay->data_acq analysis Analyze data and determine EC50 values data_acq->analysis end End analysis->end

Generalized workflow for determining agonist potency.

Experimental Protocols

Radioligand Competition Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to a specific receptor.

1. Materials:

  • Cell membranes expressing the human prostanoid receptor of interest.

  • Radiolabeled ligand (e.g., [³H]-Iloprost).

  • Unlabeled competitor compounds (this compound, Iloprost).

  • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • 96-well filter plates.

  • Scintillation cocktail and counter.

2. Method:

  • Reaction Setup: In a 96-well plate, combine cell membranes (10-50 µg protein/well), a fixed concentration of radiolabeled ligand (typically at its Kd value), and varying concentrations of the unlabeled competitor compound.

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the reaction mixture through the filter plate to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Quantification: Dry the filters, add scintillation cocktail, and quantify the amount of bound radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. The concentration at which 50% of the radioligand is displaced is the IC50. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

cAMP Functional Assay

This assay measures the ability of a compound to stimulate the production of intracellular cAMP, providing a measure of its functional potency (EC50).

1. Materials:

  • Cells expressing the human IP receptor (e.g., HEK293 or CHO cells).

  • Test compounds (this compound, Iloprost).

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

  • Cell culture reagents.

2. Method:

  • Cell Seeding: Seed cells into a 96-well plate and allow them to adhere overnight.

  • Pre-treatment: Pre-incubate the cells with a PDE inhibitor for 15-30 minutes at 37°C.

  • Compound Addition: Add varying concentrations of this compound or Iloprost to the wells.

  • Incubation: Incubate the plate for a defined period (e.g., 30 minutes) at 37°C to allow for cAMP accumulation.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen cAMP assay kit.

  • Data Analysis: Plot the measured cAMP concentration against the log concentration of the agonist. Fit the data using a sigmoidal dose-response curve to determine the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response.

Conclusion

This compound and Iloprost are both potent agonists of the IP receptor, mediating their primary effects through the cAMP signaling pathway. Iloprost exhibits a broader receptor profile with high affinity for the EP1 receptor in addition to the IP receptor, which may lead to a more complex pharmacological response. While quantitative binding data for this compound across a wide range of prostanoid receptors is less available, functional assays confirm its potent activity at the IP receptor. The choice between these two analogs will depend on the specific research question, with this compound being potentially more suitable for studies requiring selective IP receptor activation and Iloprost for applications where its broader profile may be of interest or is already clinically relevant. The provided experimental protocols offer a foundation for researchers to further characterize and compare these and other prostacyclin analogs.

References

A Comparative Analysis of Carbacyclin and Beraprost for Antiplatelet Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbacyclin and Beraprost are both synthetic analogs of prostacyclin (PGI2), a potent endogenous inhibitor of platelet aggregation.[1][2] Their chemical stability compared to the labile nature of PGI2 makes them valuable tools in thrombosis research and potential therapeutic agents for cardiovascular diseases.[1][3] This guide provides a detailed comparison of their antiplatelet activities, supported by experimental data, methodologies, and an exploration of their underlying signaling pathways.

Quantitative Comparison of Antiplatelet Activity

The inhibitory potency of this compound and Beraprost on platelet aggregation has been evaluated in various in vitro studies. The following table summarizes their 50% inhibitory concentrations (IC50) against platelet aggregation induced by different agonists.

CompoundAgonistSpeciesIC50 (nM)Measurement MethodReference
This compound ADPHuman~33.3 (estimated)Not Specified[1]
CollagenHuman~33.3 (estimated)Not Specified
Beraprost U46619 (Thromboxane A2 analog)Not Specified0.2 - 0.5Light Scattering Aggregometry
Collagen (low concentrations)Not Specified0.2 - 0.5Light Scattering Aggregometry
ADPNot Specified2 - 5Light Scattering Aggregometry
EpinephrineNot Specified2 - 5Light Scattering Aggregometry

Note: The IC50 values for this compound are estimated based on its reported relative potency of 0.03 times that of prostacyclin, which has an IC50 of approximately 1 nM against ADP and collagen-induced aggregation. It has also been reported to be 10-fold less effective than prostacyclin. Beraprost's potency varies depending on the agonist and the sensitivity of the measurement technique, with light scattering aggregometry yielding lower IC50 values than conventional light transmission aggregometry.

Mechanism of Action: A Shared Pathway with Subtle Differences

Both this compound and Beraprost exert their primary antiplatelet effects by activating the prostacyclin (IP) receptor on the surface of platelets. This activation initiates a signaling cascade that ultimately inhibits platelet activation and aggregation.

Activation of the IP receptor, a G-protein coupled receptor, stimulates the Gs alpha subunit. This, in turn, activates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). The subsequent rise in intracellular cAMP levels activates Protein Kinase A (PKA). PKA then phosphorylates several downstream targets, leading to a decrease in intracellular calcium levels and the inhibition of key platelet activation processes such as granule release, shape change, and aggregation.

While both drugs share this core mechanism, some evidence suggests that Beraprost may also interact with other prostanoid receptors, such as the prostaglandin E2 (PGE2) receptor subtype EP3, which could potentially modulate its overall activity profile.

Signaling Pathway Diagrams

G This compound/Beraprost Signaling Pathway in Platelets cluster_membrane Platelet Membrane cluster_cytosol Platelet Cytosol Carbacyclin_Beraprost This compound / Beraprost IP_Receptor IP Receptor (GPCR) Carbacyclin_Beraprost->IP_Receptor Binds to Gs Gs Protein IP_Receptor->Gs Activates Adenylyl_Cyclase Adenylyl Cyclase cAMP cAMP Adenylyl_Cyclase->cAMP Converts Gs->Adenylyl_Cyclase Activates ATP ATP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream_Targets Downstream Targets PKA->Downstream_Targets Phosphorylates Inhibition Inhibition of Platelet Activation (↓ Ca²⁺, ↓ Granule Release, ↓ Aggregation) Downstream_Targets->Inhibition

Caption: Signaling pathway of this compound and Beraprost in platelets.

Experimental Protocols

A fundamental method for assessing the antiplatelet activity of compounds like this compound and Beraprost is the in vitro platelet aggregation inhibition assay using Light Transmission Aggregometry (LTA).

In Vitro Platelet Aggregation Inhibition Assay (Light Transmission Aggregometry)

1. Objective: To determine the concentration-dependent inhibitory effect of a test compound on platelet aggregation induced by a specific agonist.

2. Materials and Reagents:

  • Test compound (this compound or Beraprost)
  • Platelet aggregation agonist (e.g., Adenosine diphosphate (ADP), collagen, arachidonic acid)
  • Human whole blood
  • Anticoagulant (e.g., 3.2% sodium citrate)
  • Saline or appropriate buffer
  • Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
  • Light Transmission Aggregometer

3. Procedure:

Experimental Workflow Diagram

G Experimental Workflow for Platelet Aggregation Assay Blood_Collection 1. Blood Collection (Human Volunteers) PRP_Preparation 2. Platelet-Rich Plasma (PRP) Preparation (Centrifugation) Blood_Collection->PRP_Preparation Incubation 3. Incubation of PRP with Test Compound PRP_Preparation->Incubation Agonist_Addition 4. Addition of Platelet Agonist Incubation->Agonist_Addition Aggregation_Measurement 5. Measurement of Aggregation (Light Transmission Aggregometry) Agonist_Addition->Aggregation_Measurement Data_Analysis 6. Data Analysis (IC50 Determination) Aggregation_Measurement->Data_Analysis

Caption: Workflow for in vitro platelet aggregation assay.

Conclusion

References

The Quest for Stability: A Comparative Analysis of Carbacyclin and Other PGI2 Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals navigating the landscape of prostacyclin (PGI2) analogs, chemical stability is a paramount concern. The inherent instability of the parent molecule, PGI2, necessitates the development of more robust synthetic analogs for therapeutic applications. This guide provides a comparative overview of the chemical stability of Carbacyclin alongside other key PGI2 analogs such as Iloprost, Treprostinil, and Beraprost, supported by available data and detailed experimental methodologies.

Prostacyclin (PGI2) is a potent endogenous vasodilator and inhibitor of platelet aggregation, making it a critical therapeutic agent for conditions like pulmonary arterial hypertension. However, its clinical utility is hampered by its rapid hydrolysis in aqueous solutions to the less active 6-keto-PGF1α. This chemical instability has driven the synthesis of more stable analogs, including this compound, which is recognized for its enhanced chemical robustness[1].

Comparative Chemical Stability

While direct, head-to-head comparative studies providing quantitative stability data under identical conditions are limited in the public domain, the available literature allows for a qualitative and semi-quantitative assessment of the relative stability of these PGI2 analogs. The primary degradation pathway for these compounds is hydrolysis, which is often pH-dependent.

CompoundStructural Modification for StabilityReported Stability CharacteristicsHalf-life (in vivo/in vitro)
PGI2 (Epoprostenol) - (Native molecule)Highly unstable in aqueous solutions, especially at acidic pH. Rapidly hydrolyzes to 6-keto-PGF1α.[2]~3.5 minutes at 25°C, pH 7.48 (in vitro)[2]
This compound Replacement of the vinyl ether oxygen with a methylene group.Chemically stable analog of PGI2.[1]Data on specific half-life under various pH conditions is not readily available in the reviewed literature.
Iloprost This compound derivative.More stable than PGI2.[3]Plasma half-life of approximately 30 minutes.
Treprostinil Tricyclic benzindene derivative.Stable at room temperature and neutral pH.Plasma half-life of up to 4.5 hours.
Beraprost Oral prostacyclin analog.Chemically stable in solution.Plasma half-life of approximately 30 minutes.

PGI2 Signaling Pathway

This compound and other PGI2 analogs exert their pharmacological effects by binding to the prostacyclin receptor (IP receptor), a G-protein coupled receptor on the surface of platelets and vascular smooth muscle cells. This interaction initiates a signaling cascade that ultimately leads to vasodilation and inhibition of platelet aggregation.

PGI2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space PGI2_Analog PGI2 Analog (e.g., this compound) IP_Receptor IP Receptor (GPCR) PGI2_Analog->IP_Receptor Binds to G_Protein Gs Protein IP_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (Vasodilation, Inhibition of Platelet Aggregation) PKA->Cellular_Response Leads to Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Analysis cluster_data Data Analysis Prep_Solutions Prepare buffered solutions (various pH) and stock solutions of PGI2 analogs Spike_Incubate Spike buffers with analogs and incubate at constant temperature Prep_Solutions->Spike_Incubate Sample Withdraw aliquots at predetermined time points Spike_Incubate->Sample Analyze Analyze by stability-indicating HPLC-UV Sample->Analyze Plot Plot ln(concentration) vs. time Analyze->Plot Calculate Calculate degradation rate constant (k) and half-life (t½) Plot->Calculate

References

Carbacyclin as a Research Alternative to Epoprostenol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive evaluation of carbacyclin as a stable and effective research alternative to epoprostenol. By examining their comparative performance through experimental data, detailed protocols, and signaling pathway visualizations, this document serves as a critical resource for informed decision-making in cardiovascular and platelet research.

Epoprostenol, the synthetic form of prostacyclin (PGI₂), is a potent vasodilator and inhibitor of platelet aggregation, making it a vital tool in cardiovascular research and a cornerstone therapy for pulmonary arterial hypertension. However, its chemical instability and short half-life in physiological solutions present significant challenges for in vitro and in vivo experimental design. This compound, a chemically stable synthetic analog of prostacyclin, has emerged as a viable alternative, offering similar biological activities with enhanced stability. This guide provides a detailed comparison of these two compounds to aid researchers in selecting the appropriate tool for their studies.

Comparative Analysis of Performance

This compound and epoprostenol share a primary mechanism of action, exerting their effects through the activation of the prostacyclin I (IP) receptor, a G-protein coupled receptor. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. The rise in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates downstream targets, resulting in vasodilation and the inhibition of platelet aggregation.[1][2] While both compounds act on the same pathway, their potencies differ significantly.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound and epoprostenol based on available experimental data.

ParameterThis compound (9β-methyl this compound)Epoprostenol (Prostacyclin, PGI₂)Reference(s)
Chemical Stability HighLow (chemically labile)[3]
Half-life LongerShort (minutes)[2]

Table 1: Physical and Chemical Properties

AssayThis compound (9β-methyl this compound) Relative Potency to EpoprostenolEpoprostenol PotencyReference(s)
Platelet Aggregation Inhibition (ADP-induced) 0.01 times as activePotent inhibitor (IC₅₀ in the low nM range)[4]
Platelet Aggregation Inhibition (Collagen-induced) 0.01 times as activePotent inhibitor
Platelet Cyclic AMP (cAMP) Elevation 0.04 times as activePotent stimulator

Table 2: In Vitro Biological Activity Comparison

Signaling Pathway and Experimental Workflow

To visually represent the molecular interactions and a typical experimental workflow for comparing these two compounds, the following diagrams are provided.

cluster_membrane Cell Membrane IP_Receptor IP Receptor G_Protein Gs Protein IP_Receptor->G_Protein Activation This compound This compound This compound->IP_Receptor Epoprostenol Epoprostenol Epoprostenol->IP_Receptor Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Stimulation cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activation Vasodilation Vasodilation PKA->Vasodilation Leads to Platelet_Aggregation_Inhibition Platelet Aggregation Inhibition PKA->Platelet_Aggregation_Inhibition Leads to

Caption: Signaling pathway of this compound and Epoprostenol.

cluster_workflow Experimental Workflow start Start prep_platelets Prepare Platelet-Rich Plasma (PRP) from whole blood start->prep_platelets incubation Incubate PRP with varying concentrations of this compound or Epoprostenol prep_platelets->incubation add_agonist Add platelet agonist (e.g., ADP, Collagen) incubation->add_agonist adenylyl_cyclase_assay Perform Adenylyl Cyclase Assay to measure cAMP levels incubation->adenylyl_cyclase_assay measure_aggregation Measure platelet aggregation using aggregometer add_agonist->measure_aggregation data_analysis Analyze data to determine IC50 and relative potency measure_aggregation->data_analysis adenylyl_cyclase_assay->data_analysis end End data_analysis->end

Caption: Workflow for comparing this compound and Epoprostenol.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of this compound and epoprostenol.

Platelet Aggregation Inhibition Assay

This assay measures the ability of a compound to inhibit platelet aggregation induced by an agonist.

1. Materials and Reagents:

  • Human whole blood

  • 3.2% Sodium citrate (anticoagulant)

  • Platelet agonists (e.g., Adenosine diphosphate (ADP), Collagen)

  • This compound and Epoprostenol stock solutions

  • Platelet-rich plasma (PRP) and Platelet-poor plasma (PPP)

  • Aggregometer

2. Protocol:

  • Blood Collection: Collect human venous blood into tubes containing 3.2% sodium citrate.

  • PRP and PPP Preparation:

    • Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP.

    • Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes to obtain PPP.

  • Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.

  • Incubation: Pre-warm the PRP samples to 37°C. Incubate the PRP with various concentrations of this compound or epoprostenol for a specified time (e.g., 5 minutes). A vehicle control (e.g., saline) should be included.

  • Aggregation Measurement:

    • Place the PRP samples in the aggregometer cuvettes with a stir bar.

    • Add a platelet agonist (e.g., ADP to a final concentration of 5 µM) to induce aggregation.

    • Record the change in light transmission for a set period (e.g., 5-10 minutes). The PPP is used to set the 100% aggregation baseline.

  • Data Analysis: Calculate the percentage of platelet aggregation inhibition for each concentration of the test compound compared to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits platelet aggregation by 50%).

Adenylyl Cyclase Activity Assay

This assay measures the production of cAMP in response to the activation of adenylyl cyclase by the test compounds.

1. Materials and Reagents:

  • Platelet membranes (prepared from PRP)

  • Assay buffer (e.g., Tris-HCl buffer containing MgCl₂, ATP, and a phosphodiesterase inhibitor like IBMX)

  • This compound and Epoprostenol stock solutions

  • GTP (Guanosine triphosphate)

  • cAMP standard solutions

  • cAMP enzyme immunoassay (EIA) kit or radioimmunoassay (RIA) components

2. Protocol:

  • Platelet Membrane Preparation: Isolate platelets from PRP by centrifugation and lyse them to prepare a membrane fraction.

  • Reaction Setup: In a microcentrifuge tube, combine the platelet membranes, assay buffer, GTP, and varying concentrations of this compound or epoprostenol. A basal control (no agonist) and a positive control (e.g., forskolin) should be included.

  • Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 10-15 minutes).

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., cold EDTA or by boiling).

  • cAMP Measurement:

    • Centrifuge the tubes to pellet the membranes.

    • Measure the cAMP concentration in the supernatant using a competitive EIA or RIA according to the manufacturer's instructions.

  • Data Analysis: Generate a standard curve using the cAMP standards. Determine the amount of cAMP produced for each concentration of the test compound. Calculate the EC₅₀ value (the concentration of the compound that produces 50% of the maximal response).

Conclusion

This compound presents a compelling alternative to epoprostenol for research applications. Its chemical stability offers significant logistical advantages in experimental setup and execution, allowing for more prolonged and reproducible studies. While it is less potent than epoprostenol in its biological effects, its consistent performance and ease of use make it an invaluable tool for investigating the prostacyclin signaling pathway and its role in cardiovascular physiology and disease. Researchers should consider the trade-off between potency and stability when selecting between these two compounds for their specific experimental needs. The data and protocols provided in this guide are intended to facilitate this decision-making process and promote robust and reliable scientific inquiry.

References

A head-to-head comparison of Carbacyclin and Cicaprost in vitro

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed in vitro comparison of two chemically stable prostacyclin analogs, Carbacyclin and Cicaprost. Both are potent activators of the prostacyclin (IP) receptor and are valuable tools in cardiovascular and thrombosis research. This comparison focuses on their receptor binding affinity, potency in stimulating adenylyl cyclase, and efficacy in inhibiting platelet aggregation, supported by experimental data and detailed protocols.

Mechanism of Action: The IP Receptor Signaling Pathway

This compound and Cicaprost exert their primary effects through the activation of the prostacyclin (IP) receptor, a G-protein coupled receptor (GPCR).[1] Upon agonist binding, the receptor couples to the Gs alpha subunit, activating adenylyl cyclase to convert ATP into cyclic AMP (cAMP).[2] The subsequent rise in intracellular cAMP levels activates Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to a decrease in intracellular calcium and ultimately inhibiting platelet activation and promoting vasodilation.[3]

IP_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist This compound or Cicaprost IP_Receptor IP Receptor Agonist->IP_Receptor Binds G_Protein Gs Protein IP_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (activated) cAMP->PKA Activates Response Inhibition of Platelet Aggregation PKA->Response Leads to

Caption: IP Receptor Signaling Pathway

Quantitative Data Comparison

The following tables summarize the available in vitro data for this compound and Cicaprost. It is important to note that the data are compiled from different studies, which may have utilized varying experimental conditions, cell types, and species. Therefore, a direct comparison should be made with caution.

Table 1: Receptor Binding Affinity

CompoundReceptorSpeciesAssay TypeKi (nM)Reference(s)
This compoundIP Receptor---[4]
Cicaprost IP Receptor Human Radioligand Competition Binding ~10 [5]

Table 2: Adenylyl Cyclase Activation

CompoundCell TypeSpeciesEC50 (nM)Reference(s)
This compound----
Cicaprost Human Pulmonary Artery Smooth Muscle Cells Human 7.1 ****
Cicaprost Rat Dorsal Root Ganglion Cells Rat 42 ****

Specific EC50 values for this compound in adenylyl cyclase activation assays were not found in the reviewed literature, though its ability to activate the enzyme is a core part of its mechanism.

Table 3: Inhibition of Platelet Aggregation

CompoundInducing AgentSpeciesIC50 (nM)Relative Potency vs. ProstacyclinReference(s)
This compoundADP, CollagenHuman~33.3 (estimated)0.03x
This compoundTumor CellsRat-0.1x (10-fold less effective)
Cicaprost -----

Direct IC50 values for Cicaprost in platelet aggregation inhibition assays were not available in the selected literature for this comparison.

Experimental Protocols

Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of a test compound for a specific receptor.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis Membranes Prepare cell membranes expressing IP receptors Incubate Incubate membranes with: - Radioligand ([3H]-Iloprost) - Varying concentrations of  this compound or Cicaprost Membranes->Incubate Filter Separate bound and free radioligand via filtration Incubate->Filter Count Quantify bound radioactivity using scintillation counting Filter->Count IC50 Determine IC50 value Count->IC50 Ki Calculate Ki using Cheng-Prusoff equation IC50->Ki

Caption: Radioligand Binding Assay Workflow

Methodology:

  • Membrane Preparation: Cell membranes from a cell line recombinantly expressing the human IP receptor (e.g., HEK293 or CHO cells) are prepared by homogenization and centrifugation.

  • Incubation: The cell membranes are incubated in a buffer solution (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4) with a fixed concentration of a radiolabeled IP receptor agonist (e.g., [³H]-iloprost) and varying concentrations of the unlabeled test compound (this compound or Cicaprost).

  • Separation: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand. The filters are then washed with ice-cold buffer to remove non-specifically bound radioactivity.

  • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Adenylyl Cyclase Activation Assay

This assay measures the ability of a compound to stimulate the production of cAMP.

Adenylyl_Cyclase_Workflow cluster_prep Preparation cluster_stimulation Stimulation cluster_lysis Lysis & Detection cluster_analysis Data Analysis Cells Culture cells expressing IP receptors (e.g., HPASMCs) Stimulate Stimulate cells with varying concentrations of This compound or Cicaprost Cells->Stimulate Lyse Lyse cells to release intracellular contents Stimulate->Lyse Measure Measure cAMP levels using ELISA or RIA Lyse->Measure EC50 Determine EC50 value Measure->EC50

Caption: Adenylyl Cyclase Activation Assay Workflow

Methodology:

  • Cell Culture: Cells endogenously or recombinantly expressing the IP receptor (e.g., human pulmonary artery smooth muscle cells) are cultured to a suitable confluency.

  • Stimulation: The cells are incubated with varying concentrations of the test compound (this compound or Cicaprost) for a defined period.

  • Cell Lysis: The reaction is stopped, and the cells are lysed to release intracellular cAMP.

  • cAMP Measurement: The concentration of cAMP in the cell lysates is quantified using a competitive enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).

  • Data Analysis: The concentration of the test compound that produces 50% of the maximal response (EC50) is determined by plotting the cAMP concentration against the log of the agonist concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro Platelet Aggregation Inhibition Assay

This assay assesses the ability of a compound to inhibit platelet aggregation induced by an agonist.

Platelet_Aggregation_Workflow cluster_prep Preparation cluster_incubation Incubation & Aggregation cluster_measurement Measurement cluster_analysis Data Analysis PRP Prepare Platelet-Rich Plasma (PRP) from whole blood Incubate Incubate PRP with varying concentrations of This compound or Cicaprost PRP->Incubate Add_Agonist Add platelet agonist (e.g., ADP, Collagen) Incubate->Add_Agonist Measure_Aggregation Measure platelet aggregation using light transmission aggregometry Add_Agonist->Measure_Aggregation IC50 Determine IC50 value Measure_Aggregation->IC50

Caption: Platelet Aggregation Inhibition Assay Workflow

Methodology:

  • Preparation of Platelet-Rich Plasma (PRP): Whole blood is collected from healthy donors into tubes containing an anticoagulant (e.g., sodium citrate). The blood is then centrifuged at a low speed to obtain PRP.

  • Incubation: The PRP is pre-incubated with various concentrations of the test compound (this compound or Cicaprost) or a vehicle control.

  • Induction of Aggregation: A platelet agonist, such as adenosine diphosphate (ADP) or collagen, is added to the PRP to induce aggregation.

  • Measurement of Aggregation: Platelet aggregation is monitored by measuring the change in light transmission through the PRP sample over time using a light transmission aggregometer. As platelets aggregate, the turbidity of the sample decreases, and light transmission increases.

  • Data Analysis: The percentage of aggregation is calculated, and the concentration of the test compound that inhibits aggregation by 50% (IC50) is determined.

Summary and Conclusion

Both this compound and Cicaprost are potent IP receptor agonists that effectively inhibit platelet aggregation through the canonical adenylyl cyclase/cAMP signaling pathway. Based on the available data, Cicaprost demonstrates high affinity for the human IP receptor with a Ki in the low nanomolar range and is a potent activator of adenylyl cyclase. This compound is also a potent inhibitor of platelet aggregation, although direct binding and adenylyl cyclase activation data are less consistently reported.

The choice between this compound and Cicaprost for in vitro studies may depend on the specific research question. Cicaprost's well-characterized high selectivity for the IP receptor makes it an excellent tool for studies focused on this specific receptor subtype. This compound's established, albeit comparatively lower, potency in functional assays like platelet aggregation inhibition provides a valuable alternative.

For a definitive comparison of their in vitro pharmacological profiles, a head-to-head study employing standardized assays for receptor binding, adenylyl cyclase activation, and platelet aggregation inhibition across the same species and cell types would be highly beneficial. The detailed protocols provided in this guide offer a framework for conducting such comparative experiments.

References

Validating Carbacyclin Efficacy: A Comparative Guide to Using Forskolin as a Positive Control

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of drug discovery and cellular signaling research, rigorous validation of a compound's mechanism of action is paramount. For agents targeting the cyclic adenosine monophosphate (cAMP) signaling pathway, such as the prostacyclin analog Carbacyclin, Forskolin serves as an indispensable positive control. This guide provides a comprehensive comparison of Forskolin and this compound, detailing their distinct mechanisms of action, presenting comparative efficacy data, and outlining a detailed experimental protocol for validating this compound's effects on cAMP production.

Mechanism of Action: A Tale of Two Activators

While both Forskolin and this compound ultimately lead to an increase in intracellular cAMP, their modes of action are fundamentally different. Understanding this distinction is crucial for interpreting experimental results.

Forskolin: A diterpene isolated from the plant Coleus forskohlii, Forskolin acts as a direct activator of adenylyl cyclase, the enzyme responsible for converting ATP to cAMP.[1] This receptor-independent mechanism allows Forskolin to bypass upstream signaling components, making it a robust tool for inducing cAMP production across a wide variety of cell types.[1]

This compound: As a stable synthetic analog of prostacyclin (PGI2), this compound exerts its effects through a receptor-mediated pathway.[2] It specifically binds to and activates the prostacyclin receptor (IP receptor), a G-protein coupled receptor (GPCR).[2] This activation stimulates the associated Gs alpha subunit, which in turn activates adenylyl cyclase, leading to cAMP synthesis.[2]

This fundamental difference in their mechanisms is precisely why Forskolin is an excellent positive control for validating the efficacy of this compound. If this compound fails to elicit a response, but Forskolin still robustly increases cAMP levels, it suggests that the adenylyl cyclase and downstream signaling components are functional, and the issue may lie with the IP receptor or its coupling to the G-protein.

Comparative Efficacy in cAMP Production

The potency of both Forskolin and this compound in stimulating cAMP production has been characterized in various cellular systems, most notably in human platelets, where the anti-aggregatory effects of elevated cAMP are well-documented.

CompoundMechanism of ActionTypical EC50 for cAMP AccumulationTarget
Forskolin Direct Activator of Adenylyl Cyclase~2.1 µM - 4.5 µMAdenylyl Cyclase
This compound Prostacyclin (IP) Receptor Agonist~10 - 100 nMProstacyclin (IP) Receptor

Note: EC50 values can vary depending on the cell type, assay conditions, and specific experimental setup.

Experimental Protocol: Measurement of cAMP Accumulation in Human Platelets

This protocol describes a competitive immunoassay for measuring intracellular cAMP levels in response to treatment with this compound, using Forskolin as a positive control. This method is adaptable to various commercially available cAMP assay kits (e.g., ELISA, HTRF, AlphaScreen).

1. Materials:

  • This compound sodium salt

  • Forskolin

  • Human whole blood from healthy donors

  • Anticoagulant (e.g., 3.2% sodium citrate)

  • Tyrode's buffer

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

  • Commercially available cAMP assay kit

  • 96-well microplate

  • Plate reader compatible with the chosen assay kit

2. Platelet-Rich Plasma (PRP) Preparation:

  • Collect fresh human whole blood into tubes containing an anticoagulant.

  • Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain platelet-rich plasma (PRP).

  • Carefully collect the upper PRP layer.

  • To obtain platelet-poor plasma (PPP) for use as a blank, centrifuge the remaining blood at a higher speed (e.g., 2000 x g) for 10 minutes.

3. Assay Procedure:

  • Adjust the platelet count in the PRP to the desired concentration using Tyrode's buffer.

  • Pre-incubate the platelet suspension with a PDE inhibitor (e.g., 0.5 mM IBMX) for 10-15 minutes at 37°C to prevent cAMP degradation.

  • Aliquot 50 µL of the platelet suspension into the wells of a 96-well plate.

  • Prepare serial dilutions of this compound and Forskolin in Tyrode's buffer.

  • Add 50 µL of the this compound dilutions, Forskolin (positive control), or Tyrode's buffer (vehicle control) to the respective wells.

  • Incubate the plate at 37°C for 10-15 minutes.

  • Lyse the cells according to the cAMP assay kit manufacturer's instructions to release intracellular cAMP.

4. cAMP Measurement:

  • Perform the competitive immunoassay as per the kit protocol. This typically involves the addition of a labeled cAMP tracer and a specific anti-cAMP antibody.

  • Incubate the plate for the recommended time to allow for the competitive binding to reach equilibrium.

  • Read the plate on a compatible plate reader.

5. Data Analysis:

  • Generate a standard curve using the cAMP standards provided in the kit.

  • Calculate the cAMP concentration in each sample by interpolating from the standard curve.

  • Plot the cAMP concentration against the log of the compound concentration to generate dose-response curves for both this compound and Forskolin.

  • Determine the EC50 value for each compound from its dose-response curve.

Visualizing the Signaling Pathways

The following diagrams illustrate the distinct signaling pathways of this compound and Forskolin, as well as the experimental workflow for their comparison.

G cluster_this compound This compound Pathway cluster_forskolin Forskolin Pathway This compound This compound IP_Receptor IP Receptor (GPCR) This compound->IP_Receptor binds G_Protein Gs Protein IP_Receptor->G_Protein activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase activates Forskolin Forskolin Forskolin->Adenylyl_Cyclase directly activates cAMP cAMP Adenylyl_Cyclase->cAMP converts ATP ATP PKA Protein Kinase A cAMP->PKA activates Cellular_Response Cellular Response (e.g., Inhibition of Platelet Aggregation) PKA->Cellular_Response phosphorylates targets

Caption: Signaling pathways of this compound and Forskolin.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Blood_Collection 1. Collect Human Whole Blood PRP_Isolation 2. Isolate Platelet- Rich Plasma (PRP) Blood_Collection->PRP_Isolation Platelet_Treatment 3. Treat PRP with This compound or Forskolin PRP_Isolation->Platelet_Treatment Cell_Lysis 4. Lyse Platelets Platelet_Treatment->Cell_Lysis cAMP_Measurement 5. Measure cAMP (e.g., ELISA) Cell_Lysis->cAMP_Measurement Dose_Response 6. Generate Dose- Response Curves cAMP_Measurement->Dose_Response EC50_Determination 7. Determine EC50 Dose_Response->EC50_Determination

Caption: Experimental workflow for cAMP accumulation assay.

By employing Forskolin as a positive control in a well-defined experimental setup, researchers can confidently validate the on-target efficacy of this compound and other IP receptor agonists, ensuring the integrity and reliability of their findings in the pursuit of novel therapeutics.

References

Carbacyclin's Specificity for EP1 and EP3 Receptors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Carbacyclin, a stable synthetic analog of prostacyclin (PGI2), is widely recognized for its potent vasodilatory and anti-platelet aggregation effects, primarily mediated through the activation of the prostacyclin (IP) receptor. However, the therapeutic application of this compound can be complicated by its "off-target" interactions with other prostanoid receptors, notably the EP1 and EP3 receptor subtypes. This guide provides a detailed comparative analysis of this compound's binding specificity for EP1 and EP3 receptors, supported by experimental data, to aid researchers in understanding its pharmacological profile.

Binding Affinity of this compound and Comparative Ligands at EP1 and EP3 Receptors

The following table summarizes the binding affinities (Ki) of this compound and other key prostanoid receptor agonists for human EP1 and EP3 receptors. Lower Ki values indicate higher binding affinity.

CompoundReceptor SubtypeBinding Affinity (Ki, nM)Reference
This compound EP3 (mouse)Comparable to IP receptor binding[1]
IloprostEP1 (human)1.1[2][3]
IloprostEP3 (human)Low Affinity[2][3]
TreprostinilEP1 (human)Low Affinity
TreprostinilEP3 (human)Very Low Affinity
SulprostoneEP1 (human)14-36
SulprostoneEP3 (human)0.6-3.7

Functional Consequences of Receptor Activation

The lack of absolute specificity of this compound for the IP receptor, and its agonist activity at EP1 and EP3 receptors, leads to a complex pharmacological profile. Activation of EP1 and EP3 receptors can elicit distinct and sometimes opposing physiological responses compared to the canonical IP receptor-mediated effects.

EP1 Receptor-Mediated Effects

Activation of the EP1 receptor is primarily coupled to Gq proteins, leading to the activation of phospholipase C (PLC) and a subsequent increase in intracellular calcium levels. This signaling cascade is often associated with smooth muscle contraction. Therefore, this compound's interaction with EP1 receptors may counteract its desired vasodilatory effects in certain vascular beds.

EP3 Receptor-Mediated Effects

The EP3 receptor exhibits greater complexity, with multiple splice variants that can couple to different G proteins, including Gi, Gs, and G13. The most common signaling pathway involves coupling to Gi, which leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. This can antagonize the cAMP-elevating effects of IP receptor activation. Furthermore, EP3 receptor activation has been linked to calcium mobilization and Rho-mediated signaling. In platelets, EP3 receptor activation can promote aggregation, directly opposing the anti-aggregatory effects of IP receptor stimulation.

Signaling Pathway Diagrams

The following diagrams illustrate the primary signaling pathways associated with EP1 and EP3 receptor activation.

EP1_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound EP1 EP1 Receptor This compound->EP1 Gq Gq EP1->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C DAG->PKC Contraction Smooth Muscle Contraction Ca_release->Contraction PKC->Contraction

Caption: EP1 Receptor Signaling Pathway.

EP3_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound EP3 EP3 Receptor This compound->EP3 Gi Gi EP3->Gi AC Adenylyl Cyclase Gi->AC inhibits Platelet_Aggregation Platelet Aggregation Gi->Platelet_Aggregation promotes ATP ATP AC->ATP cAMP cAMP ATP->cAMP converts PKA Protein Kinase A cAMP->PKA activates

Caption: EP3 Receptor Signaling Pathway (Gi-coupled).

Experimental Protocols

The binding affinities presented in this guide are typically determined using radioligand binding assays. These assays are considered the gold standard for quantifying the interaction between a ligand and its receptor.

Radioligand Binding Assay Protocol

A generalized protocol for a competitive radioligand binding assay is as follows:

  • Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., EP1 or EP3) are prepared from cultured cells or tissues. The protein concentration of the membrane preparation is determined.

  • Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the cell membrane preparation, a fixed concentration of a radiolabeled ligand known to bind to the receptor (e.g., [3H]-PGE2), and varying concentrations of the unlabeled test compound (e.g., this compound).

  • Incubation: The plates are incubated to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand by rapid filtration through a glass fiber filter.

  • Quantification: The amount of radioactivity trapped on the filter, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow A Prepare cell membranes with EP1 or EP3 receptors B Incubate membranes with radioligand and this compound A->B C Separate bound and free radioligand via filtration B->C D Quantify bound radioligand (scintillation counting) C->D E Calculate IC50 and Ki values D->E

Caption: Experimental Workflow for Radioligand Binding Assay.

Conclusion

The available evidence clearly indicates that this compound is not a highly selective IP receptor agonist and exhibits significant interactions with both EP1 and EP3 receptors. This lack of specificity can lead to complex and sometimes counterintuitive pharmacological effects. For researchers and drug development professionals, a thorough understanding of this compound's binding profile across the prostanoid receptor family is crucial for interpreting experimental results and for the design of more selective and effective therapeutic agents. Future studies should aim to quantify the binding affinity of this compound at the human EP1 receptor to provide a more complete picture of its pharmacological profile.

References

Unveiling the Prostanoid Receptor Cross-Reactivity of Carbacyclin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, a nuanced understanding of ligand-receptor interactions is paramount. This guide provides an objective comparison of Carbacyclin's binding affinity and functional potency across the full panel of human prostanoid receptors, juxtaposed with the activity of the endogenous ligand, Prostaglandin I2 (PGI2), and another synthetic analog, Iloprost. The data presented herein, summarized from key in vitro studies, offers a comprehensive overview of this compound's selectivity profile.

This compound, a stable synthetic analog of prostacyclin (PGI2), is a potent agonist of the prostacyclin (IP) receptor. Its primary therapeutic effects, including vasodilation and inhibition of platelet aggregation, are mediated through the activation of this receptor. However, the potential for cross-reactivity with other prostanoid receptor subtypes—EP, DP, FP, and TP—can lead to off-target effects. This guide delves into the specifics of these interactions, providing quantitative data to inform research and development decisions.

Comparative Analysis of Prostanoid Receptor Binding and Potency

To elucidate the selectivity profile of this compound, we have compiled binding affinity (Ki) and functional potency (EC50) data from radioligand binding and functional assays, respectively. The following tables summarize these findings, offering a clear comparison with PGI2 and Iloprost.

Table 1: Binding Affinity (Ki, nM) of Prostanoids at Human Prostanoid Receptors

LigandIPEP1EP2EP3EP4DPFPTP
This compound 32[1]>10000[1]>10000[1]980[1]>10000[1]>10000>10000>10000
PGI2 (Prostacyclin) 1223013005001700>10000>10000>10000
Iloprost 3.91.1170024110120083>10000

Data sourced from Abramovitz et al. (2000), obtained using radioligand displacement assays with recombinant human prostanoid receptors expressed in HEK 293 (EBNA) cells.

Table 2: Functional Potency (EC50, nM) of this compound at Human Prostanoid Receptors

ReceptorSignaling PathwayThis compound EC50 (nM)
IP Gs -> ↑cAMP25
EP1 Gq -> ↑Ca2+>10000
EP2 Gs -> ↑cAMP>10000
EP3 Gi -> ↓cAMP~500-1000
EP4 Gs -> ↑cAMP>10000
DP Gs -> ↑cAMP>10000
FP Gq -> ↑Ca2+>10000
TP Gq -> ↑Ca2+>10000

EC50 values are compiled from multiple sources and represent approximate figures for human recombinant receptors. The primary signaling pathway for each receptor is indicated.

The data clearly demonstrates that this compound is a potent and selective agonist for the IP receptor. While it exhibits some affinity for the EP3 receptor, this is significantly lower than its affinity for the IP receptor. In contrast, Iloprost shows high affinity for both IP and EP1 receptors, with notable affinity for EP3, EP4, and FP receptors as well, indicating a broader cross-reactivity profile.

Prostanoid Receptor Signaling Pathways

The diverse physiological effects of prostanoids are a consequence of their interaction with specific G protein-coupled receptors (GPCRs), each linked to distinct intracellular signaling cascades. Understanding these pathways is crucial for interpreting the functional consequences of receptor activation.

Prostanoid_Signaling cluster_Gs Gs-Coupled Receptors cluster_Gq Gq-Coupled Receptors cluster_Gi Gi-Coupled Receptor IP IP Receptor AC Adenylyl Cyclase IP->AC Gs EP2 EP2 Receptor EP2->AC Gs EP4 EP4 Receptor EP4->AC Gs DP DP1 Receptor DP->AC Gs EP1 EP1 Receptor PLC Phospholipase C EP1->PLC Gq FP FP Receptor FP->PLC Gq TP TP Receptor TP->PLC Gq EP3 EP3 Receptor EP3->AC Gi cAMP ↑ cAMP AC->cAMP cAMP_inhibit ↓ cAMP IP3_DAG ↑ IP3 & DAG (↑ Ca2+) PLC->IP3_DAG

Prostanoid Receptor Signaling Pathways

Experimental Protocols

The data presented in this guide is derived from two primary experimental methodologies: radioligand binding assays and functional assays.

Radioligand Binding Assays

These assays are employed to determine the binding affinity (Ki) of a ligand for a specific receptor.

Radioligand_Binding_Workflow start Start receptor_prep Prepare membranes from cells expressing the target receptor start->receptor_prep incubation Incubate membranes with a fixed concentration of radiolabeled ligand and varying concentrations of unlabeled this compound receptor_prep->incubation separation Separate bound from free radioligand (e.g., filtration) incubation->separation quantification Quantify radioactivity of bound ligand separation->quantification analysis Analyze data to determine IC50 (concentration of this compound that inhibits 50% of radioligand binding) quantification->analysis ki_calc Calculate Ki from IC50 using the Cheng-Prusoff equation analysis->ki_calc end End ki_calc->end

Radioligand Binding Assay Workflow

Protocol Outline:

  • Receptor Preparation: Membranes are prepared from cell lines (e.g., HEK 293) engineered to express a high density of a single human prostanoid receptor subtype.

  • Competitive Binding: These membranes are incubated with a known concentration of a high-affinity radiolabeled ligand (e.g., [3H]PGE2 for EP receptors, [3H]Iloprost for the IP receptor) and a range of concentrations of the unlabeled test compound (this compound).

  • Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

  • Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters is measured using liquid scintillation counting.

  • Data Analysis: The data is used to generate a competition curve, from which the IC50 value (the concentration of the test compound that displaces 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Functional Assays

Functional assays measure the biological response elicited by a ligand upon binding to its receptor, providing a measure of its potency (EC50). The type of assay depends on the signaling pathway of the receptor.

cAMP Accumulation Assays (for Gs and Gi-coupled receptors):

cAMP_Assay_Workflow start Start cell_culture Culture cells expressing the target receptor (e.g., IP, EP2, EP4, DP, EP3) start->cell_culture stimulation Stimulate cells with varying concentrations of this compound cell_culture->stimulation lysis Lyse the cells to release intracellular contents stimulation->lysis cAMP_measurement Measure cAMP levels using a competitive immunoassay (e.g., HTRF, ELISA) lysis->cAMP_measurement analysis Generate a dose-response curve and determine the EC50 value cAMP_measurement->analysis end End analysis->end

cAMP Functional Assay Workflow

Protocol Outline:

  • Cell Culture: Cells expressing the prostanoid receptor of interest are cultured in multi-well plates.

  • Stimulation: The cells are treated with a range of concentrations of this compound. For Gi-coupled receptors like EP3, cells are typically co-stimulated with an adenylyl cyclase activator (e.g., forskolin) to measure the inhibition of cAMP production.

  • Lysis: After incubation, the cells are lysed to release the intracellular cAMP.

  • Detection: The amount of cAMP in the cell lysate is quantified using various methods, such as competitive immunoassays (e.g., HTRF, ELISA) or reporter gene assays.

  • Data Analysis: A dose-response curve is plotted, and the EC50 value, the concentration of this compound that produces 50% of the maximal response, is determined.

Intracellular Calcium Mobilization Assays (for Gq-coupled receptors):

Protocol Outline:

  • Cell Loading: Cells expressing the Gq-coupled receptor (EP1, FP, TP) are loaded with a calcium-sensitive fluorescent dye.

  • Stimulation: The cells are then stimulated with various concentrations of this compound.

  • Detection: The change in fluorescence, which is proportional to the change in intracellular calcium concentration, is measured in real-time using a fluorescence plate reader.

  • Data Analysis: A dose-response curve is constructed to determine the EC50 value for calcium mobilization.

Conclusion

The experimental data presented in this guide provides a clear and objective comparison of this compound's cross-reactivity profile. While this compound is a highly potent and selective IP receptor agonist, it exhibits a measurable, albeit significantly lower, affinity and functional activity at the EP3 receptor. This profile is notably more selective than that of Iloprost, which demonstrates significant activity at multiple prostanoid receptors. For researchers and drug developers, this information is critical for designing experiments, interpreting results, and ultimately, for the development of more targeted and effective therapies.

References

A Comparative Analysis of Carbacyclin and Endogenous Prostacyclin (PGI2) Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the efficacy of Carbacyclin, a synthetic analogue, and endogenous prostacyclin (PGI2). The following sections present quantitative data, experimental methodologies, and visualizations of the relevant signaling pathways to facilitate a comprehensive understanding of their respective biological activities.

Introduction

Prostacyclin (PGI2) is a naturally occurring eicosanoid with potent vasodilatory and anti-platelet aggregation effects, playing a crucial role in cardiovascular homeostasis. However, its therapeutic application is limited by its chemical instability and short biological half-life.[1] this compound, a chemically stable analogue of prostacyclin, has been developed to overcome these limitations while retaining a similar biological profile.[1][2] This guide evaluates the comparative efficacy of these two compounds.

Quantitative Efficacy Comparison

The following tables summarize the key quantitative parameters comparing the efficacy of this compound and endogenous PGI2.

Table 1: Relative Potency in Inhibition of Platelet Aggregation

CompoundRelative Potency (in vitro) vs. PGI2Relative Potency (ex vivo) vs. PGI2Notes
This compound0.03[2]0.1[2]Inhibition of ADP or collagen-induced platelet aggregation in human, dog, or rabbit plasma.

Table 2: Effects on Cardiovascular Parameters

CompoundEffect on Systemic Arterial Blood PressureInactivation by Pulmonary Circulation
This compoundReduces systemic arterial blood pressureNot inactivated
PGI2Reduces systemic arterial blood pressureSubstantial

Table 3: Chemical and Pharmacokinetic Properties

PropertyThis compoundEndogenous PGI2
Chemical StabilityChemically stableChemically unstable
Biological Half-lifeMetabolically unstable, but effect persists during infusionApproximately 2-5 minutes under physiological conditions

Signaling Pathways

Both this compound and PGI2 exert their effects primarily through the activation of the prostacyclin receptor (IP receptor), a G-protein coupled receptor. This initiates a signaling cascade that leads to the inhibition of platelet activation and smooth muscle relaxation.

cluster_ligand Ligands cluster_receptor Cell Membrane cluster_intracellular Intracellular Signaling PGI2 Prostacyclin (PGI2) IP_Receptor IP Receptor (Gαs-coupled) PGI2->IP_Receptor This compound This compound This compound->IP_Receptor AC Adenylyl Cyclase IP_Receptor->AC activates cAMP cAMP AC->cAMP catalyzes ATP to PKA Protein Kinase A (PKA) cAMP->PKA activates MLCK_inhibition Inhibition of Myosin Light Chain Kinase PKA->MLCK_inhibition Platelet_inhibition Inhibition of Platelet Activation PKA->Platelet_inhibition Vasodilation Vasodilation MLCK_inhibition->Vasodilation leads to

Signaling pathway of PGI2 and this compound.

Experimental Protocols

Platelet Aggregation Assay (Light Transmission Aggregometry)

This in vitro method is a gold standard for assessing platelet function and the efficacy of anti-platelet agents.

Objective: To quantify the inhibition of platelet aggregation by this compound and PGI2 in response to an agonist.

Methodology:

  • Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

    • Whole blood is collected from healthy human donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

    • PRP is obtained by centrifuging the whole blood at a low speed (e.g., 200 x g for 10 minutes).

    • The remaining blood is centrifuged at a higher speed (e.g., 2000 x g for 15 minutes) to obtain PPP, which is used as a reference for 100% light transmission.

  • Aggregation Measurement:

    • PRP is placed in a cuvette in a light transmission aggregometer and warmed to 37°C.

    • A baseline light transmission is established.

    • A platelet agonist, such as Adenosine Diphosphate (ADP) or collagen, is added to induce aggregation.

    • As platelets aggregate, the turbidity of the PRP decreases, allowing more light to pass through to a photocell. The change in light transmission is recorded over time.

  • Inhibition Assay:

    • PRP is pre-incubated with varying concentrations of either this compound or PGI2 for a defined period before the addition of the agonist.

    • The inhibitory effect is quantified by comparing the aggregation response in the presence of the inhibitor to the control (agonist alone).

    • The IC50 value (the concentration of inhibitor that causes 50% inhibition of the maximal aggregation response) is calculated.

cluster_prep Sample Preparation cluster_assay Aggregation Assay cluster_analysis Data Analysis Blood Whole Blood Collection (with anticoagulant) Centrifuge1 Low-Speed Centrifugation Blood->Centrifuge1 PRP Platelet-Rich Plasma (PRP) Centrifuge1->PRP Centrifuge2 High-Speed Centrifugation Centrifuge1->Centrifuge2 Aggregometer Place PRP in Aggregometer (37°C) PRP->Aggregometer PPP Platelet-Poor Plasma (PPP) Centrifuge2->PPP Inhibitor Add this compound or PGI2 Aggregometer->Inhibitor Agonist Add Agonist (e.g., ADP, Collagen) Inhibitor->Agonist Measurement Measure Light Transmission Agonist->Measurement IC50 Calculate IC50 Measurement->IC50

Workflow for Platelet Aggregation Assay.
Vasodilation Assay (Aortic Ring Assay)

This ex vivo method assesses the vasodilatory properties of compounds on isolated arterial segments.

Objective: To measure and compare the vasorelaxant effects of this compound and PGI2 on pre-constricted aortic rings.

Methodology:

  • Aortic Ring Preparation:

    • The thoracic aorta is excised from a laboratory animal (e.g., rat or rabbit).

    • The aorta is cleaned of adhering connective and adipose tissue and cut into rings of approximately 2-4 mm in length.

    • The rings are suspended in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) at 37°C and bubbled with 95% O2 and 5% CO2.

  • Induction of Contraction:

    • The aortic rings are allowed to equilibrate under a resting tension.

    • A vasoconstrictor agent, such as phenylephrine or norepinephrine, is added to the organ bath to induce a stable contraction.

  • Measurement of Relaxation:

    • Once a stable contraction is achieved, cumulative concentrations of this compound or PGI2 are added to the organ bath.

    • The relaxation of the aortic ring is measured as a decrease in tension and is expressed as a percentage of the pre-contraction induced by the vasoconstrictor.

    • The EC50 value (the concentration of the compound that produces 50% of the maximal relaxation response) is determined.

cluster_prep Tissue Preparation cluster_assay Vasodilation Assay cluster_analysis Data Analysis Aorta_Excise Excise Thoracic Aorta Aorta_Clean Clean and Cut into Rings Aorta_Excise->Aorta_Clean Organ_Bath Suspend Rings in Organ Bath Aorta_Clean->Organ_Bath Equilibrate Equilibrate under Tension Organ_Bath->Equilibrate Contract Induce Contraction (e.g., Phenylephrine) Equilibrate->Contract Relax Add this compound or PGI2 (cumulative concentrations) Contract->Relax Measure Measure Tension (Relaxation) Relax->Measure EC50 Calculate EC50 Measure->EC50

Workflow for Aortic Ring Vasodilation Assay.

Conclusion

This compound presents a chemically stable alternative to endogenous PGI2, exhibiting a similar, albeit less potent, biological profile. Its primary advantage lies in its enhanced stability, which is a critical factor for therapeutic development. While PGI2 is more potent in its immediate anti-platelet and vasodilatory effects, this compound's stability allows for more sustained action during continuous administration. The choice between utilizing PGI2 or its analogues like this compound in research and drug development will depend on the specific requirements of the application, balancing the need for high potency with the practical advantages of chemical stability.

References

Comparing the pharmacological profiles of Carbacyclin and its derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacological profiles of Carbacyclin and its key derivatives, including Iloprost, Beraprost, and Treprostinil. These synthetic prostacyclin analogs are pivotal in research and clinical applications for their potent vasodilatory and anti-platelet aggregation effects. This document outlines their receptor binding affinities, potency in functional assays, and the detailed experimental methodologies used to determine these characteristics.

Executive Summary

This compound and its derivatives are potent agonists of the prostacyclin (IP) receptor, a G-protein coupled receptor that plays a crucial role in cardiovascular homeostasis. Activation of the IP receptor initiates a signaling cascade that leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), resulting in vasodilation and inhibition of platelet aggregation. While all compounds share this primary mechanism, they exhibit distinct pharmacological profiles in terms of receptor selectivity, binding affinity, and potency. Iloprost, for instance, demonstrates a broader receptor binding profile, interacting with various prostaglandin E2 (EP) receptors in addition to the IP receptor, whereas this compound is considered more selective for the IP receptor.[1] These differences can translate to varied therapeutic efficacy and side-effect profiles.

Comparative Pharmacological Data

The following tables summarize the key pharmacological parameters of this compound and its derivatives based on available data.

Table 1: Receptor Binding Affinity (Ki) for the Human IP Receptor

CompoundKi (nM)Assay TypeCell LineReference(s)
This compound ~8.7 (pKi)Competitive BindingCHO-K1 cells overexpressing human IP receptor[2]
Iloprost 3.9Radioligand Competition BindingHuman[3]
Beraprost 133 (human platelets), 66 (rat platelets)Radioligand Binding (Kd)Human and Rat Platelets[4]
Treprostinil 32Radioligand Competition BindingHuman[3]

Note: A lower Ki/Kd value indicates a higher binding affinity.

Table 2: Potency in Functional Assays (IC50/EC50)

CompoundAssayParameterValue (nM)Species/SystemReference(s)
This compound ADP-induced Platelet AggregationIC50~33.3 (estimated)Human
Vasodilation (microvascular blood flow)EC50~670 (250 ng/ml)Rabbit
Iloprost Adenylyl Cyclase ActivationEC506CHO cells with mIP receptor
Beraprost U46619-induced Platelet AggregationIC500.2-0.5Not Specified
ADP-induced Platelet AggregationIC502-5Not Specified
Treprostinil Adenylyl Cyclase ActivationEC501.9Cells expressing human IP receptor

Signaling Pathways and Experimental Workflows

The pharmacological effects of this compound and its derivatives are primarily mediated through the activation of the IP receptor and the subsequent Gs-protein signaling cascade.

IP Receptor Signaling Pathway

Upon binding of an agonist like this compound, the IP receptor undergoes a conformational change, activating the associated Gs alpha subunit. This, in turn, stimulates adenylyl cyclase to convert ATP into cAMP. The resulting increase in intracellular cAMP activates Protein Kinase A (PKA), which then phosphorylates downstream targets, leading to vasodilation in smooth muscle cells and inhibition of platelet activation and aggregation.

IP_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound/ Derivative IP_Receptor IP Receptor This compound->IP_Receptor Binds to Gs_protein Gs Protein IP_Receptor->Gs_protein Activates AC Adenylyl Cyclase Gs_protein->AC Activates cAMP cAMP AC->cAMP Catalyzes ATP ATP ATP->AC PKA_inactive Inactive PKA cAMP->PKA_inactive Activates PKA_active Active PKA PKA_inactive->PKA_active Downstream Downstream Targets PKA_active->Downstream Phosphorylates Response Vasodilation & Inhibition of Platelet Aggregation Downstream->Response Leads to

Figure 1: IP Receptor Signaling Pathway.

Experimental Workflow: Radioligand Competition Binding Assay

This workflow illustrates the key steps in determining the binding affinity (Ki) of a test compound for the IP receptor.

Radioligand_Binding_Workflow start Start prep_membranes Prepare Cell Membranes (with IP Receptors) start->prep_membranes incubation Incubate Membranes with: - Radioligand ([3H]-Iloprost) - Varying concentrations of  Test Compound (e.g., this compound) prep_membranes->incubation filtration Separate Bound and Free Radioligand via Filtration incubation->filtration scintillation Quantify Bound Radioactivity (Scintillation Counting) filtration->scintillation analysis Data Analysis: - Generate Competition Curve - Determine IC50 - Calculate Ki scintillation->analysis end End analysis->end

Figure 2: Radioligand Binding Assay Workflow.

Detailed Experimental Protocols

Radioligand Competition Binding Assay for IP Receptor Affinity

This protocol details the methodology for determining the binding affinity (Ki) of this compound and its derivatives for the human IP receptor using a competitive radioligand binding assay.

Materials:

  • Cell membranes from a cell line recombinantly expressing the human IP receptor (e.g., CHO-K1 or HEK293 cells).

  • Radioligand: [³H]-Iloprost.

  • Test compounds: this compound, Iloprost, Beraprost, Treprostinil.

  • Unlabeled Iloprost (for determining non-specific binding).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • 96-well filter plates (e.g., GF/C).

  • Scintillation cocktail.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the IP receptor in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash the membrane pellet with assay buffer and resuspend to a final protein concentration of 20-40 µ g/well .

  • Assay Setup: In a 96-well plate, combine the following in a final volume of 250 µL:

    • 150 µL of cell membrane suspension.

    • 50 µL of [³H]-Iloprost at a concentration near its Kd (e.g., 2-5 nM).

    • 50 µL of varying concentrations of the test compound (e.g., 0.1 nM to 10 µM).

    • For total binding wells, add 50 µL of assay buffer instead of the test compound.

    • For non-specific binding wells, add 50 µL of a high concentration of unlabeled Iloprost (e.g., 10 µM).

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.

  • Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. Wash the filters three times with 200 µL of ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Dry the filter plate and add scintillation cocktail to each well. Count the radioactivity in a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding counts from all other counts to obtain specific binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

In Vitro Platelet Aggregation Assay (Light Transmission Aggregometry)

This protocol describes the use of light transmission aggregometry (LTA) to measure the inhibitory effect of this compound and its derivatives on ADP-induced platelet aggregation.

Materials:

  • Freshly drawn human whole blood from healthy donors who have not taken anti-platelet medication for at least two weeks.

  • Anticoagulant: 3.2% sodium citrate.

  • Adenosine diphosphate (ADP) as the platelet agonist.

  • Test compounds: this compound, Iloprost, Beraprost, Treprostinil.

  • Light Transmission Aggregometer.

  • Aggregometer cuvettes with stir bars.

  • Centrifuge.

Procedure:

  • Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

    • Centrifuge whole blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP.

    • Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 20 minutes to obtain PPP.

  • Aggregometer Setup:

    • Calibrate the aggregometer with PRP (set to 0% aggregation) and PPP (set to 100% aggregation).

    • Pipette 450 µL of PRP into an aggregometer cuvette with a stir bar and incubate at 37°C with stirring (e.g., 900-1200 rpm).

  • Inhibition Assay:

    • Add 50 µL of various concentrations of the test compound (or vehicle control) to the cuvette and incubate for 2-5 minutes at 37°C with stirring.

  • Induction of Aggregation:

    • Add a pre-determined concentration of ADP (e.g., 5-10 µM) to initiate platelet aggregation.

  • Data Recording and Analysis:

    • Record the change in light transmission for 5-10 minutes.

    • The percentage of aggregation is calculated relative to the vehicle-treated control.

    • Plot the percentage of inhibition against the log concentration of the test compound to determine the IC50 value.

cAMP Accumulation Assay (HTRF)

This protocol outlines a method to measure the ability of this compound and its derivatives to stimulate intracellular cAMP production in cells expressing the IP receptor using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

Materials:

  • A cell line endogenously or recombinantly expressing the human IP receptor (e.g., HEK293-IP or CHO-IP cells).

  • Test compounds: this compound, Iloprost, Beraprost, Treprostinil.

  • Forskolin (positive control).

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX).

  • Cell culture medium.

  • HTRF cAMP assay kit (containing cAMP-d2 and anti-cAMP cryptate).

  • 384-well white microplates.

  • HTRF-compatible plate reader.

Procedure:

  • Cell Preparation:

    • Culture cells to 80-90% confluency.

    • Harvest the cells and resuspend them in assay buffer containing a PDE inhibitor (e.g., 500 µM IBMX).

  • Assay Protocol:

    • Dispense 5 µL of cell suspension into each well of a 384-well plate.

    • Add 5 µL of varying concentrations of the test compounds (or forskolin as a positive control).

    • Incubate the plate at room temperature for 30 minutes to allow for cAMP accumulation.

  • cAMP Detection:

    • Add 5 µL of the cAMP-d2 solution from the HTRF kit to each well.

    • Add 5 µL of the anti-cAMP cryptate solution to each well.

  • Incubation and Measurement:

    • Incubate the plate for 60 minutes at room temperature, protected from light.

    • Read the plate on an HTRF-compatible reader, measuring fluorescence emission at both 620 nm (cryptate) and 665 nm (d2).

  • Data Analysis:

    • Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

    • The signal is inversely proportional to the amount of cAMP produced.

    • Generate a standard curve using known concentrations of cAMP.

    • Convert the HTRF ratio of the samples to cAMP concentrations using the standard curve.

    • Plot the cAMP concentration against the log concentration of the agonist to generate a dose-response curve and determine the EC50 value.

Conclusion

This compound and its derivatives, Iloprost, Beraprost, and Treprostinil, are all potent activators of the IP receptor, leading to beneficial vasodilatory and anti-platelet effects. However, they exhibit important differences in their pharmacological profiles, including receptor selectivity and potency. This guide provides a comparative overview of their key pharmacological parameters and detailed experimental protocols to facilitate further research and development in this critical area of pharmacology. The choice of a specific analog for therapeutic or research purposes should be guided by a thorough understanding of these nuanced differences.

References

Safety Operating Guide

Safeguarding Laboratory Environments: Procedures for the Proper Disposal of Carbacyclin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the meticulous management and disposal of chemical compounds like carbacyclin are fundamental to ensuring both laboratory safety and environmental protection. This compound, a stable synthetic analog of prostacyclin (PGI2), is utilized in research for its properties as a vasodilator and an inhibitor of platelet aggregation.[1] Due to its biological activity, adherence to proper disposal protocols is critical to prevent environmental contamination and mitigate potential health risks.[1]

Hazard Identification and Safety Precautions

This compound and its analogs are classified as hazardous materials. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), these compounds are harmful if swallowed, in contact with skin, or if inhaled.[2][3] Therefore, before handling, it is imperative to consult the Safety Data Sheet (SDS) for detailed safety information.[1]

Personal Protective Equipment (PPE): When handling this compound, appropriate PPE is mandatory. This includes:

  • Safety glasses or chemical safety goggles

  • Nitrile gloves

  • A fully-buttoned lab coat

All handling of this compound should be conducted in a designated area, such as a chemical fume hood, to minimize the risk of inhalation.

Quantitative Hazard Data

The following table summarizes the hazard classifications for this compound analogs.

Hazard ClassGHS Hazard StatementReference
Acute Toxicity, OralH302: Harmful if swallowed
Acute Toxicity, DermalH312: Harmful in contact with skin
Acute Toxicity, InhalationH332: Harmful if inhaled

Step-by-Step Disposal Protocol

This compound waste must be managed as chemical waste and segregated from regular laboratory trash. The primary and recommended route of disposal is through a licensed hazardous waste management company. Drain disposal is strictly prohibited to avoid environmental release.

Waste Collection and Storage:

  • Solid Waste: Unused, pure this compound should be collected in a sealable and compatible waste container. Care should be taken to avoid the creation of dust.

  • Liquid Waste: Solutions containing this compound must be collected in a clearly labeled, sealable, and compatible waste container. It is important not to mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's waste management plan.

  • Contaminated Materials: All materials that have come into contact with this compound, including labware (e.g., vials, pipette tips) and PPE, must be treated as hazardous waste and collected in designated containers.

  • Labeling: As soon as waste is added, the container must be affixed with a completed hazardous waste label. The label should clearly identify the contents as "this compound Waste" and include any other information required by institutional policy.

  • Storage: Waste containers should be stored in a designated, secure waste accumulation area that is cool, dry, and well-ventilated.

Disposal Request:

Once the waste container is full or is no longer in use, a chemical collection request should be submitted according to your institution's procedures for pickup and disposal by a licensed hazardous waste contractor.

If there are any uncertainties regarding the disposal procedure, it is crucial to contact your institution's Environmental Health and Safety (EHS) department for guidance.

Experimental Protocols

Disposal Workflow Diagram

The following diagram illustrates the procedural workflow for the proper disposal of this compound waste.

cluster_0 This compound Waste Generation cluster_1 Waste Collection & Storage cluster_2 Final Disposal A Solid this compound Waste D Collect in Labeled, Sealable Container A->D B Liquid this compound Waste B->D C Contaminated Labware & PPE C->D E Store in Designated Cool, Dry, Ventilated Area D->E Secure Storage F Submit Chemical Collection Request E->F G Pickup by Licensed Hazardous Waste Contractor F->G H Proper Disposal (e.g., Incineration) G->H

Caption: Workflow for the safe disposal of this compound waste.

References

Essential Safety and Operational Guide for Handling Carbacyclin

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Carbacyclin. Adherence to these procedures is vital to ensure personal safety and prevent environmental contamination.

Personal Protective Equipment (PPE)

This compound is classified as harmful if swallowed, in contact with skin, or inhaled[1][2][3]. Therefore, the use of appropriate personal protective equipment is mandatory. The required PPE varies depending on the specific task being performed.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Handling Solid Compound (weighing, etc.) Chemical safety gogglesTwo pairs of nitrile glovesFully-buttoned lab coatN95 respirator or use in a chemical fume hood
Preparing Solutions Chemical safety goggles or face shieldTwo pairs of nitrile glovesLab coat or disposable gownUse in a chemical fume hood
Administering Compound Safety glasses with side shieldsNitrile glovesLab coatWell-ventilated area
Spill Cleanup Chemical safety goggles and face shieldTwo pairs of heavy-duty nitrile glovesDisposable gownN95 respirator or higher
Waste Disposal Chemical safety gogglesTwo pairs of nitrile glovesLab coat or disposable gownWell-ventilated area

Sources:[4][5]

Safe Handling and Operational Plan

Follow these procedural steps to ensure the safe handling of this compound throughout your workflow.

Receiving and Storage
  • Inspection: Upon receipt, inspect the container for any damage or leaks.

  • Storage of Solid Form: Store the solid (powder) form of this compound Sodium Salt at -20°C in a tightly sealed container, protected from moisture.

  • Labeling: Ensure the container is clearly labeled.

Preparation of Stock and Working Solutions
  • Location: All solution preparations should be conducted in a chemical fume hood to minimize inhalation exposure.

  • Solvents: Prepare concentrated stock solutions in a suitable solvent such as DMSO or ethanol. For aqueous solutions, use a buffer with a pH in the neutral to slightly alkaline range (pH 7.4-8.5) for optimal stability.

  • Aliquoting: It is highly recommended to aliquot the stock solution into single-use volumes in tightly sealed vials. This practice prevents contamination and avoids degradation from repeated freeze-thaw cycles.

  • Storage of Solutions:

    • Stock Solutions: Store aliquots at -20°C for short-to-medium term storage.

    • Working Solutions: For experiments requiring consistent potency, it is best to prepare the working solution fresh from a frozen stock aliquot just before use. Storing diluted, aqueous working solutions at 4°C for extended periods is not recommended.

Form Storage Temperature Conditions
Solid (Powder) -20°CTightly sealed, protected from moisture
Stock Solution -20°CAliquoted into single-use volumes
Working Solution Prepare FreshNot recommended for extended storage at 4°C

Source:

Handling and Use
  • General Precautions: Avoid breathing dust, fumes, gas, mists, vapors, or spray. Wash your face, hands, and any exposed skin thoroughly after handling.

  • Prohibited Activities: Do not eat, drink, or smoke in areas where this compound is handled or stored.

Disposal Plan

This compound must be managed as chemical waste. Adhere strictly to your institution's and local hazardous waste regulations.

  • Do Not Drain Dispose: Never dispose of this compound solutions down the drain.

  • Waste Collection:

    • Solid Waste: Collect pure, unused this compound in a sealable, compatible waste container. Avoid creating dust.

    • Liquid Waste: Collect all solutions containing this compound in a clearly labeled, sealable, and compatible waste container.

  • Labeling: As soon as waste is added, attach a hazardous waste label that clearly identifies the contents as "this compound Waste".

  • Storage: Store the sealed waste container in a designated, secure, cool, dry, and well-ventilated waste accumulation area.

  • Pickup: When the container is full, complete a chemical collection request for pickup and disposal by a licensed hazardous waste contractor.

Experimental Workflow and Safety Protocol

cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal Receive Receive & Inspect This compound StoreSolid Store Solid at -20°C Receive->StoreSolid DonPPE1 Don Appropriate PPE (Gloves, Gown, Goggles, Respirator) StoreSolid->DonPPE1 Workstation Prepare Workstation (Chemical Fume Hood) DonPPE1->Workstation PrepareSol Prepare Stock Solution (e.g., in DMSO) Workstation->PrepareSol Aliquot Aliquot into Single-Use Vials PrepareSol->Aliquot StoreStock Store Stock Solution at -20°C Aliquot->StoreStock DonPPE2 Don Appropriate PPE (Gloves, Gown, Goggles) StoreStock->DonPPE2 Start of Experiment PrepareWorking Prepare Working Solution (Fresh from Stock) DonPPE2->PrepareWorking Experiment Perform Experiment PrepareWorking->Experiment CollectWaste Collect Waste (Solid & Liquid) Experiment->CollectWaste Post-Experiment Decontaminate Decontaminate Work Area & Equipment Experiment->Decontaminate LabelWaste Label Waste Container CollectWaste->LabelWaste StoreWaste Store Waste in Designated Area LabelWaste->StoreWaste Dispose Dispose via Licensed Contractor StoreWaste->Dispose DoffPPE Doff & Dispose of PPE Decontaminate->DoffPPE Wash Wash Hands Thoroughly DoffPPE->Wash

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Carbacyclin
Reactant of Route 2
Carbacyclin

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.